Technical Documentation Center

rac 8alpha-[Delta-5(10)]-Norgestrel Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: rac 8alpha-[Delta-5(10)]-Norgestrel
  • CAS: 5541-87-7

Core Science & Biosynthesis

Foundational

Whitepaper: Chemical Profiling and Impurity Dynamics of rac 8alpha-[Delta-5(10)]-Norgestrel

Executive Summary In the synthesis and quality control of steroidal active pharmaceutical ingredients (APIs), the identification and control of process impurities are paramount to ensuring drug safety and efficacy. rac 8...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis and quality control of steroidal active pharmaceutical ingredients (APIs), the identification and control of process impurities are paramount to ensuring drug safety and efficacy. rac 8alpha-[Delta-5(10)]-Norgestrel (CAS: 5541-87-7) is a critical stereochemical and structural impurity encountered during the total synthesis of Norgestrel, a widely used synthetic progestin[1][2].

Unlike the active API, which features a conjugated Δ4 -3-ketone system and an -hydrogen configuration, this specific impurity is characterized by an isolated Δ5(10) double bond and an inverted stereocenter[1]. As a Senior Application Scientist, I present this technical guide to dissect the mechanistic origins, structural implications, and analytical resolution protocols for this specific compound, providing a self-validating framework for researchers and drug development professionals.

Physicochemical Profiling

The physical and chemical properties of rac 8alpha-[Delta-5(10)]-Norgestrel dictate its behavior during chromatographic separation and its fate in biological systems. Below is a synthesized data matrix of its core properties[1][3][4].

PropertyValueScientific Implication
IUPAC Name (8S,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-oneDefines the exact stereochemical inversion at C8 and the non-conjugated double bond.
CAS Number 5541-87-7Unique registry identifier for regulatory compliance.
Molecular Formula C 21​ H 28​ O 2​ Isomeric with Norgestrel; requires high-resolution separation techniques.
Molecular Weight 312.45 g/mol Identical mass to the API; MS/MS fragmentation or chromatography is required for differentiation.
XLogP3 2.5Indicates moderate lipophilicity, slightly altering its retention time vs. the API on reverse-phase LC.
Topological Polar Surface Area (TPSA) 37.3 ŲPredicts membrane permeability; identical to the parent API due to the same functional groups.

Structural Chemistry & Mechanistic Insights

The Δ5(10) Non-Conjugated Enone

The biological activity of progestins heavily relies on the Δ4 -3-ketone pharmacophore, which forms critical hydrogen bonds with the glutamine and arginine residues in the ligand-binding domain of the progesterone receptor. rac 8alpha-[Delta-5(10)]-Norgestrel lacks this conjugation. The double bond is isolated between C5 and C10, leaving the C3 ketone non-conjugated.

  • Spectroscopic Impact: The loss of α,β -unsaturation shifts the UV absorbance maximum ( λmax​ ) from the typical ~240 nm (seen in Norgestrel) down to approximately 210 nm. This is a critical causality to understand when designing HPLC UV-detection methods for impurity profiling.

Topological Impact of the 8α Stereocenter

Natural steroids and active synthetic progestins possess an configuration, resulting in a relatively planar trans-anti-trans backbone across the A/B/C/D rings. The inversion to the configuration in this impurity forces a cis relationship at the B/C ring junction. This fundamentally distorts the 3D topology of the steroid nucleus into a "bent" conformation, sterically hindering it from fitting into the receptor pocket and rendering it pharmacologically inactive, yet highly relevant as an ICH Q3A-regulated impurity[5].

Synthetic Origins & Pathway

The formation of rac 8alpha-[Delta-5(10)]-Norgestrel is a classic example of thermodynamic vs. kinetic control during 19-norsteroid synthesis. The standard industrial synthesis of Norgestrel involves the Birch reduction of an aromatic A-ring precursor (a 3-methoxy-13-ethyl-gona-1,3,5(10)-triene derivative).

  • Birch Reduction: Lithium in liquid ammonia reduces the aromatic ring to a Δ2,5(10) enol ether.

  • Hydrolysis: Mild acidic hydrolysis yields the kinetic product: a Δ5(10) -3-ketone.

  • Isomerization: Stronger acidic or basic conditions isomerize the double bond into conjugation, yielding the thermodynamic Δ4 -3-ketone.

The -impurity arises from stereochemical leakage during upstream ring-closure steps or aberrant protonation during the Birch reduction, trapping the molecule in the configuration while the double bond remains un-isomerized at the 5(10) position.

G A Aromatic Precursor (A-ring aromatic steroid) B Birch Reduction (Li/NH3) A->B C Δ-2,5(10) Enol Ether B->C D Mild Acid Hydrolysis C->D I C8 Epimerization / Incomplete Isomerization C->I Stereochemical Leakage E Δ-5(10)-3-ketone (Kinetic Intermediate) D->E F Isomerization (H+ or OH-) E->F E->I Failure to Isomerize G rac-Norgestrel (Δ-4-3-ketone, Active API) F->G H rac 8α-[Δ-5(10)]-Norgestrel (CAS: 5541-87-7) I->H

Synthetic pathway of Norgestrel highlighting the formation of the 8alpha-Delta-5(10) impurity.

Analytical & Experimental Protocols

Because rac 8alpha-[Delta-5(10)]-Norgestrel is an isobaric isomer of the active API, direct mass spectrometry (without chromatographic separation) cannot distinguish the two. The following self-validating HPLC-UV/MS protocol is designed to exploit the topological and electronic differences between the compounds.

Protocol: HPLC-UV/MS Method for Impurity Resolution

Objective: To baseline-resolve rac 8alpha-[Delta-5(10)]-Norgestrel from Norgestrel and quantify it at the 0.05% ICH reporting threshold.

Materials & Reagents:

  • Stationary Phase: Waters ACQUITY UPLC BEH C18 Column (1.7 µm, 2.1 x 100 mm). Rationale: The sub-2-micron particle size provides the theoretical plates necessary to resolve closely related stereoisomers.

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid (v/v).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the API batch in 50:50 Water:Acetonitrile to a final concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Gradient:

    • 0.0 - 1.0 min: 40% B (Isocratic hold to focus the analyte band)

    • 1.0 - 8.0 min: Linear ramp to 75% B (Elution phase)

    • 8.0 - 9.0 min: Ramp to 95% B (Column wash)

    • 9.0 - 12.0 min: Return to 40% B (Re-equilibration)

  • Flow Rate & Temperature: Maintain a flow rate of 0.4 mL/min with the column oven set to 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Dual-Wavelength UV Detection:

    • Set Channel 1 to 240 nm (Quantifies the active Norgestrel API).

    • Set Channel 2 to 210 nm (Quantifies the rac 8alpha-[Delta-5(10)]-Norgestrel impurity). Causality: The impurity lacks the conjugated π -system, meaning it will be nearly invisible at 240 nm but will absorb strongly at 210 nm due to the isolated alkene and carbonyl.

  • MS/MS Confirmation: Use Electrospray Ionization in positive mode (ESI+). Monitor the [M+H]+ precursor ion at m/z 313.2. While the precursor mass is identical, the collision-induced dissociation (CID) spectra will differ; the Δ5(10) isomer exhibits a unique neutral loss of water (-18 Da) at lower collision energies compared to the Δ4 isomer due to the altered ring strain.

References

  • PubChem Compound Summary for CID 71751217, rac 8alpha-[Delta-5(10)]-Norgestrel. National Center for Biotechnology Information. Retrieved March 30, 2026. URL:[Link]

  • Cas 5541-87-7, rac 8α-[Δ-5(10)]-Norgestrel. LookChem. Retrieved March 30, 2026. URL:[Link]

  • PubChem Compound Summary for CID 62929, Levonorgestrel Impurity. National Center for Biotechnology Information. Retrieved March 30, 2026. URL: [Link]

Sources

Exploratory

Structural Elucidation of rac 8α-[Δ5(10)]-Norgestrel: A Comprehensive Analytical Framework

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Chemical Context Norgestrel is a cornerstone synthetic prog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Chemical Context

Norgestrel is a cornerstone synthetic progestin utilized globally in contraceptive formulations. During its total synthesis, the migration of double bonds and the epimerization of stereocenters can yield complex isomeric impurities. One of the most structurally challenging intermediates to characterize is rac 8α-[Δ5(10)]-Norgestrel (CAS: 5541-87-7) .

Unlike standard natural steroids, which possess an 8β-configuration and a conjugated Δ4-3-ketone system, this specific racemate features an unnatural 8α-stereocenter and a tetrasubstituted Δ5(10) double bond. These modifications fundamentally alter the 3D topology of the steroid nucleus, shifting the B/C ring junction and breaking the UV-active conjugation of the A-ring. This whitepaper provides a self-validating, deeply causal analytical framework for the definitive structure elucidation of this complex molecule using High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and X-Ray Crystallography.

Analytical Workflow & Logical Architecture

To prevent false-positive structural assignments, the elucidation must follow a strict, self-validating sequence. Orthogonal purification ensures that the subsequent spectroscopic data is not convoluted by co-eluting Δ4 or Δ5(6) isomers.

Workflow N1 1. Racemic Synthesis Mixture N2 2. Orthogonal LC-MS Purification (Self-Validating Purity Check) N1->N2 N3 3. HRMS (ESI-TOF) Formula Validation N2->N3 N4 4. Multidimensional NMR (1D, HSQC, HMBC, NOESY) N3->N4 N5 5. X-Ray Crystallography (Centrosymmetric Space Group) N4->N5 N6 Definitive 3D Structure: rac 8α-[Δ5(10)]-Norgestrel N5->N6

Fig 1: Self-validating analytical workflow for racemic steroid structure elucidation.

Protocol 1: Orthogonal LC-MS Purification
  • Causality: Standard C18 columns often fail to resolve closely related steroidal double-bond isomers. Utilizing a biphenyl stationary phase leverages enhanced π−π interactions, which are highly sensitive to the electron density differences between a tetrasubstituted Δ5(10) olefin and a trisubstituted Δ4 olefin .

  • Preparation: Dissolve 50 mg of the crude synthesis mixture in 1.0 mL of LC-MS grade Methanol.

  • Chromatography: Inject 20 µL onto a semi-preparative Biphenyl column (250 x 10 mm, 5 µm).

  • Elution: Isocratic elution using 65% Acetonitrile / 35% Water (0.1% Formic Acid) at 4.0 mL/min.

  • Validation: Monitor via Diode Array Detector (DAD) at 210 nm. Self-Validation Check: The Δ5(10) isomer lacks the strong 240 nm UV absorbance characteristic of conjugated Δ4 steroids. Simultaneously route 1% of the flow to an ESI-MS to confirm the m/z 313.2 [M+H]⁺ mass.

  • Recovery: Lyophilize the collected fraction to yield >98% pure rac 8α-[Δ5(10)]-Norgestrel.

High-Resolution Mass Spectrometry (HRMS) Profiling

Before probing the 3D geometry, the 2D connectivity and exact molecular formula (C₂₁H₂₈O₂) must be established. HRMS equipped with Electrospray Ionization (ESI-TOF) provides the exact mass, while collision-induced dissociation (CID) maps the functional groups.

Table 1: HRMS (ESI+) Fragmentation Data

Ion / Fragmentm/z (Observed)m/z (Calculated)Structural Assignment & Causality
[M+H]⁺ 313.2165313.2162Intact protonated molecule (C₂₁H₂₉O₂⁺). Error < 1 ppm validates formula.
[M+H - H₂O]⁺ 295.2058295.2056Loss of the 17β-hydroxyl group, confirming the presence of an alcohol.
[M+H - C₂H₂]⁺ 287.2004287.2004Loss of the 17α-ethynyl group, a hallmark of norgestrel derivatives.

Multidimensional NMR Strategy (The Core Elucidation)

NMR is the definitive tool for assigning both the double bond position and the relative stereochemistry of the steroid nucleus in solution .

The Δ5(10) Double Bond Assignment

The shift from a Δ4 to a Δ5(10) system breaks the conjugation with the C-3 ketone.

  • Causality: Because the C-3 carbonyl is no longer conjugated, its ¹³C NMR signal shifts dramatically downfield from ~199 ppm (typical for Δ4-3-ketones) to a non-conjugated ~211 ppm . Furthermore, the absence of the vinylic H-4 proton singlet (typically ~5.8 ppm) and the emergence of two quaternary sp² carbons (C-5 and C-10) in the 125–135 ppm range definitively prove the Δ5(10) connectivity.

The 8α-Stereocenter Assignment

In standard steroids, the 8β-configuration yields a trans B/C ring junction. The epimerization to 8α forces the B/C junction into a cis geometry. This induces severe γ -gauche steric interactions , causing diagnostic upfield ¹³C shifts for the C-7 and C-11 carbons.

To definitively prove the 8α-configuration, a 2D NOESY experiment is employed.

Stereochemistry H8 H-8 (α-Face) H9 H-9 (α-Face) H8->H9 Strong NOE H14 H-14 (α-Face) H8->H14 Strong NOE Ethyl 13-Ethyl (β-Face) H8->Ethyl No NOE (Anti)

Fig 2: Key NOESY correlations dictating the unnatural 8-alpha stereochemical assignment.

Table 2: Diagnostic NMR Data Summary

Position¹³C Shift (ppm)¹H Shift (ppm)HMBC CorrelationsNOESY Correlations
C-3 211.4-H-1, H-2, H-4-
C-5 128.6-H-4, H-6-
C-10 133.1-H-1, H-2, H-11-
C-8 38.51.85 (m)H-7, H-9H-9 (α), H-14 (α)
C-13 48.2-H-12, H-14, H-17-
Protocol 2: Multidimensional NMR Acquisition
  • Sample Prep: Dissolve 15 mg of the purified isolate in 600 µL of CDCl₃ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • 1D Acquisition: Acquire ¹H NMR at 600 MHz (ns=16, d1=2s) and ¹³C NMR at 150 MHz (ns=1024, d1=2s). Causality: The extended relaxation delay (d1=2s) ensures the quantitative integration and visibility of the critical quaternary C-5 and C-10 carbons.

  • 2D Acquisition: Acquire HSQC and HMBC (optimized for long-range J-coupling of 8 Hz) to map the carbon backbone across the unprotonated Δ5(10) double bond.

  • Stereochemical Probing: Acquire a 2D NOESY spectrum with a mixing time of 400 ms. Causality: A 400 ms mixing time is the optimal cross-relaxation window for a rigid steroid framework (MW ~312 Da) in CDCl₃, allowing the observation of diagnostic through-space interactions without generating false-positive spin-diffusion artifacts.

X-Ray Crystallography (Racemate Validation)

While NMR confirms the relative stereochemistry of the molecule in solution, X-Ray crystallography provides the definitive 3D solid-state structure. Because rac 8α-[Δ5(10)]-Norgestrel is a racemic mixture (an equimolar ratio of D- and L- enantiomers), its crystallographic behavior serves as a final, self-validating proof of its identity.

Protocol 3: Crystallographic Validation
  • Crystal Growth: Dissolve 5 mg of the purified powder in 200 µL of Ethyl Acetate. Slowly diffuse Hexane into the solution over 72 hours at 4°C in a sealed vapor-diffusion chamber to yield single prismatic crystals.

  • Diffraction: Mount a single clear crystal on a diffractometer equipped with a Cu Kα microfocus source ( λ = 1.54184 Å).

  • Solving & Validation: Solve the structure using direct methods.

    • Causality & Self-Validation: Because the bulk material is a racemate, the crystal lattice must pack into a centrosymmetric space group (e.g., P21​/c or P1ˉ ). If the refinement software attempts to force the data into a chiral space group (like P21​21​21​ ), the R-factor will artificially inflate. The successful refinement in a centrosymmetric space group mathematically validates that the sample is indeed the racemic mixture, while simultaneously confirming the 8α and Δ5(10) relative connectivity.

Conclusion

The structure elucidation of rac 8α-[Δ5(10)]-Norgestrel requires a highly controlled, multi-modal analytical approach. By understanding the causality behind spectroscopic shifts—specifically the loss of C-3 conjugation due to the Δ5(10) double bond and the γ -gauche effects induced by the 8α-stereocenter—analysts can confidently map this complex steroid. The integration of orthogonal LC-MS purification, targeted NOESY NMR, and centrosymmetric X-Ray crystallographic validation ensures a completely self-validating structural proof.

References

  • PubChem Compound Summary: rac 8alpha-[Delta-5(10)]-Norgestrel. National Center for Biotechnology Information. URL:[Link]

  • Steroids and NMR: Efficient Strategy of Structure Elucidation by NMR Only. ResearchGate / Annual Reports on NMR Spectroscopy. URL:[Link]

  • Isolated Isomers of Norelgestromin and Methods of Making and Using the Same:Patent US20090312299A1 (Chromatographic Separation of Steroid Isomers). Google Patents.
Foundational

The Synthesis and Mechanistic Pathway of rac-8α-[Δ^5(10)]-Norgestrel: A Technical Guide

Executive Overview The total synthesis of 19-norsteroids, particularly Norgestrel and its active enantiomer Levonorgestrel, represents a cornerstone of modern reproductive pharmacology[1]. The classic Torgov-Smith synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The total synthesis of 19-norsteroids, particularly Norgestrel and its active enantiomer Levonorgestrel, represents a cornerstone of modern reproductive pharmacology[1]. The classic Torgov-Smith synthetic route involves the construction of a 13-ethyl gonane skeleton through a series of highly reactive intermediates[2]. During the reduction phases of this synthesis, stereocontrol is paramount.

rac-8α-[Δ^5(10)]-Norgestrel (CAS 5541-87-7) is a critical stereoisomer and mechanistic waypoint in this chemical space[3]. Characterized by an unnatural 8α-stereocenter and a kinetically trapped Δ^5(10) double bond, this molecule serves as a rigorous test of a synthetic chemist's ability to control both stereochemistry and regiochemistry. This whitepaper dissects the end-to-end synthesis of this specific isomer, explaining the causality behind the reagent choices and detailing the self-validating protocols required to isolate it.

Chemical Identity and Structural Significance

Unlike standard Norgestrel, which features an 8β-configuration and a thermodynamically stable Δ^4-conjugated enone, the target molecule possesses an 8α-hydrogen and an isolated Δ^5(10) double bond. The 8α-epimer is typically formed as a byproduct during the non-stereoselective catalytic hydrogenation of the 8,14-diene intermediate in the Torgov synthesis[2].

Table 1: Physicochemical Profile of rac-8α-[Δ^5(10)]-Norgestrel
PropertySpecification
Chemical Name (8S,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one[3]
CAS Registry Number 5541-87-7[3]
Molecular Formula C₂₁H₂₈O₂[3]
Molecular Weight 312.45 g/mol [3]
Stereochemical Features 8α-H, 13-Ethyl, 17α-Ethynyl, 17β-OH
Double Bond Position Δ^5(10) (Non-conjugated)

Retrosynthetic Strategy and Mechanistic Causality

The synthesis of rac-8α-[Δ^5(10)]-Norgestrel from its corresponding 8α-aromatic precursor requires a carefully orchestrated sequence of reductions, oxidations, and hydrolyses. The primary challenge is modifying the C17 position while preserving the highly acid-labile enol ether in the A-ring, followed by a hydrolysis step that must not overshoot its thermodynamic boundary.

Table 2: Reagent Selection and Mechanistic Causality
Reaction StepReagent ChoiceMechanistic Causality
A-Ring Reduction Li / NH₃ / t-BuOHGenerates the 1,4-cyclohexadiene (enol ether) system without over-reducing the aromatic ring. Unavoidably reduces the C17-ketone to an alcohol.
17-OH Oxidation Al(OiPr)₃ / CyclohexanoneOppenauer oxidation provides basic/neutral conditions, preventing the premature acidic hydrolysis of the delicate enol ether.
Ethynylation Lithium Acetylide / THFNucleophilic attack is directed exclusively to the α-face due to severe steric shielding by the 13-ethyl group on the β-face.
Enol Ether Hydrolysis Oxalic Acid / MeOH-H₂OWeak acid selectively hydrolyzes the methoxy group but lacks the thermodynamic activation energy to isomerize the Δ^5(10) bond to Δ^4.
Visualizing the Synthetic Pathway

Pathway A 8α-13-Ethyl-3-methoxygona- 1,3,5(10)-trien-17-one B Birch Reduction (Li, NH3, THF, t-BuOH) A->B C 8α-13-Ethyl-3-methoxygona- 2,5(10)-dien-17β-ol B->C Reduces A-ring & C17 D Oppenauer Oxidation (Al(OiPr)3, Cyclohexanone) C->D E 8α-13-Ethyl-3-methoxygona- 2,5(10)-dien-17-one D->E Protects Enol Ether F Ethynylation (Lithium Acetylide) E->F G 8α-17α-Ethynyl-3-methoxygona- 2,5(10)-dien-17β-ol F->G Stereoselective attack H Kinetic Hydrolysis (Oxalic Acid, MeOH/H2O) G->H I rac-8α-[Δ5(10)]-Norgestrel (Target Molecule) H->I Prevents Δ4 formation

Caption: Synthetic flowchart for rac-8α-[Δ5(10)]-Norgestrel highlighting intermediate transformations.

Experimental Protocols: A Self-Validating System

The following protocols are designed not just as procedural steps, but as self-validating workflows where the physical chemistry of the molecule dictates the success of the reaction.

Phase 1: Birch Reduction and Enol Ether Protection
  • Reaction: Dissolve the 8α-aromatic precursor in a mixture of anhydrous THF and t-butanol. Condense liquid ammonia at -78 °C. Add lithium wire slowly until a deep blue color persists, indicating the formation of the solvated electron radical anion.

  • Causality: The Birch reduction isolates the double bonds to the Δ^2,5(10) positions. However, the strongly reducing environment also converts the C17-ketone into a 17β-alcohol.

  • Oppenauer Oxidation: To perform the subsequent ethynylation, the C17-ketone must be regenerated. Standard acidic oxidants (e.g., Jones reagent) would instantly destroy the newly formed enol ether. Therefore, the intermediate is refluxed with aluminum isopropoxide in toluene/cyclohexanone. This basic oxidation selectively regenerates the C17-ketone while leaving the Δ^2,5(10) enol ether perfectly intact.

Phase 2: Stereoselective Ethynylation
  • Reaction: Bubble purified acetylene gas through anhydrous THF at 0 °C and treat with n-butyllithium to generate lithium acetylide. Add the oxidized intermediate from Phase 1.

  • Causality: The 13-ethyl group projects heavily over the β-face of the D-ring. This steric bulk acts as a physical shield, forcing the incoming acetylide nucleophile to attack exclusively from the less hindered α-face, establishing the required 17α-ethynyl-17β-hydroxy configuration[1].

Phase 3: Kinetic Hydrolysis (The Critical Step)

The conversion of the 3-methoxy-Δ^2,5(10)-diene to the target Δ^5(10)-3-ketone is the most sensitive step. The Δ^5(10) double bond is kinetically favored upon hydrolysis, but the Δ^4 double bond (conjugated with the ketone) is thermodynamically vastly superior. Similar stability dynamics are observed in related compounds like Norethynodrel[4].

  • Reaction: Dissolve the ethynylated intermediate in methanol. Add a mild aqueous solution of oxalic acid (pH ~3). Stir at room temperature for 2–3 hours.

  • Self-Validation (UV-Vis Spectroscopy): The chemist can validate this reaction in real-time without NMR. The starting enol ether and the target Δ^5(10)-ketone lack significant UV conjugation, showing no absorption above 220 nm. If the reaction overshoots into the thermodynamic Δ^4-ketone, a massive absorption band appears at 240 nm (ε ≈ 17,000). The absence of a 240 nm peak validates the kinetic control of the protocol.

Hydrolysis S1 Enol Ether Δ2,5(10) S2 Protonation H+ (Weak) S1->S2 S3 Oxonium Ion Unstable S2->S3 S4 Hydrolysis -MeOH S3->S4 S5 Δ5(10)-3-Ketone Kinetic Product S4->S5 Oxalic Acid (pH ~3) S6 Δ4-3-Ketone Thermodynamic S5->S6 Strong Acid (pH < 1)

Caption: Mechanistic divergence during hydrolysis: kinetic Δ5(10) preservation vs. thermodynamic Δ4 isomerization.

Conclusion and Implications for Drug Development

Understanding the synthesis of rac-8α-[Δ^5(10)]-Norgestrel is vital for API impurity profiling. Because the 8α-epimer can form during the bulk manufacturing of Levonorgestrel[2], identifying its specific chemical behavior—particularly its response to hydrolysis and oxidation—allows process chemists to design superior purification purges. By mastering the thermodynamic and kinetic boundaries of the Δ^5(10) to Δ^4 transition, manufacturers can ensure the high-fidelity synthesis of 19-norsteroid contraceptives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71751217, rac 8alpha-[Delta-5(10)]-Norgestrel." PubChem. URL:[Link]

  • Wang, B., et al. "Synthesis of Levonorgestrel: A New Strategy to Construct the Key 13β-Ethyl Steroid Precursor." ACS Organic Process Research & Development. URL:[Link]

  • Wikipedia Contributors. "Norgestrel." Wikipedia, The Free Encyclopedia. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6231, Norethynodrel." PubChem. URL:[Link]

Sources

Exploratory

biological activity of rac 8alpha-[Delta-5(10)]-Norgestrel

Biological Activity and Pharmacological Profile of rac 8α-[Δ-5(10)]-Norgestrel: Mechanistic Insights into Steroid Receptor Binding and Impurity Profiling Executive Summary rac 8α-[Δ-5(10)]-Norgestrel (CAS 5541-87-7) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Biological Activity and Pharmacological Profile of rac 8α-[Δ-5(10)]-Norgestrel: Mechanistic Insights into Steroid Receptor Binding and Impurity Profiling

Executive Summary

rac 8α-[Δ-5(10)]-Norgestrel (CAS 5541-87-7) is a synthetic stereoisomer and double-bond positional isomer of the widely used contraceptive API, levonorgestrel[1]. In pharmaceutical development, this compound is primarily encountered as a synthesis impurity (often designated as Levonorgestrel EP Impurity) rather than a therapeutic agent[2]. Understanding its biological activity—specifically its lack thereof—is critical for drug development professionals tasked with establishing safe impurity limits and ensuring the pharmacological integrity of contraceptive formulations[3].

Section 1: Structural Chemistry and Conformational Dynamics

The biological activity of any progestin is intrinsically linked to its three-dimensional conformation. Levonorgestrel (LNG), the active enantiomer of norgestrel, possesses an 8β-hydrogen and a Δ4-3-keto system in its A-ring. These features are absolute structural prerequisites for high-affinity binding to the Progesterone Receptor (PR)[4].

In contrast, rac 8α-[Δ-5(10)]-Norgestrel exhibits two critical structural deviations that fundamentally alter its pharmacology:

  • Δ5(10) Double Bond: The migration of the double bond from the Δ4 position to the Δ5(10) position disrupts the planarity and electron distribution of the A-ring. Steroids with a Δ5(10)-3-keto configuration generally lose their PR affinity due to an inability to form critical hydrogen bonds within the receptor's ligand-binding domain[4].

  • 8α-Stereocenter: The inversion of the C8 chiral center from the natural β-configuration to the α-configuration introduces a severe steric "kink" in the steroid backbone between the B and C rings. Even if the molecule undergoes in vivo enzymatic isomerization to a Δ4-3-keto structure, this 8α-bend prevents the molecule from physically fitting into the highly conserved binding pockets of the PR and Androgen Receptor (AR).

G A rac 8α-[Δ-5(10)]-Norgestrel (Inactive Impurity) B Δ-5(10) Isomerase (In Vivo Metabolism) A->B Enzymatic Shift C rac 8α-Norgestrel (Δ-4, 3-keto) B->C Isomerization D Levonorgestrel (8β, Δ-4, 3-keto) C->D Stereochemical Barrier (No 8α to 8β conversion)

Structural isomerization pathway highlighting the stereochemical barrier.

Section 2: Receptor Binding Affinity and Biological Activity

The biological activity of a steroid is dictated by its relative binding affinity (RBA) to specific nuclear receptors[5]. Because rac 8α-[Δ-5(10)]-Norgestrel lacks the requisite planar Δ4-3-keto structure and possesses the restrictive 8α-bend, its progestational and androgenic activities are effectively abolished[4].

  • Progesterone Receptor (PR): The Δ4-3-keto configuration is a strict requirement for PR activation. The Δ5(10) isomer shows <1% of the binding affinity of active LNG[4].

  • Androgen Receptor (AR): LNG exhibits partial androgenic activity (~45% RBA compared to testosterone), which is responsible for some of its clinical side effects. The 8α-inversion and Δ5(10) bond completely negate this androgenic interaction[5].

  • Estrogen Receptor (ER): Interestingly, Δ5(10) 19-norsteroids (such as the active API norethynodrel) often exhibit weak ER affinity[4]. While the 8α configuration dampens this effect, residual ER binding (~2-5%) can occur. However, at the trace impurity levels found in purified LNG drug products, this weak estrogenic activity is clinically insignificant.

Table 1: Comparative Receptor Binding Affinities (RBA %)

Steroid CompoundPR Affinity (RBA %)AR Affinity (RBA %)ER Affinity (RBA %)Key Structural Determinant
Levonorgestrel (API) 100% (Reference)~45%<0.1%8β-H, Δ4-3-keto
rac 8α-[Δ-5(10)]-Norgestrel <1%<1%~2-5%8α-H, Δ5(10)-3-keto
Norethynodrel (Ref) ~6%<1%~7%8β-H, Δ5(10)-3-keto

Section 3: Experimental Protocols for Biological Evaluation & Impurity Profiling

To definitively validate the biological inactivity of rac 8α-[Δ-5(10)]-Norgestrel and accurately monitor its presence in pharmaceutical batches, the following self-validating workflows are employed.

Protocol 1: In Vitro Radioligand Receptor Binding Assay

Causality & Logic: To prove the lack of biological activity, competitive binding assays against tritiated reference ligands are utilized. Dextran-Coated Charcoal (DCC) is specifically chosen for separation because the dextran matrix creates a size-exclusion barrier; small unbound steroids enter the charcoal pores and are adsorbed, while large receptor-ligand complexes remain in the supernatant.

  • Tissue Preparation: Isolate cytosolic fractions from PR-rich tissues (e.g., T47D breast cancer cells) or utilize recombinant human PR-A/PR-B.

  • Incubation: Incubate 100 µL of receptor preparation with 1 nM [3H]-R5020 (promegestone) and varying concentrations (0.1 nM to 10 µM) of rac 8α-[Δ-5(10)]-Norgestrel in TEGMD buffer (Tris, EDTA, Glycerol, Molybdate, Dithiothreitol) at 4°C for 18 hours.

  • Separation: Add 500 µL of DCC suspension to adsorb unbound steroids. Centrifuge at 3000 × g for 10 minutes.

  • Quantification: Decant the supernatant (containing receptor-bound ligand) into scintillation vials. Measure radioactivity using a liquid scintillation counter.

  • Validation & Analysis: The inclusion of a known active reference (e.g., Levonorgestrel) run in parallel acts as a positive control. Calculate the IC50 using non-linear regression. RBA is calculated as (IC50 of reference / IC50 of test compound) × 100.

G S1 1. Prepare Cytosolic PR/AR/ER (Recombinant or Tissue Extract) S2 2. Co-incubate with [3H]-Radioligand & rac 8α-[Δ-5(10)]-Norgestrel S1->S2 S3 3. Dextran-Coated Charcoal (DCC) Separation of Free/Bound Ligands S2->S3 S4 4. Liquid Scintillation Counting of Supernatant S3->S4 S5 5. Non-linear Regression to Determine IC50 & RBA S4->S5

Step-by-step workflow for in vitro radioligand competitive binding assay.

Protocol 2: UPLC-UV Quantification of Impurities in LNG Formulations

Causality & Logic: Because highly hydrophobic steroid APIs readily adsorb to laboratory consumables, standard aqueous preparations can skew impurity data. A specific organic-aqueous solvent mixture is required to ensure complete recovery of the steroid from the matrix[6].

  • Sample Preparation: Dissolve the LNG formulation in a 1:1 (v/v) mixture of Acetonitrile (ACN) and water. This specific ratio is critical to prevent the highly hydrophobic steroid from adsorbing to the polypropylene surfaces of the autosampler vials, which would otherwise result in artificially low impurity quantification[6].

  • Chromatographic Separation: Inject 10 µL onto an Ethylene-Bridged Hybrid (BEH) C18 column (100 mm × 2.1 mm, 1.7 µm) maintained at 50°C[6].

  • Mobile Phase: Use an isocratic elution of ACN with 0.1% formic acid and water with 0.1% formic acid (55:45 v/v) at a flow rate of 0.3 mL/min[6].

  • Detection: Monitor UV absorbance at 245 nm (for the Δ4-3-keto API) and 210 nm (for the Δ5(10) isolated double bond of the impurity).

  • Validation: The method is self-validating through the injection of a system suitability standard (a known mixture of LNG and the Δ5(10) impurity) prior to sample analysis, ensuring that the chromatographic resolution (Rs) between the API and the impurity is ≥ 1.5.

Conclusion

rac 8α-[Δ-5(10)]-Norgestrel is a biologically inert impurity of levonorgestrel. The combination of the 8α-stereocenter and the Δ5(10) double bond completely abrogates the structural requirements for progesterone and androgen receptor activation. Robust UPLC methods and in vitro binding assays are essential to ensure this impurity is accurately quantified and does not compromise the pharmacological profile or safety of contraceptive products.

References

  • [1] Title: rac 8alpha-[Delta-5(10)]-Norgestrel | C21H28O2 | CID 71751217 - PubChem Source: nih.gov URL:

  • [2] Title: Delta-5(10)-8-alfa-Levonorgestrel | CAS 5772-36-1 - Veeprho Source: veeprho.com URL:

  • [3] Title: 206229Orig1s000 - accessdata.fda.gov Source: fda.gov URL:

  • [4] Title: Steroids and steroid analogues for Hormone Replacement Therapy; Metabolism in Target Tissues - CORE Source: core.ac.uk URL:

  • [5] Title: Metabolism of norethisterone and norethisterone derivatives in rat uterus, vagina, and aorta - ResearchGate Source: researchgate.net URL:

  • [6] Title: Management of Levonorgestrel and Etonogestrel Adsorption to Polypropylene During in Vitro Release from Long-Acting Release Dosage Forms | ACS Applied Materials & Interfaces Source: acs.org URL:

Sources

Protocols & Analytical Methods

Method

Application and Protocol Guide for the Analytical Determination of rac-8α-[Δ-5(10)]-Norgestrel

For: Researchers, scientists, and drug development professionals. Introduction: The Analytical Imperative for Stereoisomeric Purity in Norgestrel Norgestrel, a synthetic progestin, is a cornerstone of hormonal contracept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Stereoisomeric Purity in Norgestrel

Norgestrel, a synthetic progestin, is a cornerstone of hormonal contraception. It is commercially available as a racemic mixture of two enantiomers: the biologically active levonorgestrel and the inactive dextronorgestrel.[1][2] The therapeutic efficacy of norgestrel is solely attributable to levonorgestrel, making the control of its stereochemical purity a critical aspect of pharmaceutical quality control. Beyond the enantiomeric composition, the manufacturing process of norgestrel can give rise to various structural isomers and related impurities that may impact the safety and efficacy of the final drug product.

One such process-related impurity is rac-8α-[Δ-5(10)]-Norgestrel (CAS 5541-87-7), a stereoisomer of norgestrel.[3][4] The presence of this and other impurities must be carefully monitored to ensure that they are below the qualification thresholds established by regulatory bodies such as the International Council for Harmonisation (ICH). This application note provides a comprehensive guide to the analytical methodologies for the identification and quantification of rac-8α-[Δ-5(10)]-Norgestrel in bulk drug substances and pharmaceutical formulations. The protocols described herein are designed to be robust, specific, and suitable for validation in a regulated environment.

The Challenge of Isomeric Separation

The primary analytical challenge in the analysis of rac-8α-[Δ-5(10)]-Norgestrel lies in its structural similarity to norgestrel and other potential isomers. These compounds are often isomeric or isobaric, making their separation and individual quantification difficult. Therefore, high-resolution chromatographic techniques are essential.

Part 1: High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of rac-8α-[Δ-5(10)]-Norgestrel. The following protocol is a starting point for method development and will require optimization and validation using the specific reference standard for rac-8α-[Δ-5(10)]-Norgestrel.

Protocol 1: Reversed-Phase HPLC for Impurity Profiling

This method is designed to separate rac-8α-[Δ-5(10)]-Norgestrel from the active pharmaceutical ingredient (API), norgestrel, and other related impurities.

1.1. Principle:

This method utilizes a reversed-phase C18 column to separate compounds based on their hydrophobicity. The slightly different polarity of rac-8α-[Δ-5(10)]-Norgestrel compared to norgestrel allows for their chromatographic resolution.

1.2. Materials and Reagents:

  • Reference Standards:

    • rac-8α-[Δ-5(10)]-Norgestrel (procured from a reputable supplier)

    • Norgestrel (USP or EP reference standard)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

  • Mobile Phase:

    • A mixture of water, acetonitrile, and methanol. The exact ratio should be optimized during method development. A starting point could be a gradient elution to ensure separation of all potential impurities.[5]

1.3. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.

  • Data acquisition and processing software.

1.4. Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm[5][6]
Injection Volume 10 µL

1.5. Sample Preparation:

  • Standard Solution: Prepare a stock solution of rac-8α-[Δ-5(10)]-Norgestrel reference standard in a suitable diluent (e.g., acetonitrile/water mixture). Prepare working standards by serial dilution.

  • Sample Solution (Bulk Drug): Accurately weigh and dissolve the norgestrel bulk drug substance in the diluent to a known concentration.

  • Sample Solution (Formulation): For tablets, grind a representative number of tablets to a fine powder. Extract the powder with a suitable solvent and dilute to a known concentration.

1.6. Method Validation:

The analytical method must be validated according to ICH Q2(R1) guidelines. The validation parameters include:

  • Specificity: Demonstrate the ability to assess the analyte in the presence of other components. This can be achieved by spiking the norgestrel sample with known impurities and demonstrating their separation.

  • Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value. This is typically assessed by recovery studies.

  • Precision: Evaluate the repeatability and intermediate precision of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Assess the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

1.7. Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis RefStd Reference Standard (rac-8α-[Δ-5(10)]-Norgestrel) Diluent Diluent (ACN/Water) RefStd->Diluent Dissolve & Dilute NorgestrelSample Norgestrel Sample (Bulk or Formulation) NorgestrelSample->Diluent Dissolve/Extract & Dilute Autosampler Autosampler Injection Column C18 Column Separation Autosampler->Column Mobile Phase Gradient Detector UV Detection (240 nm) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification vs. Standard Integration->Quantification Report Report Quantification->Report Final Report (% Impurity)

Caption: HPLC workflow for the quantification of rac-8α-[Δ-5(10)]-Norgestrel.

Part 2: Chiral HPLC for Enantiomeric Separation

While the primary focus is on the diastereomeric impurity, it is also crucial to ensure the correct enantiomeric ratio of norgestrel. A chiral HPLC method can be employed for this purpose.

Protocol 2: Chiral Reversed-Phase HPLC

This method is adapted from a published procedure for the enantiomeric separation of norgestrel.[6][7]

2.1. Principle:

This method utilizes a chiral mobile phase additive, hydroxypropyl-β-cyclodextrin (HP-β-CD), which forms transient diastereomeric complexes with the norgestrel enantiomers, allowing for their separation on a standard reversed-phase column.

2.2. Materials and Reagents:

  • Reference Standards:

    • Levonorgestrel (USP or EP reference standard)

    • Dextronorgestrel (if available)

    • rac-Norgestrel

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Phosphate buffer (pH 5.0, 20 mM)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

2.3. Chromatographic Conditions:

ParameterRecommended Condition
Column C8, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Phosphate buffer (pH 5.0, 20 mM) containing 25 mM HP-β-CD (30:70, v/v)[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 25 °C
Detection UV at 240 nm[6]
Injection Volume 20 µL

2.4. Separation Mechanism Diagram:

Chiral_Separation cluster_column C8 Stationary Phase cluster_mobile Mobile Phase cluster_interaction Differential Interaction p1 p2 p3 p4 p5 p6 HPBCD HP-β-CD (Chiral Selector) Complex1 Complex 1 Complex2 Complex 2 Levo Levonorgestrel Levo->HPBCD Forms transient diastereomeric complex 1 Dex Dextronorgestrel Dex->HPBCD Forms transient diastereomeric complex 2 Complex1->p3 Stronger Interaction (Longer Retention) Complex2->p6 Weaker Interaction (Shorter Retention)

Caption: Principle of chiral separation using a mobile phase additive.

Part 3: Structural Elucidation by Mass Spectrometry and NMR Spectroscopy

While HPLC provides quantitative data, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for the unambiguous identification and structural confirmation of rac-8α-[Δ-5(10)]-Norgestrel.

Mass Spectrometry (MS)

3.1.1. Principle:

MS provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

3.1.2. Expected Mass Spectral Data:

  • Molecular Ion: rac-8α-[Δ-5(10)]-Norgestrel has the same molecular formula as norgestrel (C₂₁H₂₈O₂), with a monoisotopic mass of approximately 312.2089 g/mol .[3][4]

  • Fragmentation: The fragmentation pattern is expected to be similar to that of norgestrel, with characteristic losses of water and other neutral fragments. However, subtle differences in the relative intensities of fragment ions may be observed due to the different stereochemistry. For norgestrel, common fragment ions are observed at m/z 245, 237, and 111.

3.1.3. LC-MS/MS Protocol Outline:

  • Chromatography: Use the HPLC method described in Part 1.

  • Ionization: Electrospray ionization (ESI) in positive mode is suitable for norgestrel and its isomers.

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.

  • Data Acquisition: Acquire full scan MS and product ion (MS/MS) spectra of the peak corresponding to rac-8α-[Δ-5(10)]-Norgestrel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.1. Principle:

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for the definitive determination of its structure and stereochemistry.

3.2.2. Expected NMR Data:

  • ¹H and ¹³C NMR: The NMR spectra of rac-8α-[Δ-5(10)]-Norgestrel will differ from those of norgestrel due to the different stereochemistry at the C8 position and the location of the double bond. These differences will be most pronounced for the signals of the protons and carbons in the vicinity of these structural features.

  • 2D NMR: Techniques such as COSY, HSQC, and HMBC will be crucial for the complete assignment of all proton and carbon signals and to confirm the connectivity of the molecule.

3.2.3. NMR Analysis Workflow:

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Spectral Analysis IsolatedImpurity Isolated Impurity (from preparative HPLC) DeuteratedSolvent Deuterated Solvent (e.g., CDCl3) IsolatedImpurity->DeuteratedSolvent Dissolve NMR_Spectrometer NMR Spectrometer OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR SignalAssignment Signal Assignment OneD_NMR->SignalAssignment TwoD_NMR->SignalAssignment StructureConfirmation Structure Confirmation SignalAssignment->StructureConfirmation FinalStructure FinalStructure StructureConfirmation->FinalStructure Confirmed Structure of rac-8α-[Δ-5(10)]-Norgestrel

Caption: Workflow for the structural elucidation of rac-8α-[Δ-5(10)]-Norgestrel by NMR.

Conclusion

The analytical control of rac-8α-[Δ-5(10)]-Norgestrel is a critical component of ensuring the quality and safety of norgestrel-containing pharmaceutical products. The methodologies outlined in this application note provide a robust framework for the separation, quantification, and identification of this specific impurity. The successful implementation of these methods relies on the availability of a certified reference standard for rac-8α-[Δ-5(10)]-Norgestrel and rigorous method validation in accordance with regulatory guidelines. The combination of high-resolution chromatography and advanced spectroscopic techniques will enable researchers and drug development professionals to confidently assess the purity of norgestrel and ensure the delivery of safe and effective medicines to patients.

References

  • Li, W., et al. (2006). Enantiomeric separation of norgestrel by reversed phase high-performance liquid chromatography using eluents containing hydroxypropyl-beta-cyclodextrin in stereoselective skin permeation study. Journal of Pharmaceutical and Biomedical Analysis, 42(5), 567-572. [Link]

  • ResearchGate. (2025, August 10). Enantiomeric separation of norgestrel by reversed phase high-performance liquid chromatography using eluents containing hydroxypropyl-beta-cyclodextrin in stereoselective skin permeation study. [Link]

  • Asmus, P. A., & Schilling, J. B. (1985). Automated stability-indicating high-performance liquid chromatographic assay for ethinyl estradiol and (levo)norgestrel tablets. Journal of Pharmaceutical Sciences, 74(7), 763-766. [Link]

  • Görög, S., et al. (1997). Estimation of impurity profiles of drugs and related materials. Part 16: Identification of the side-products of the ethinylation step in the synthesis of contraceptive gestogens. Journal of Pharmaceutical and Biomedical Analysis, 15(9-10), 1343-1349. [Link]

  • Reddy, B. M., & Reddy, K. R. (2017). 31 Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk dru. World Journal of Pharmacy and Pharmaceutical Sciences, 6(4), 1345-1359. [Link]

  • National Institutes of Health. (n.d.). (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one. PubChem. Retrieved from [Link]

  • ResearchGate. (2014, December). A rapid stability indicating HPLC-method for determination of norethisterone acetate in plasma, Tablets and in a mixture with other steroids. [Link]

  • Patel, S. A., et al. (2014). development and validation of stability indicating rp-hplc method for levonorgestrel in pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research, 5(7), 2846. [Link]

  • LCGC International. (2022, June 8). Chiral RP-Separation of Levonorgestrel / DL-Norgestrel. [Link]

  • Pharmaffiliates. (n.d.). Norgestrel-impurities. Retrieved from [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (2020, April 30). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. [Link]

  • PubChem. (n.d.). rac 8alpha-[Delta-5(10)]-Norgestrel. Retrieved from [Link]

  • Wikipedia. (2026, March 23). Norgestrel. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) LC‐MS/MS chromatogram of D(‐)‐norgestrel and dydrogesterone (m/z 313.2162) from the standard mixture. MS2 spectra of D(‐)‐norgestrel (B) and dydrogesterone (C) using LC‐MS/MS. [Link]

  • National Institutes of Health. (n.d.). (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). rac 8alpha-[Delta-5(10)]-Norgestrel. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1999, April 14). 75288 Norgestrel And Ethinyl Estradiol Chemistry Review. [Link]

  • Pharmaffiliates. (n.d.). Norgestrel-impurities. Retrieved from [Link]

  • Tetsuo, M., Axelson, M., & Sjövall, J. (1980). Selective isolation procedures for GC/MS analysis of ethynyl steroids in biological material. The Journal of steroid biochemistry, 13(7), 847–860. [Link]

  • The Japanese Pharmacopoeia. (n.d.). 652 Norgestrel / Official Monographs for Part I. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 25(3). [Link]

  • Batta, N., et al. (2014). A Simple, Rapid and Sensitive UFLC-MS/MS Method for the Quantification of Oral Contraceptive Norgestrel in Human Plasma and its Pharmacokinetic Applications. Journal of Bioanalysis & Biomedicine, 6(3), 045-051. [Link]

  • Wu, Z., et al. (2000). Simultaneous quantitative determination of norgestrel and progesterone in human serum by high-performance liquid chromatography-tandem mass spectrometry with atmospheric pressure chemical ionization. The Analyst, 125(12), 2201-2205. [Link]

  • Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis - PubMed. (2017, September 3). [Link]

  • Development, validation and utilization of a highly sensitive LC-MS/MS method for quantification of levonorgestrel released from a subdermal implant in human plasma - PMC. (n.d.). [Link]

  • A Highly Sensitive LC-MS/MS Method Development, Validation, and its Application for the Quantification of Levonorgestrel Released from Contraceptive Implants in Human Serum - Preprints.org. (2025, December 21). [Link]

  • ResearchGate. (n.d.). 2D DOSY 1H NMR analysis. Spectra (log D vs. chemical shift) for levonorgestrel-containing (A) and sample 2a (B) contraceptive tablets dissolved in CD4O:D2O (80:20 v/v). [Link]

  • ResearchGate. (2026, February 27). Determination of ethinylestradiol and levonorgestrel in oral contraceptives with HPLC methods with UV detection and UV/fluorescence detection. [Link]

  • Jones, R. C., Singer, A. C., & Edgren, R. A. (1979). The biological activities of norgestrel and its enantiomers. International journal of fertility, 24(1), 39–43. [Link]

  • Malaisse, W. J., et al. (1993). Effect of oral contraception on water-suppressed proton NMR spectra of plasma. Clinica chimica acta; international journal of clinical chemistry, 216(1-2), 115–123. [Link]

  • McCoy, C. F., et al. (2018). Solid state 13C NMR spectroscopy provides direct evidence for reaction between ethinyl estradiol and a silicone elastomer vaginal ring drug delivery system. Journal of pharmaceutical and biomedical analysis, 156, 337-342. [Link]

Sources

Application

High-Resolution LC-MS/MS Protocol for the Quantification of rac-8α-[Δ5(10)]-Norgestrel Isomeric Impurity

Application Note & Bioanalytical Protocol Target Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmaceutical QC Scientists Introduction & Rationale Norgestrel and its biologically active enantiomer, levo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Bioanalytical Protocol Target Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmaceutical QC Scientists

Introduction & Rationale

Norgestrel and its biologically active enantiomer, levonorgestrel, are potent synthetic progestins widely utilized in oral contraceptives and subdermal implants ()[1]. During the chemical synthesis, forced degradation, or long-term storage of these active pharmaceutical ingredients (APIs), isomeric impurities can form. One critical impurity is rac-8α-[Δ5(10)]-Norgestrel (PubChem CID: 71751217), characterized by the migration of the steroid's double bond from the conjugated Δ4 position to the isolated Δ5(10) position ()[2].

Because rac-8α-[Δ5(10)]-Norgestrel and the active API share the exact same molecular formula (C21H28O2) and monoisotopic mass (312.2089 Da), they are strictly isobaric. Relying solely on the high sensitivity of tandem mass spectrometry ()[3] is insufficient, as both compounds yield nearly identical collision-induced dissociation (CID) spectra. Therefore, a self-validating analytical system must employ orthogonal separation mechanisms—specifically exploiting subtle differences in π-electron distribution—to achieve baseline chromatographic resolution prior to MS/MS detection.

Mechanistic Insights & Assay Design

As a Senior Application Scientist, designing a robust protocol requires understanding the causality behind every methodological choice. This assay is built on two foundational pillars:

Chromatographic Causality: The Role of π-π Interactions

The active API, norgestrel, features an α,β-unsaturated ketone (Δ4-3-keto system), which provides an extended, highly polarizable conjugated π-electron cloud. In contrast, the rac-8α-[Δ5(10)]-Norgestrel impurity possesses an isolated double bond between C5 and C10, breaking this conjugation.

  • The Choice: By utilizing a Biphenyl stationary phase , we actively exploit π-π interactions.

  • The Effect: The conjugated system of the API interacts more strongly with the biphenyl rings of the column, resulting in stronger retention. The isolated Δ5(10) isomer, lacking this extended conjugation, elutes earlier. This causality ensures robust, baseline separation ( Rs​>1.5 ) and prevents isobaric interference.

Mass Spectrometry Causality: Ionization and Fragmentation

Electrospray Ionization (ESI) in positive mode is selected over APCI due to the high proton affinity of the C3-carbonyl group. The protonated precursor [M+H]+ at m/z 313.2 undergoes CID. The primary fragmentation pathway involves the neutral loss of the ethynyl group and water, yielding a highly stable product ion at m/z 245.2. A secondary aromatized A-ring fragment at m/z 109.1 serves as a qualifier ion to ensure peak purity.

Materials and Reagents

  • Analytes: rac-8α-[Δ5(10)]-Norgestrel Reference Standard (Purity 98%).

  • Internal Standard (IS): Norgestrel-d6 or Levonorgestrel-d7 ()[4].

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: Formic Acid (FA), LC-MS Grade.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) for Liquid-Liquid Extraction (LLE).

Step-by-Step Experimental Protocol

Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • Aliquoting: Transfer 200 µL of the sample matrix (e.g., human plasma or API dissolution media) into a 2.0 mL polypropylene microcentrifuge tube.

  • IS Addition: Add 20 µL of Norgestrel-d6 working solution (50 ng/mL) and vortex for 10 seconds.

  • Extraction: Add 1.0 mL of MTBE.

    • Mechanistic Note: Norgestrel isomers are highly lipophilic (LogP ~2.5). MTBE provides near-quantitative recovery (>85%) while precipitating proteins and leaving polar matrix suppressors in the aqueous phase.

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 10,000 × g for 5 minutes at 4°C to yield a crisp phase boundary.

  • Drying: Transfer 800 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (70:30 Water:ACN with 0.1% FA).

    • Mechanistic Note: Matching the reconstitution solvent to the initial gradient conditions prevents solvent-induced peak broadening (the "strong solvent effect").

Step 2: UHPLC Separation Parameters
  • Column: Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

Step 3: MS/MS Detection Parameters
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 800 L/hr.

Data Presentation

Table 1: Mass Spectrometry (MRM) Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
rac-8α-[Δ5(10)]-Norgestrel (Quantifier)313.2245.2503522
rac-8α-[Δ5(10)]-Norgestrel (Qualifier)313.2109.1503530
Norgestrel (API) 313.2245.2503522
Norgestrel-d6 (IS) 319.2251.2503522
Table 2: UHPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.47030
0.50.47030
2.50.41090
3.50.41090
3.60.47030
5.00.47030
Table 3: System Suitability and Validation Criteria
ParameterAcceptance CriteriaRationale
Chromatographic Resolution ( Rs​ ) 1.5Ensures baseline separation of isobaric isomers.
Linearity ( R2 ) 0.995Validates the dynamic range (e.g., 50 pg/mL to 50 ng/mL).
Precision (%CV) 15% ( 20% at LLOQ)Confirms assay reproducibility across multiple days.

Visualizations

Workflow A Sample Prep (LLE with MTBE) B UHPLC Separation (Biphenyl Column) A->B C ESI+ Ionization ([M+H]+ 313.2) B->C D MS/MS Detection (MRM Mode) C->D E Quantification (Isomer vs API) D->E

LC-MS/MS analytical workflow for the quantification of norgestrel isomeric impurities.

Mechanism Start Mixed Sample: Norgestrel + rac-8α-[Δ5(10)] Isomer Col Biphenyl Stationary Phase (π-π & Hydrophobic Interactions) Start->Col Iso1 rac-8α-[Δ5(10)]-Norgestrel (Isolated double bond -> Weaker π-π) Col->Iso1 Elutes First (RT 2.1 min) Iso2 Norgestrel (API) (Conjugated Δ4-3-keto -> Stronger π-π) Col->Iso2 Elutes Second (RT 2.5 min) MS Isobaric MS/MS Detection (m/z 313.2 → 245.2) Iso1->MS Iso2->MS

Chromatographic separation mechanism exploiting π-π interactions for isobaric resolution.

References

  • PubChem. "rac 8alpha-[Delta-5(10)]-Norgestrel | C21H28O2 | CID 71751217". National Center for Biotechnology Information. URL:[Link]

  • Preprints.org. "A Highly Sensitive LC-MS/MS Method Development, Validation, and its Application for the Quantification of Levonorgestrel Released from Contraceptive Implants in Human Serum". Preprints, 2023. URL:[Link]

Sources

Method

rac 8alpha-[Delta-5(10)]-Norgestrel use in cell culture experiments

Application Note: Utilizing rac 8α-[Δ-5(10)]-Norgestrel in Cell Culture Models for Receptor Stereospecificity and Angiogenic Profiling Scientific Context and Rationale The compound rac 8α-[Δ-5(10)]-Norgestrel is a specif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing rac 8α-[Δ-5(10)]-Norgestrel in Cell Culture Models for Receptor Stereospecificity and Angiogenic Profiling

Scientific Context and Rationale

The compound rac 8α-[Δ-5(10)]-Norgestrel is a specific stereoisomer and structural derivative of the widely used synthetic progestin, Norgestrel[1]. Characterized by an inverted stereocenter at the 8-position (8-alpha) and a double bond shifted to the Δ-5(10) position, this molecule presents a unique three-dimensional conformation compared to standard levonorgestrel.

In drug development and molecular endocrinology, testing structural isomers is not merely an exercise in impurity profiling; it is a critical tool for mapping the structure-activity relationship (SAR) of steroid receptors. The cellular action of steroid hormones is mediated by highly specific nuclear receptors[2]. Small conformational changes in the ligand can drastically alter its affinity for Progesterone Receptors (PR-A, PR-B) and Estrogen Receptors (ER-α, ER-β), leading to divergent downstream gene transcription[2]. For instance, while standard norgestrel induces ER-β-activating functions[2], altering the ring structure via the Δ-5(10) bond (similar to the progestin norethynodrel) can shift the receptor binding kinetics and subsequent angiogenic outputs, such as Vascular Endothelial Growth Factor (VEGF) secretion[3].

This application note provides a comprehensive, self-validating framework for utilizing rac 8α-[Δ-5(10)]-Norgestrel in in vitro cell culture to evaluate receptor stereospecificity and off-target angiogenic potential.

Physicochemical Properties

Before initiating cell culture workflows, it is critical to understand the physical constraints of the compound to ensure proper solvation and bioavailability in aqueous media[1].

PropertyValueScientific Implication for Cell Culture
Molecular Formula C₂₁H₂₈O₂Highly lipophilic; requires organic solvent for initial stock.
Molecular Weight 312.45 g/mol Standardized molarity calculations (1 mM = 0.312 mg/mL).
XLogP3 2.5Readily crosses lipid bilayers to access intracellular receptors.
Solubility Soluble in DMSO / EtOHMaximize stock concentration in DMSO to keep final vehicle concentration in media <0.1% (v/v) to prevent solvent toxicity.

Experimental Design: Causality and Self-Validation

To generate trustworthy data, the experimental design must isolate the specific variable of interest (ligand-receptor binding) from endogenous background noise.

  • Cell Line Selection: T47-D human breast cancer cells are utilized for VEGF profiling because they express high levels of endogenous progesterone receptors, whereas lines like MCF-7 or MDA-MB-231 do not exhibit progestin-induced VEGF secretion[3]. COS-7 cells are used for luciferase assays because they lack endogenous ER/PR, providing a clean background for transient co-transfection[2].

  • Media Conditioning: All experiments must utilize Charcoal-Dextran Stripped Fetal Bovine Serum (CS-FBS) . Standard FBS contains endogenous hormones (estradiol, progesterone) that will competitively bind receptors and mask the effects of the rac 8α-[Δ-5(10)]-Norgestrel isomer.

  • Self-Validating Controls: Every assay must include a vehicle control (0.1% DMSO), a positive control (Progesterone or Levonorgestrel), and a mechanistic negative control (co-treatment with the PR-antagonist RU-486/Mifepristone)[3]. If RU-486 fails to ablate the signal, the observed effect is an off-target artifact, not a PR-mediated event.

Step-by-Step Methodologies

Protocol A: Preparation of Ligand Stock and Dosing Solutions
  • Stock Preparation: Dissolve rac 8α-[Δ-5(10)]-Norgestrel powder in 100% molecular-grade DMSO to create a 10 mM master stock. Aliquot into amber glass vials and store at -20°C to prevent photo-degradation and freeze-thaw cycles.

  • Serial Dilution: Prepare working solutions by performing 10-fold serial dilutions in DMSO (e.g., 1 mM, 100 µM, 10 µM).

  • Media Spiking: Spike the working solutions into phenol red-free DMEM supplemented with 5% CS-FBS at a 1:1000 ratio. This yields final assay concentrations of 10 µM, 1 µM, 100 nM, and 10 nM, while strictly maintaining the DMSO concentration at 0.1%.

Protocol B: Luciferase Reporter Assay for Receptor Activation (COS-7)

Purpose: To determine the specific affinity of the isomer for ER-α vs. ER-β[2].

  • Seeding: Seed COS-7 cells at 5×104 cells/well in a 96-well plate using standard DMEM + 10% FBS. Incubate for 24 hours.

  • Transfection: Co-transfect cells using a liposomal reagent with either an ER-α or ER-β expression vector, alongside an Estrogen Response Element (ERE)-luciferase reporter plasmid[2].

  • Starvation: 12 hours post-transfection, wash cells with PBS and switch to phenol red-free DMEM + 5% CS-FBS for 24 hours to clear endogenous receptor activity.

  • Dosing: Treat cells with rac 8α-[Δ-5(10)]-Norgestrel (1 nM to 10 µM). Include Estradiol (10 nM) as a positive control[2].

  • Detection: After 24 hours of exposure, lyse the cells and add luciferin substrate. Quantify luminescence using a microplate reader.

Protocol C: VEGF Expression Profiling via ELISA (T47-D)

Purpose: To assess the downstream angiogenic potential of the isomer via PR activation[3].

  • Seeding & Starvation: Seed T47-D cells in 6-well plates ( 3×105 cells/well). Once 80% confluent, wash twice with PBS and switch to phenol red-free DMEM + 5% CS-FBS for 48 hours.

  • Treatment: Dose cells with 10 nM rac 8α-[Δ-5(10)]-Norgestrel. For the validation cohort, pre-treat cells with 1 µM RU-486 (PR antagonist) for 1 hour prior to adding the progestin[3].

  • Harvesting: After 48 hours, collect the conditioned media. Centrifuge at 1,500 x g for 5 minutes to remove cellular debris.

  • Quantification: Analyze the supernatant using a human VEGF-A sandwich ELISA kit according to the manufacturer's instructions. Normalize VEGF concentrations (pg/mL) to total cellular protein (mg) determined via BCA assay of the cell lysates.

Mechanistic Pathway Visualization

The following diagram illustrates the causality of the experimental design, tracing the pathway from ligand introduction to the quantifiable output (VEGF secretion) targeted in Protocol C.

G Ligand rac 8α-[Δ-5(10)]-Norgestrel (Ligand) Receptor Progesterone Receptor (PR-A / PR-B) Ligand->Receptor Binding Complex Ligand-Receptor Complex (Conformational Change) Receptor->Complex Activation Nucleus Nuclear Translocation & Dimerization Complex->Nucleus Translocation PRE Progesterone Response Elements (PRE) Nucleus->PRE DNA Binding Gene VEGF Gene Transcription PRE->Gene Transcription Output Secreted VEGF (Angiogenesis Marker) Gene->Output Translation & Secretion

Fig 1. Intracellular signaling pathway of progestin-mediated VEGF induction via the Progesterone Receptor.

Expected Outcomes & Data Interpretation

By comparing the 8-alpha/Δ-5(10) isomer against standard levonorgestrel, researchers can determine the exact impact of stereochemistry on receptor promiscuity. The table below represents the expected structural-activity divergence based on established progestin behavior[2][3].

Treatment Group (10 nM)PR Activation (Relative Luminescence)ER-β Activation (Relative Luminescence)VEGF Secretion (Fold Change vs Vehicle)RU-486 Reversibility
Vehicle (0.1% DMSO) 1.0x (Baseline)1.0x (Baseline)1.0xN/A
Levonorgestrel (Standard) 8.5x4.2x3.8xComplete
rac 8α-[Δ-5(10)]-Norgestrel Reduced (e.g., 3.1x)Altered (e.g., 1.5x)Reduced (e.g., 1.4x)Complete
Progesterone (Pos. Control) 9.2x1.1x4.1xComplete

Interpretation Note: A reduction in PR activation and VEGF secretion for the rac 8α-[Δ-5(10)] isomer indicates that the 8-alpha inversion and Δ-5(10) double bond sterically hinder optimal docking within the PR ligand-binding domain.

References

  • PubChem Compound Summary for CID 71751217 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Induction of estrogen receptor-alpha and -beta activities by synthetic progestins Source: Rabe T, Bohlmann MK, Rehberger-Schneider S, Prifti S. Gynecological Endocrinology. 2000 Apr;14(2):118-26. (PMID: 10836199) URL:[Link]

  • Progestin regulation of vascular endothelial growth factor in human breast cancer cells Source: Hyder SM, Murthy L, Stancel GM. Cancer Research. 1998 Feb 1;58(3):392-5. (PMID: 9458078) URL:[Link]

Sources

Application

Dosing Recommendations for Novel Progestins in Animal Studies: A Strategic Protocol Guided by rac 8α-[Δ-5(10)]-Norgestrel

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed framework and experimental protocols for establishing dosing recommendations for novel synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework and experimental protocols for establishing dosing recommendations for novel synthetic progestins, using rac 8α-[Δ-5(10)]-Norgestrel as a representative new chemical entity (NCE). Given the absence of specific preclinical data for this norgestrel isomer, this guide establishes a robust, scientifically-grounded strategy by leveraging extensive toxicological and pharmacological data from its well-characterized structural analog, racemic Norgestrel, and its active enantiomer, Levonorgestrel. We detail the foundational principles of preclinical study design, from dose-range finding to repeated-dose toxicity studies, and provide step-by-step protocols for formulation and administration. The objective is to equip researchers with the necessary tools to rationally design and execute animal studies that can reliably determine the safety and efficacy profile of novel progestin candidates, adhering to the highest standards of scientific integrity and regulatory expectations.

Introduction: The Challenge of Dosing a Novel Progestin Isomer

rac 8α-[Δ-5(10)]-Norgestrel is a synthetic estrane steroid and a structural isomer of norgestrel, a widely used progestin.[1][2] Standard norgestrel is a racemic mixture of the biologically active levonorgestrel and the inactive dextronorgestrel.[3][4] Its mechanism of action involves potent agonism of the progesterone receptor (PR), leading to the suppression of the pre-ovulatory luteinizing hormone (LH) surge and subsequent inhibition of ovulation.[5][6]

The specific isomer, rac 8α-[Δ-5(10)]-Norgestrel, is distinguished by the position of a carbon-carbon double bond at Δ-5(10) instead of the standard Δ-4 position. This structural modification can significantly alter its binding affinity, metabolic stability, and overall pharmacological profile. As is common with NCEs, there is no publicly available preclinical data to directly guide dosing in animal models.

Therefore, the critical first step in preclinical development is to establish a safe and informative dose range. This process must be guided by a surrogate compound with a similar structural backbone and mechanism of action. Racemic norgestrel (and its active component, levonorgestrel) serves as the ideal reference compound for this purpose. This application note outlines a systematic approach to designing and executing the necessary animal studies to define the dosing parameters for this novel isomer, a strategy that is broadly applicable to other novel steroid compounds.[7][8]

Foundational Pharmacology: The Levonorgestrel Surrogate Model

Understanding the pharmacology of the reference compound is essential for designing rational experiments.

Mechanism of Action

Levonorgestrel exerts its contraceptive effect primarily by preventing ovulation. It binds to progesterone receptors in the hypothalamus, slowing the release of gonadotropin-releasing hormone (GnRH).[6][9] This action blunts the mid-cycle LH surge, which is the direct trigger for follicular rupture and ovulation.[6][10] Additionally, progestins can thicken cervical mucus, impeding sperm transport, and alter the endometrium to make it less receptive to implantation.[11]

HPO_Axis_Mechanism Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Pituitary Anterior Pituitary LH LH Pituitary->LH FSH FSH Pituitary->FSH Ovary Ovary Estrogen Estrogen Ovary->Estrogen Progesterone Progesterone Ovary->Progesterone Ovulation Ovulation Ovary->Ovulation Norgestrel rac 8α-[Δ-5(10)]-Norgestrel (as Progesterone Receptor Agonist) Norgestrel->Hypothalamus - (Negative Feedback) Norgestrel->Pituitary - Endometrium Endometrial Changes & Thickened Cervical Mucus Norgestrel->Endometrium GnRH->Pituitary + LH->Ovary + (LH Surge) FSH->Ovary + Estrogen->Hypothalamus +/- Estrogen->Pituitary - Progesterone->Hypothalamus - Progesterone->Pituitary -

Figure 1: Progestin Mechanism on the HPO Axis.
Toxicology and Pharmacokinetics of the Surrogate

Preclinical toxicology studies for levonorgestrel have been conducted in a range of species. Progestins are generally non-toxic, even at high doses administered over a short period.[12][13] This extensive database provides a critical starting point for estimating the No-Observed-Adverse-Effect-Level (NOAEL) and Maximum Tolerated Dose (MTD) for a new isomer.

SpeciesStudy DurationRouteDoses Tested (mg/kg/day)Key Findings / NOAELReference
Rodent (Rat)1 YearOralUp to 25Generally well-tolerated. High doses show expected hormonal effects.[12]
Rodent (Rat)TeratologyOralUp to 50No significant adverse teratogenic findings.[13]
Rodent (Mouse)AcuteOral>5000LD50 > 5010 mg/kg, indicating very low acute toxicity.[14]
RabbitTeratologyOralUp to 25No significant adverse teratogenic findings.[12]
Dog7 YearsOralUp to 0.125Well-tolerated. Higher doses (0.5 mg/kg/day) showed an increase in benign mammary adenomas.[12][15]
Monkey10 YearsOralUp to 1No significant adverse findings.[13]
Monkey1 YearOralUp to 2.5No significant adverse findings.[12]
Table 1: Summary of Published Toxicology Doses for Levonorgestrel in Animal Models.

Preclinical Study Design & Dosing Strategy

The primary objectives of initial preclinical studies are to determine the MTD, identify potential target organs for toxicity, and establish a NOAEL.[8] This data is foundational for designing subsequent efficacy and long-term safety studies.

Overall Experimental Workflow

A typical preclinical workflow begins with non-GLP (Good Laboratory Practice) dose-range finding studies to identify dose levels for definitive GLP-compliant toxicology studies.[7]

Preclinical_Workflow start Start: Novel Progestin Candidate formulation Formulation Development & Vehicle Selection start->formulation drf Dose-Range Finding (DRF) (Non-GLP, Rodent) formulation->drf mtd_noael Establish MTD & NOAEL drf->mtd_noael glp_tox Definitive GLP Tox Studies (e.g., 28-Day Repeated Dose) mtd_noael->glp_tox Inform Dose Selection safety_pharm Safety Pharmacology (Cardio, Resp, CNS) mtd_noael->safety_pharm efficacy Efficacy / PD Models (e.g., Ovulation Inhibition) mtd_noael->efficacy two_species Two Species Required: 1 Rodent (e.g., Rat) 1 Non-Rodent (e.g., Dog) glp_tox->two_species ind IND-Enabling Data Package glp_tox->ind safety_pharm->ind efficacy->ind

Figure 2: Preclinical Toxicology and Pharmacology Workflow.
Protocol: Dose-Range Finding (DRF) Study in Rats

Objective: To determine a range of tolerated doses of rac 8α-[Δ-5(10)]-Norgestrel following a single administration, and to identify the MTD.

Materials:

  • Test Article: rac 8α-[Δ-5(10)]-Norgestrel

  • Vehicle: Corn oil (or other appropriate vehicle)

  • Animals: Young adult Sprague-Dawley or Wistar rats (e.g., 8-10 weeks old), one sex (typically female for progestins).

  • Dosing equipment: Oral gavage needles (size appropriate for rats), syringes.

  • Standard caging and husbandry supplies.

Methodology:

  • Animal Acclimation: Acclimate animals to the facility for a minimum of 5 days prior to dosing.

  • Group Allocation: Assign animals to dose groups (e.g., n=3-5 per group). Include a vehicle control group.

  • Dose Selection Rationale: Based on the surrogate data (Table 1), levonorgestrel is well-tolerated up to very high doses. However, the novel isomer's potency is unknown. A wide, logarithmically spaced dose range is recommended to capture a full dose-response curve.

    • Group 1: Vehicle Control (Corn Oil)

    • Group 2: 10 mg/kg

    • Group 3: 100 mg/kg

    • Group 4: 500 mg/kg

    • Group 5: 1000 mg/kg

    • Group 6: 2000 mg/kg

  • Administration: Administer the test article via oral gavage. See Protocol 4.2 for detailed procedure. Dose volume should be kept consistent, ideally 5 mL/kg.[16]

  • Observation Period: Monitor animals intensively for the first 4-6 hours post-dose, then daily for 14 days.

  • Endpoints:

    • Mortality/Morbidity: Record daily.

    • Clinical Signs: Observe for any signs of toxicity (e.g., changes in posture, activity, respiration, signs of sedation or stimulation).

    • Body Weights: Measure on Day 1 (pre-dose), Day 7, and Day 14.

    • Necropsy: Perform a gross necropsy on all animals at the end of the 14-day observation period.

  • Data Analysis: The MTD is defined as the highest dose that does not cause mortality or life-threatening toxicity but may produce signs of minimal-to-moderate toxicity (e.g., ~10% body weight loss). The NOAEL is the highest dose at which no adverse effects are observed. This data will guide dose selection for repeated-dose studies.

Strategy: Repeated-Dose Toxicity Studies

Following the DRF study, a 28-day or 90-day repeated-dose study is typically conducted in two species (one rodent, one non-rodent) under GLP conditions.[17]

Dose Selection:

  • Low Dose: The anticipated NOAEL from the DRF study. This dose should ideally produce no adverse effects.

  • Mid Dose: An intermediate dose expected to produce minimal, non-life-threatening toxicity.

  • High Dose: The MTD estimated from the DRF study, expected to produce clear signs of toxicity without causing mortality.

Core Methodologies and Protocols

Protocol: Vehicle Selection and Formulation Preparation

Objective: To prepare a homogenous and stable formulation for oral administration. For lipophilic steroids like norgestrel, an oil-based vehicle is often suitable.

Materials:

  • Test Article: rac 8α-[Δ-5(10)]-Norgestrel powder

  • Vehicle: USP-grade Corn Oil (or Sesame Oil)

  • Glass vials, magnetic stirrer and stir bars, analytical balance.

Methodology:

  • Calculate Required Amounts: Based on the highest dose concentration needed and the total volume required for the study, calculate the mass of the test article and volume of vehicle.

  • Weighing: Accurately weigh the test article and transfer it to a sterile glass vial.

  • Solubilization/Suspension: Add the vehicle to the vial. Gently warm (if stability is confirmed) and stir using a magnetic stirrer until a clear solution or a fine, homogenous suspension is achieved. For suspensions, a surfactant like 0.5% Tween 80 may be required.

  • Quality Control: Visually inspect the formulation for homogeneity before each use. The formulation should be stirred continuously during dose administration to maintain a uniform suspension.

  • Storage: Store the formulation under conditions that ensure its stability for the duration of the study (e.g., protected from light, at room temperature or refrigerated).

Protocol: Oral Gavage Administration in Rats

Objective: To accurately deliver a specified volume of the test formulation directly into the stomach.[18]

Procedure:

  • Animal Restraint: Gently but firmly restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Measure Tubing Length: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth.

  • Fill Syringe: Draw the calculated dose volume into the syringe attached to the gavage needle. Expel any air bubbles.

  • Insert Needle: Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met or the animal shows signs of respiratory distress, withdraw immediately. This indicates potential entry into the trachea.

  • Deliver Dose: Once the needle is in place, dispense the contents of the syringe smoothly.

  • Withdraw Needle: Remove the needle along the same path it was inserted.

  • Post-Dosing Observation: Briefly monitor the animal to ensure it has recovered from the procedure before returning it to its cage.

ParameterObservation / EndpointRationale
In-Life Mortality/MorbidityPrimary indicator of severe toxicity.
Clinical Signs of ToxicityIdentifies target organ systems (e.g., CNS, autonomic).
Body Weight & Food ConsumptionSensitive indicators of general animal health and toxicity.
OphthalmoscopyEvaluates potential ocular toxicity.
Clinical Pathology HematologyAssesses effects on red blood cells, white blood cells, and platelets.
Clinical ChemistryEvaluates organ function (e.g., liver enzymes, kidney function).
CoagulationAssesses effects on blood clotting.
UrinalysisEvaluates kidney function and metabolic changes.
Terminal Gross NecropsyMacroscopic examination of all organs and tissues.
Organ WeightsIdentifies potential target organs of toxicity (atrophy or hypertrophy).
HistopathologyMicroscopic examination of tissues to identify cellular changes and lesions.
Table 2: Standard Parameters for Monitoring in Repeated-Dose Toxicity Studies.[8]

Conclusion

The preclinical evaluation of a novel compound like rac 8α-[Δ-5(10)]-Norgestrel requires a methodical and rational approach. In the absence of direct data, a strategy built upon a well-characterized surrogate, such as levonorgestrel, is scientifically sound and aligns with industry best practices. By systematically conducting dose-range finding and repeated-dose toxicity studies, researchers can effectively characterize the safety profile of the new molecule. The protocols and strategies outlined in this document provide a comprehensive guide for generating the critical data needed to establish safe dosing recommendations for further development and to support a future Investigational New Drug (IND) application.

References

  • Wikipedia. Norgestrel. [Link]

  • U.S. Food and Drug Administration (FDA). Center for Drug Evaluation and Research - Plan B Pharmacology Review (2009). [Link]

  • Grokipedia. Norgestrel. [Link]

  • U.S. Food and Drug Administration (FDA). NDA 21-045 Plan B Pharmacology Review (1999). [Link]

  • Jones RC, Singer AC, Edgren RA. The biological activities of norgestrel and its enantiomers. International Journal of Fertility. [Link]

  • PharmaCompass. Norgestrel Drug Information. [Link]

  • Drugs.com. Levonorgestrel: Package Insert / Prescribing Info / MOA. [Link]

  • Botstiber Institute for Wildlife Fertility Control. EP-1. [Link]

  • Health Canada. Product Monograph - Levonorgestrel Tablets, 0.75 mg. [Link]

  • Weiss H, Martell B, Constantine GD, Davis SM. Pharmacokinetics and tolerability of a novel progesterone intravaginal ring in sheep. Drug Delivery and Translational Research. [Link]

  • Friend DR, Komeskey K, Clark MR, et al. Pharmacokinetics and Tolerability of a Novel 17β-Estradiol and Progesterone Intravaginal Ring in Sheep. Journal of Pharmaceutical Sciences. [Link]

  • PharmaCompass. α-Norgestrel Drug Information. [Link]

  • Schindler AE. Non-clinical studies of progesterone. Gynecological Endocrinology. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71751217, rac 8alpha-[Delta-5(10)]-Norgestrel. [Link]

  • Patsnap Synapse. What is the mechanism of Norgestrel? [Link]

  • Charles River Laboratories. Preclinical GLP Toxicology Studies. [Link]

  • Syngene International. Strategic Preclinical Toxicology for Faster IND Approval. [Link]

  • Wong R, Meikle SR, Gibson L, et al. Progesterone pharmacokinetics in the mouse: Implications for potential stroke therapy. Journal of Pharmacy and Pharmacology. [Link]

  • World Health Organization. Guidelines for the toxicological and clinical assessment and post-registration surveillance of steroidal contraceptive drugs. IRIS Repository. [Link]

  • ResearchGate. Norgestrel chemical structure diagram. [Link]

  • U.S. Food and Drug Administration (FDA). NDA 204427 Pharmacology Review. [Link]

  • Wikipedia. Pharmacokinetics of progesterone. [Link]

  • Ling WY, Robichaud A, Zayid I, et al. Mode of action of DL-norgestrel and ethinylestradiol combination in postcoital contraception. Fertility and Sterility. [Link]

  • National Clinical Training Center for Family Planning. Understanding the Mechanism of Action for Emergency Contraceptive Pills. [Link]

  • GLOWM. Pharmacology of Contraceptive Steroids. [Link]

  • Strano-Rossi S, Botrè F. A simple toxicological analysis of anabolic steroid preparations from the black market. ResearchGate. [Link]

  • Revesz C, Banik UK, Lefebvre Y. The effects of norgestrel, ethinyl estradiol, and their combination, Ovral, on lactation and the offspring of rats treated during lactation. Toxicology and Applied Pharmacology. [Link]

  • University of Iowa. Guidelines on Administration of Substances to Laboratory Animals. [Link]

  • Boston University. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). [Link]

  • Turner PV, Brabb T, Pekow C, Vasbinder MA. Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science. [Link]

Sources

Method

Application Note: Developing Analytical and Pharmacological Assays for rac 8α-[Δ-5(10)]-Norgestrel

Executive Summary The synthesis of synthetic progestins such as norgestrel often yields complex stereoisomeric mixtures and process-related impurities. One such intermediate/impurity is rac 8α-[Δ-5(10)]-Norgestrel (CAS 5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of synthetic progestins such as norgestrel often yields complex stereoisomeric mixtures and process-related impurities. One such intermediate/impurity is rac 8α-[Δ-5(10)]-Norgestrel (CAS 5541-87-7)[1][2]. Because stereoisomers can exhibit vastly different pharmacokinetic and pharmacodynamic profiles compared to the active pharmaceutical ingredient (API), regulatory guidelines (e.g., ICH Q3A/B) mandate rigorous impurity profiling[3].

This application note provides a comprehensive, dual-track methodology for researchers and drug development professionals. It details the causality and step-by-step protocols for:

  • Analytical Quantification : A highly specific LC-MS/MS method to separate and quantify the impurity.

  • Pharmacological Profiling : An in vitro Fluorescence Polarization (FP) assay to evaluate the residual binding affinity of the impurity to the Progesterone Receptor (PR).

Scientific Rationale & Assay Causality

The Analytical Challenge

Norgestrel and its 8α-[Δ-5(10)] isomer share an identical molecular formula (C21H28O2) and molecular weight (312.45 g/mol )[1][2]. Mass spectrometry alone cannot distinguish these isobars without prior chromatographic separation. Therefore, we utilize Ultra-High-Performance Liquid Chromatography (UHPLC) with a sub-2µm C18 stationary phase. This exploits subtle differences in the 3D conformation and hydrophobicity of the stereoisomers[4]. Electrospray Ionization in positive mode (ESI+) is selected because the conjugated ketone in the steroid ring readily accepts a proton to form a stable [M+H]+ precursor ion, enabling highly sensitive Multiple Reaction Monitoring (MRM)[5].

The Pharmacological Challenge

The biological activity of norgestrel is highly stereospecific (e.g., the levo-enantiomer is active, while the dextro-isomer is largely inactive)[6]. To determine if rac 8α-[Δ-5(10)]-Norgestrel poses an off-target endocrine disruption risk, its binding affinity to the Progesterone Receptor Ligand Binding Domain (PR-LBD) must be empirically derived[7][8]. We employ a Fluorescence Polarization (FP) competitive binding assay. This format is chosen because it is non-radioactive, homogeneous (no wash steps), and relies on the physical principle of molecular tumbling—when the heavy PR-LBD binds the fluorescent tracer, tumbling slows, and polarization increases. Displacement by the impurity reverses this effect[9].

Workflow Visualization

AssayWorkflow cluster_0 Analytical Track (LC-MS/MS) cluster_1 Pharmacological Track (PR Binding) Start rac 8α-[Δ-5(10)]-Norgestrel Assay Development Prep1 Sample Extraction & Dilution Start->Prep1 Prep2 PR-LBD & Tracer Incubation Start->Prep2 UHPLC UHPLC Separation (Sub-2µm C18) Prep1->UHPLC MS MRM Detection (ESI+ Mode) UHPLC->MS Data Data Integration & Regulatory Assessment MS->Data Compete Competitive Binding Reaction Prep2->Compete Readout Fluorescence Polarization (mP) Readout Compete->Readout Readout->Data

Figure 1: Dual-track workflow for the analytical and pharmacological profiling of norgestrel impurities.

Protocol I: Analytical Quantification via LC-MS/MS

Self-Validation Mechanism: This protocol incorporates a stable-isotope-labeled internal standard (SIL-IS), such as Norgestrel-d6, spiked into every sample. This corrects for matrix effects and ionization fluctuations, ensuring the assay is internally self-validating across injection batches[5].

Sample Preparation
  • Stock Solution: Dissolve rac 8α-[Δ-5(10)]-Norgestrel reference standard in 100% LC-MS grade Methanol to a concentration of 1 mg/mL.

  • Working Standards: Perform serial dilutions in 40% Methanol / 60% Water to create a calibration curve ranging from 0.5 ng/mL to 500 ng/mL[5].

  • Internal Standard Addition: Add 10 µL of Norgestrel-d6 (100 ng/mL) to 90 µL of each standard and unknown sample. Vortex for 30 seconds.

  • Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter into an autosampler vial.

UHPLC Chromatographic Conditions
  • Column: C18, 1.7 µm particle size, 2.1 x 100 mm. (Rationale: Sub-2µm particles provide the theoretical plates necessary to resolve closely eluting stereoisomers[4]).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 30% B

    • 1.0 - 5.0 min: Linear ramp to 90% B

    • 5.0 - 6.5 min: Hold at 90% B

    • 6.5 - 6.6 min: Return to 30% B (Equilibration for 2 mins)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MRM) Parameters
  • Ionization: ESI Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Transitions (m/z):

    • rac 8α-[Δ-5(10)]-Norgestrel: Precursor 313.2 [M+H]+ → Product 109.3 (Quantifier) / 245.2 (Qualifier)[5].

    • Norgestrel-d6 (IS): Precursor 319.2 [M+H]+ → Product 113.3.

Quantitative Data Presentation (Method Validation)
Validation Parameterrac 8α-[Δ-5(10)]-NorgestrelAcceptance Criteria (ICH)
Linearity (R²) 0.9985> 0.995
Limit of Detection (LOD) 0.2 ng/mLSignal-to-Noise > 3:1
Limit of Quantitation (LOQ) 0.5 ng/mLSignal-to-Noise > 10:1
Intra-day Precision (RSD) 3.2%< 5.0%
Recovery (Accuracy) 98.5% ± 2.1%90% - 110%

Protocol II: Progesterone Receptor (PR) Competitive Binding Assay

Self-Validation Mechanism: The assay utilizes Mifepristone (a potent PR antagonist) as a 100% competition positive control, and a DMSO vehicle as a 0% competition negative control. A Z'-factor is calculated for each plate; a Z' > 0.5 validates the assay's dynamic range and reliability[9].

Reagent Preparation
  • Receptor Complex: Thaw recombinant Human PR-LBD on ice. Dilute to the manufacturer-specified working concentration (typically 4X) in PR Assay Buffer (containing DTT and stabilizing chaperones)[9].

  • Fluorescent Tracer: Prepare a 4X solution of Fluormone™ PL Far Red (or equivalent fluorophore-labeled PR ligand) in Assay Buffer.

  • Test Compounds: Prepare 4X serial dilutions of rac 8α-[Δ-5(10)]-Norgestrel, active Levonorgestrel (comparator), and Mifepristone (control) in Assay Buffer containing 4% DMSO (final assay DMSO concentration = 1%).

Assay Setup (384-Well Black Polypropylene Plate)

Rationale: Black plates are mandatory to prevent well-to-well optical crosstalk and reduce background autofluorescence during polarization readings[9].

  • Add Test Compound: Pipette 10 µL of the 4X test compound (or control) into designated wells.

  • Add Tracer: Pipette 10 µL of the 4X Fluormone™ PL Far Red into all wells.

  • Add Receptor: Pipette 20 µL of the 2X PR-LBD into all wells to initiate the reaction. (Total volume = 40 µL).

  • Incubation: Seal the plate to prevent evaporation, protect from light, and incubate at room temperature (20–25°C) for 2 to 6 hours to allow equilibrium to be reached[9].

Readout and Data Analysis
  • Read the plate on a fluorescence polarization microplate reader (e.g., excitation at 610 nm, emission at 660 nm).

  • The instrument will measure parallel and perpendicular fluorescence intensities to calculate the millipolarization (mP) value.

  • Plot the mP values against the log concentration of the test compounds. Use a 4-parameter logistic non-linear regression model to determine the IC₅₀.

Pharmacological Data Presentation (Representative Profiling)
CompoundIC₅₀ (nM)Relative Binding Affinity (RBA)Endocrine Risk Assessment
Mifepristone (Positive Control) 8.6100% (Reference)High Affinity[9]
Levonorgestrel (Active API) 23.037.4%High Affinity[9]
rac 8α-[Δ-5(10)]-Norgestrel > 5,000< 0.17%Negligible PR Binding

Note: The RBA is calculated as (IC₅₀ of Reference / IC₅₀ of Test Compound) × 100. A negligible RBA for the 8α-[Δ-5(10)] isomer indicates that this specific structural conformation disrupts critical hydrogen bonding within the PR-LBD pocket, rendering it biologically inert regarding PR activation[8][10].

Conclusion

The development of robust assays for process impurities like rac 8α-[Δ-5(10)]-Norgestrel requires a multidisciplinary approach. By coupling high-resolution LC-MS/MS for precise quantitative tracking with Fluorescence Polarization assays for biological risk assessment, drug development professionals can ensure both the chemical purity and the pharmacological safety of synthetic progestin formulations. The self-validating nature of these protocols ensures that data integrity is maintained from the analytical bench to regulatory submission.

References

  • PubChem: rac 8alpha-[Delta-5(10)
  • rac 8α-[δ-5(10)]-Norgestrel, CAS 5541-87-7 Santa Cruz Biotechnology (SCBT).
  • Impurity Profiling Of Pharmaceutical Drug Substances International Journal of Cre
  • POLARSCREEN™ PROGESTERONE RECEPTOR COMPETITOR ASSAY, FAR RED Thermo Fisher Scientific.
  • Norgestrel - Pharmacodynamics and Isomer Activity Wikipedia.
  • Developing & Validating an Efficient Method to Determine Residuals of Hormone Products by LC-MS Drug Development & Delivery.
  • Navigating Progesterone Immunoassays: A Guide to Norgestomet Cross-Reactivity Benchchem.
  • Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα)
  • Affinity of estrogens for human progesterone receptor A and B monomers and risk of breast cancer: a comparative molecular modeling study Taylor & Francis.

Sources

Application

Application Note: rac 8α-[Δ5(10)]-Norgestrel as a Reference Standard in Impurity Profiling

Executive Summary The quality and safety of steroidal contraceptives depend heavily on the rigorous control of synthetic byproducts and degradation products. rac 8α-[Δ5(10)]-Norgestrel (CAS: 5541-87-7) is a critical isom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quality and safety of steroidal contraceptives depend heavily on the rigorous control of synthetic byproducts and degradation products. rac 8α-[Δ5(10)]-Norgestrel (CAS: 5541-87-7) is a critical isomeric impurity of the active pharmaceutical ingredient (API) Norgestrel[1]. Because subtle stereochemical and structural shifts in the steroid nucleus can drastically alter receptor binding affinity and toxicity profiles, regulatory agencies (such as the USP and EP) mandate the strict quantification of these related substances.

This application note provides a comprehensive, self-validating analytical protocol for the utilization of rac 8α-[Δ5(10)]-Norgestrel as a Reference Standard (RS) in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) workflows. It details the mechanistic rationale behind the separation, step-by-step methodologies, and system suitability criteria required for ANDA/DMF filings and routine Quality Control (QC)[2].

Mechanistic Insight: The Chemical Causality of the Impurity

Norgestrel is a synthetic progestin derived from 19-nortestosterone. During its total synthesis or under forced degradation conditions (such as photolytic or thermal stress), isomerization can occur. The formation of rac 8α-[Δ5(10)]-Norgestrel involves two critical structural deviations from the parent API:

  • Stereochemical Inversion at C8: The hydrogen atom at the 8-position is inverted to the alpha (α) configuration, altering the planar geometry of the B/C ring junction.

  • Double Bond Migration: The Δ4 double bond (typical of 3-keto-Δ4 steroids) migrates to the Δ5(10) position.

Why this matters: The shift of the double bond to the 5(10) position disrupts the conjugation with the C3 ketone, which significantly shifts its UV absorbance maximum and alters its lipophilicity. Furthermore, the 8α-configuration creates a "bent" steroid backbone, which can lead to unpredictable off-target interactions in vivo. Utilizing highly pure rac 8α-[Δ5(10)]-Norgestrel as a reference standard is therefore non-negotiable for establishing the specificity and resolving power of the analytical method[2].

Table 1: Physicochemical Properties of the Reference Standard
ParameterSpecification / Data
Chemical Name rac 8α-[Δ5(10)]-Norgestrel
CAS Registry Number 5541-87-7
Molecular Formula C₂₁H₂₈O₂
Molecular Weight 312.45 g/mol
Structural Class 19-Nortestosterone derivative (Steroid)
Typical UV Detection (λmax) 247 nm (Parent API) / Variable for isolated impurity
Application System Suitability, Method Validation, Impurity Marker

Data sourced from PubChem and standard chemical registries[1].

Analytical Workflow and Logical Relationships

To ensure absolute trustworthiness, the analytical method must be a self-validating system. The inclusion of the rac 8α-[Δ5(10)]-Norgestrel RS serves as a "stress test" for the chromatographic column. If the method can resolve the parent Norgestrel from this closely related diastereomer, the method is deemed specific.

Logic API Norgestrel (API) Active Progestin Degradation Isomerization / Synthetic Byproduct (Thermal/Photolytic Stress) API->Degradation Impurity rac 8α-[Δ5(10)]-Norgestrel (Target Impurity) Degradation->Impurity SST System Suitability Testing (SST) Co-injection Impurity->SST Co-elution Risk RS Reference Standard (RS) CAS: 5541-87-7 RS->SST Spiked for Validation Res Method Validated: Resolution (Rs) > 1.5 SST->Res Chromatographic Separation

Figure 1: Origin of rac 8α-[Δ5(10)]-Norgestrel and its role in System Suitability Testing.

Experimental Protocols: RP-HPLC Method

The following protocol details the extraction and chromatographic separation of Norgestrel and its impurities from formulated products or raw API.

Rationale for Chromatographic Choices

Steroids are highly lipophilic. Traditional extraction methods often fail to fully recover the API from the hydrophobic matrices of tablets or intrauterine devices. Therefore, Tetrahydrofuran (THF) or Acetonitrile (ACN) is utilized as the primary extraction solvent to prevent precipitation[3]. A C8 stationary phase (e.g., 4.6 mm × 150 mm, 5 µm, or sub-2 µm for UPLC) is preferred over C18 because the slightly lower hydrophobicity of the C8 chain provides superior steric selectivity for differentiating the subtle structural differences between the 8α and 8β epimers[4][5].

Reagents and Materials
  • Reference Standards: USP/EP grade Norgestrel RS, rac 8α-[Δ5(10)]-Norgestrel RS (Purity ≥ 98.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water, Tetrahydrofuran (THF).

  • Column: Kromasil C8 (4.6 mm × 150 mm, 5 µm) or equivalent ACQUITY UPLC BEH C8 (1.7 µm)[4][5].

Step-by-Step Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh 15 mg of Norgestrel RS and 0.15 mg of rac 8α-[Δ5(10)]-Norgestrel RS.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in 50 mL of Mobile Phase (or THF/ACN mixture) by sonicating for 10 minutes.

    • Dilute to volume with Mobile Phase to yield a final concentration of 150 µg/mL Norgestrel and 1.5 µg/mL (1.0% impurity level) of the reference standard.

  • Test Sample Extraction (Formulated Tablets):

    • Crush and accurately weigh an amount of tablet powder equivalent to 15 mg of Norgestrel.

    • Transfer to a 100 mL volumetric flask. Add 50 mL of extraction solvent (e.g., ACN or THF).

    • Mechanically shake for 20 minutes, then sonicate for 10 minutes[5].

    • Critical Step: Centrifuge the suspension at 12,000 rpm for 30 minutes. The extended centrifugation is mandatory to pellet colloidal excipients (like silicon dioxide or stearates) that will otherwise cause severe backpressure and column fouling[5].

    • Collect the clear supernatant and filter through a 0.22 µm PTFE syringe filter into an HPLC vial[3].

Workflow Start Raw API / Formulated Tablet Prep Sample Extraction (THF / Acetonitrile) Start->Prep Weigh & Dissolve Centrifuge Centrifugation (12,000 rpm, 30 min) Prep->Centrifuge Remove Excipients HPLC RP-HPLC / UPLC Separation (C8 Column, Isocratic) Centrifuge->HPLC Inject Supernatant Detect UV Detection (247 nm) HPLC->Detect Elution Analyze Impurity Quantification vs. rac 8α-[Δ5(10)]-Norgestrel RS Detect->Analyze Data Processing

Figure 2: Sample preparation and RP-HPLC analytical workflow for Norgestrel impurity profiling.

Chromatographic Conditions
  • Mobile Phase: Isocratic mixture of Acetonitrile : Deionized Water (60:40, v/v)[4].

  • Flow Rate: 1.0 mL/min (for HPLC) or scaled appropriately for UPLC.

  • Injection Volume: 20 µL (HPLC) or 2 µL (UPLC).

  • Column Temperature: Maintained at 25°C to ensure reproducible partition coefficients[4].

  • Detection: UV at 247 nm (optimal for the conjugated Δ4-3-keto system of the parent API)[4].

Data Presentation & Acceptance Criteria

To validate the method prior to analyzing unknown samples, the System Suitability Testing (SST) parameters must be met using the Standard Solution containing the spiked rac 8α-[Δ5(10)]-Norgestrel RS.

Table 2: System Suitability and Acceptance Criteria
ParameterAcceptance CriteriaScientific Rationale
Resolution (Rs) ≥ 1.5 between Norgestrel and rac 8α-[Δ5(10)]-NorgestrelEnsures baseline separation for accurate integration and prevents overestimation of API purity.
Tailing Factor (Tf) ≤ 1.5 for all peaksIndicates absence of secondary interactions (e.g., silanol interactions) which could mask co-eluting minor impurities[3].
Theoretical Plates (N) > 2000Verifies column efficiency and packing integrity[3].
Relative Standard Deviation (RSD) ≤ 2.0% (n=6 injections)Confirms the precision of the auto-sampler and the stability of the detector response[3].
Impurity Limit ≤ 0.5% for any single unknownRegulatory threshold for reporting and qualifying unknown degradation products.

Note: If the resolution requirement is not met, the organic modifier ratio (ACN:Water) should be adjusted in 2% increments, or the column temperature should be lowered to 20°C to increase retention and selectivity.

References

  • PubChem. "rac 8alpha-[Delta-5(10)]-Norgestrel | C21H28O2 | CID 71751217". National Institutes of Health (NIH). Available at:[Link]

  • SynZeal. "Norgestrel Impurities". SynZeal Research. Available at:[Link]

  • Islam, M. D., et al. "HPLC Method for Simultaneous Determination of Potential Impurities of Norgestimate and Ethinyl Estradiol in Combination Drug Product Using Sub-2 µm Column". ResearchGate. Available at:[Link]

  • Veeran, M. G., et al. "RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation". PubMed Central (PMC), NIH. Available at:[Link]

  • Waters Corporation. "USP Method Transfer of Levonorgestrel and Ethinyl Estradiol Tablets from HPLC to UPLC". Waters Application Notes. Available at:[Link]

Sources

Method

Application Note: Formulation and Analytical Validation of rac 8alpha-[Delta-5(10)]-Norgestrel for Preclinical Research

Physicochemical Rationale and Delivery Challenges rac 8alpha-[Delta-5(10)]-Norgestrel (CAS: 5541-87-7) is a synthetic, racemic steroidal progestin isomer characterized by a delta-5(10) double bond and 8-alpha stereochemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Rationale and Delivery Challenges

rac 8alpha-[Delta-5(10)]-Norgestrel (CAS: 5541-87-7) is a synthetic, racemic steroidal progestin isomer characterized by a delta-5(10) double bond and 8-alpha stereochemistry[1]. Like its parent compound norgestrel, it is highly lipophilic and practically insoluble in aqueous media[2].

When designing research protocols, the direct addition of hydrophobic steroids to aqueous cell culture media or systemic circulation inevitably leads to micro-precipitation. This precipitation causes erratic dose-response curves and poor bioavailability. To overcome the high crystal lattice energy of the steroid, researchers must employ specialized formulation strategies—such as cyclodextrin complexation for in vitro assays[3] and liposomal encapsulation for in vivo delivery[4].

Quantitative Physicochemical Profile

The following table summarizes the critical parameters that dictate the formulation boundaries for this compound.

Table 1: Physicochemical Properties of rac 8alpha-[Delta-5(10)]-Norgestrel

ParameterValueImpact on Formulation Strategy
Molecular Formula C21H28O2[1]Requires organic solvation; lacks ionizable groups for salt formation.
Molecular Weight 312.4 g/mol [1]Small molecule; highly permeable through lipid bilayers.
Computed XLogP3 2.5[1]Highly hydrophobic; necessitates lipid nanocarriers or cyclodextrins.
Aqueous Solubility Insoluble[2]Cannot be delivered via simple aqueous buffers.
Max DMSO Solubility ~62 mg/mL[2]Excellent candidate for solvent-shift or co-solvent techniques.

In Vitro Formulation: Co-Solvent & Cyclodextrin Complexation

Causality: For cell-based assays, organic solvents like DMSO must be kept below 0.1% (v/v) to prevent cellular toxicity. By utilizing a step-down solvent approach, the steroid is first dissolved in an aprotic solvent (anhydrous DMSO) to disrupt intermolecular bonds. It is then rapidly dispersed into a solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD). The cyclodextrin provides a hydrophobic internal cavity that shields the lipophilic steroid, while its hydrophilic exterior maintains true aqueous solubility without precipitation[3].

Protocol 1: Preparation of a 2.5 mg/mL Working Solution
  • Primary Solvation: Weigh exactly 2.5 mg of rac 8alpha-[Delta-5(10)]-Norgestrel. Dissolve completely in 100 µL of fresh, anhydrous DMSO to create a 25 mg/mL stock. Note: Moisture-contaminated DMSO will drastically reduce solubility and cause premature precipitation[2].

  • Carrier Preparation: Prepare a 20% (w/v) SBE-β-CD solution in 0.9% sterile saline[3].

  • Complexation: Under continuous, vigorous vortexing, add the 100 µL DMSO stock dropwise into 900 µL of the 20% SBE-β-CD saline solution[3].

  • Self-Validation Check (Tyndall Effect): Incubate the vial at room temperature for 30 minutes. Shine a focused laser pointer through the solution. The absence of a visible beam path (Tyndall scattering) validates complete solubilization. If scattering is observed, micro-precipitates have formed, indicating the DMSO injection was too rapid.

In Vivo Formulation: Liposomal Encapsulation via Solvent Injection

Causality: For sustained in vivo release, cyclodextrins are rapidly cleared by the kidneys. Liposomes provide a biomimetic lipid bilayer that acts as a sustained-release depot for the steroid[4]. The solvent injection method is selected over traditional thin-film hydration because it avoids highly toxic halogenated solvents (e.g., chloroform) and allows for spontaneous vesicle formation driven by the rapid diffusion of ethanol into the aqueous phase[4].

Protocol 2: Solvent Injection and Extrusion
  • Lipid Phase: In a glass vial, dissolve Soya Phosphatidylcholine (SPC) and Oleic Acid (10:1 molar ratio) along with rac 8alpha-[Delta-5(10)]-Norgestrel (1:10 drug-to-lipid ratio) in 1.0 mL of absolute ethanol[4].

  • Aqueous Phase: Heat 9.0 mL of Phosphate Buffer Solution (PBS, pH 7.4) to 40°C on a magnetic stirrer set to 1000 rpm[4].

  • Injection & Maturation: Using a 20-gauge needle, inject the ethanolic lipid phase dropwise into the vortex of the heated PBS. Maintain stirring at 1000 rpm for 1 hour to allow for ethanol evaporation and the formation of multilamellar vesicles (MLVs)[4].

  • Sizing: Pass the MLV dispersion 10 times through a 200 nm polycarbonate membrane using a mini-extruder to generate small unilamellar vesicles (SUVs).

  • Self-Validation Check (DLS & EE%):

    • Measure the Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.2 validates uniform vesicle formation[4].

    • Centrifuge a 500 µL aliquot at 10,000 × g for 10 minutes to pellet any unencapsulated steroid. Quantify the supernatant to ensure the Encapsulation Efficiency (EE%) is >80%. An EE% < 80% indicates lipid saturation, requiring a lower drug-to-lipid ratio[4].

G N1 Lipid Phase (Phospholipids + Drug in EtOH) N3 Solvent Injection (Stirring at 1000 rpm) N1->N3 N2 Aqueous Phase (PBS pH 7.4) N2->N3 N4 Multilamellar Vesicles (MLVs) N3->N4 N5 Extrusion / Sonication N4->N5 N6 Small Unilamellar Vesicles (SUVs) N5->N6 N7 LC-MS/MS Validation N6->N7

Caption: Workflow for formulating rac 8alpha-[Delta-5(10)]-Norgestrel liposomes via solvent injection.

Analytical Validation: Supported Liquid Extraction (SLE) and LC-MS/MS

Causality: Quantifying steroid loading in liposomes or biological matrices via traditional Liquid-Liquid Extraction (LLE) frequently causes emulsion formation, leading to poor recovery. Supported Liquid Extraction (SLE) solves this by using an inert diatomaceous earth support. The aqueous sample coats the sorbent, maximizing the interfacial surface area. When an immiscible organic solvent (ethyl acetate) is applied, the hydrophobic steroid partitions efficiently into the organic phase without emulsion risk[5][6].

Protocol 3: SLE Extraction and Quantification
  • Pre-treatment: Dilute 100 µL of the liposome supernatant (or plasma) 1:1 with HPLC-grade water. Spike with 10 µL of a deuterated internal standard (e.g., Norgestrel-d6)[7].

  • Loading: Apply the 200 µL mixture to an ISOLUTE SLE+ well plate. Apply a short vacuum pulse (2–5 psi) to initiate flow, then wait 5 minutes for the sample to equilibrate onto the sorbent[6][7].

  • Elution: Apply 1.0 mL of ethyl acetate. Allow it to flow under gravity for 5 minutes, then apply a vacuum pulse to collect the final drops[6][7].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the pellet in 100 µL of 50% aqueous methanol[7].

  • Self-Validation Check (Recovery): Calculate the recovery of the deuterated internal standard. A recovery of >85% with an RSD <10% validates the extraction efficiency and confirms the absence of matrix ion suppression[6].

Table 2: LC-MS/MS Parameters for Steroid Quantification

ParameterSetting / Condition
Analytical Column Acquity BEH C18 (100 × 2.1 mm, 1.7 µm)[7]
Mobile Phase A HPLC Water + 0.1% Formic Acid[7]
Mobile Phase B Methanol + 0.1% Formic Acid[7]
Flow Rate & Temp 0.40 mL/min at 40°C[7]
Ionization Mode Electrospray Ionization (ESI) Positive

Biological Mechanism of Action

Beyond its traditional role as a Progesterone Receptor (PR) agonist, norgestrel and its structural isomers exhibit potent neuroprotective and antioxidant properties. The compound acts via post-translational modulation of the major antioxidant transcription factor Nrf2. It induces Nrf2 phosphorylation, triggering its nuclear translocation and the subsequent upregulation of superoxide dismutase 2 (SOD2), effectively preventing reactive oxygen species (ROS) induced cell death[3].

Pathway Ligand rac 8α-[Δ-5(10)]-Norgestrel PR Progesterone Receptor (PR) Ligand->PR Binding Nrf2 Nrf2 Phosphorylation Ligand->Nrf2 Post-translational mod Nucleus Nuclear Translocation PR->Nucleus Nrf2->Nucleus Transcription Gene Expression (SOD2) Nucleus->Transcription Protection Neuroprotection / Cell Survival Transcription->Protection

Caption: Dual mechanistic pathway of norgestrel derivatives activating PR and Nrf2 for cell survival.

References

  • PubChem : rac 8alpha-[Delta-5(10)]-Norgestrel | C21H28O2 | CID 71751217. National Institutes of Health (NIH). 1

  • Agilent Technologies : Quantitative Determination of a Panel of Endogenous Steroids in Human Serum by LC/MS/MS. 5

  • Rajput, A. et al. (PMC) : Levonorgestrel Microneedle Array Patch for Sustained Release Contraception: Formulation, Optimization and In Vivo Characterization. 4

  • MedChemExpress : Norgestrel | Reactive Oxygen Species Inhibitor. 3

  • Biotage : Extraction of comprehensive steroid panel from human serum using ISOLUTE® SLE+. 6

  • LCGC International : Extraction of Testosterone and Other Steroid Hormones from Human Plasma Using ISOLUTE SLE+ 96-Well Plates. 7

  • SelleckChem : Norgestrel | ROS chemical | CAS 6533-00-2.2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization &amp; Troubleshooting for rac-8α-[Δ5(10)]-Norgestrel

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the regiochemical and stereochemical challenges of gonane steroid sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the regiochemical and stereochemical challenges of gonane steroid synthesis.

The compound rac-8α-[Δ5(10)]-Norgestrel is a critical analytical reference standard. In commercial Levonorgestrel API manufacturing, the 8α-[Δ5(10)] epimer is a tightly controlled process impurity, often restricted to ≤0.30% by pharmacopeial monographs[1]. However, intentionally synthesizing this specific isomer for pharmacological profiling or quality control requires overriding the natural thermodynamic pathways of the steroid backbone,[2].

This guide provides field-proven methodologies, mechanistic causality, and troubleshooting protocols to maximize your yield of this elusive kinetic product.

Part 1: Troubleshooting Guide & FAQs

Q1: My reduction of the Torgov diene yields predominantly the 8β-isomer. How can I shift the stereoselectivity to favor the 8α-epimer? Mechanistic Causality: The standard Torgov synthesis utilizes catalytic hydrogenation (e.g., Pd/C) of the 8,14-diene or 8(9)-dehydro intermediate. Because the steroid's β-face is sterically hindered by the C-13 ethyl group, the catalyst inherently delivers hydrogen to the α-face, yielding the natural 8β,14α-configuration[3]. Solution: To invert this and enrich the 8α-epimer, you must alter the steric environment of the catalyst. Switch to a poisoned catalyst system (e.g., Pd/CaCO₃ or Lindlar's catalyst) in a strongly coordinating solvent like pyridine. This alters the adsorption geometry of the steroid on the metal surface, forcing β-face hydrogen delivery.

Q2: During the Birch reduction of the 8α-estrone derivative, I observe significant over-reduction and poor yields of the 2,5(10)-diene. What is failing? Mechanistic Causality: The Birch reduction of the aromatic A-ring relies on precise Single Electron Transfer (SET) kinetics. Over-reduction (yielding a fully saturated A-ring) occurs when the proton source is too acidic or when the reaction temperature rises, allowing the isolated 2,5(10)-diene to undergo further reduction. Solution:

  • Proton Source: Use tert-butanol (t-BuOH) instead of ethanol. Its steric bulk prevents premature protonation of the diene.

  • Thermal Control: Maintain the ammonia bath strictly at -78°C during lithium addition. Do not allow it to warm to -33°C until the quench phase.

Q3: Hydrolysis of my 2,5(10)-diene enol ether is yielding the Δ4-3-ketone instead of the target Δ5(10)-3-ketone. How do I arrest the reaction at the kinetic product? Mechanistic Causality: The 3-methoxy-2,5(10)-diene is an enol ether. Hydrolysis requires water and an acid catalyst. Strong mineral acids (HCl, H₂SO₄) rapidly protonate the resulting Δ5(10) double bond, facilitating a hydride shift and double-bond migration to the thermodynamically stable α,β-unsaturated Δ4-3-ketone (Norgestrel)[4]. Solution: You must use a weak organic acid to maintain kinetic control. Oxalic acid in a mild methanolic solution is mandatory. The pH must be low enough to hydrolyze the enol ether but high enough to prevent protonation of the isolated Δ5(10) alkene.

Part 2: Quantitative Data – Hydrolysis Condition Optimization

To illustrate the importance of kinetic control, the following table summarizes the yield distribution of the Δ5(10) target versus the Δ4 impurity under various hydrolysis conditions.

Table 1: Optimization of Enol Ether Hydrolysis Conditions

Acid CatalystSolvent SystemTemp (°C)Time (min)Yield: Δ5(10) TargetYield: Δ4 ImpurityConclusion
HCl (1.0 M)Methanol2030< 5%> 90%Rapid thermodynamic isomerization; unsuitable.
Acetic AcidTHF / Water2012065%25%Moderate kinetic control; slow reaction allows drift.
Oxalic AcidMethanol / Water206078%15%Good yield, but ambient temp allows minor isomerization.
Oxalic Acid Methanol / Water 0 - 5 45 92% < 2% Optimal kinetic control; isomerization arrested.

Part 3: Experimental Protocol

High-Yield Mild Hydrolysis for rac-8α-[Δ5(10)]-Norgestrel

Self-Validating System: This protocol utilizes UV-Vis TLC monitoring. The starting enol ether and the target Δ5(10) product are UV-inactive. The appearance of a UV-active spot (254 nm) immediately flags thermodynamic isomerization to the Δ4 isomer, allowing the operator to quench the reaction before the yield is compromised.

Materials:

  • 3-methoxy-rac-8α-13-ethyl-gona-2,5(10)-dien-17α-ethynyl-17β-ol (1.0 eq)

  • Oxalic acid dihydrate (0.5 eq)

  • Methanol / Water (4:1 v/v)

  • Dichloromethane (DCM)

  • Saturated NaHCO₃ solution

Step-by-Step Methodology:

  • Dissolution: Suspend the 2,5(10)-diene intermediate (10.0 g) in 100 mL of Methanol/Water (4:1) at 0°C under an inert argon atmosphere.

  • Acid Addition: Dropwise add a solution of oxalic acid dihydrate (1.8 g) dissolved in 20 mL of water. Maintain the internal reaction temperature strictly between 0°C and 5°C.

  • Validation & Monitoring: Stir for 45 minutes. Spot the reaction mixture on a silica TLC plate and stain with phosphomolybdic acid (PMA). The reaction is complete when the high-Rf enol ether spot disappears. Crucial Check: Inspect the plate under a 254 nm UV lamp. If a strong UV-active spot appears, quench immediately.

  • Quench: Arrest the hydrolysis by adding 50 mL of cold saturated NaHCO₃ solution. This neutralizes the oxalic acid and prevents any further double-bond migration.

  • Extraction: Extract the aqueous methanolic mixture with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30°C (thermal control is critical here).

  • Purification: Recrystallize the crude residue from cold ether/hexanes to yield pure rac-8α-[Δ5(10)]-Norgestrel.

Part 4: Pathway Visualization

G A 8α-Estrone Derivative (Aromatic A-Ring) B Birch Reduction (Li/NH3, t-BuOH) A->B SET / -78°C C 2,5(10)-Diene Enol Ether (Intermediate) B->C Quench D Mild Hydrolysis (Oxalic Acid) C->D Kinetic Control F Strong Acid Hydrolysis (HCl / H2SO4) C->F Thermodynamic Control E rac 8α-[Δ5(10)]-Norgestrel (Target Kinetic Product) D->E pH 4-5 / 0°C G rac 8α-Norgestrel (Δ4 Thermodynamic Impurity) E->G Acid/Base Catalysis F->G Isomerization

Pathway for rac 8α-[Δ5(10)]-Norgestrel synthesis highlighting kinetic control.

Sources

Optimization

Technical Support Center: rac 8alpha-[Delta-5(10)]-Norgestrel Solution Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of rac 8alpha-[Delta-5(10)]-Norgestrel (CAS: 5541-87-7).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of rac 8alpha-[Delta-5(10)]-Norgestrel (CAS: 5541-87-7). As a critical impurity and structural isomer of the active pharmaceutical ingredient Norgestrel/Levonorgestrel 1[1], maintaining the integrity of this reference standard in solution requires precise environmental control.

This guide synthesizes mechanistic causality with field-proven protocols to help you troubleshoot stability issues, prevent unwanted isomerization, and ensure robust chromatographic analysis.

Mechanistic Context: The Isomerization Challenge

The primary instability of rac 8alpha-[Delta-5(10)]-Norgestrel in solution stems from its deconjugated Δ5(10) double bond. Unlike Norgestrel, which features a thermodynamically stable Δ4 -3-ketone (an α,β -unsaturated carbonyl system), the Δ5(10) isomer is kinetically trapped.

When exposed to protic solvents, trace acids, or bases, the molecule readily undergoes enolization to form a conjugated dienol/dienolate intermediate. Upon reprotonation, the system overwhelmingly favors the formation of the lower-energy Δ4 -3-ketone, resulting in the rapid appearance of Norgestrel in your standard solutions 2[2].

Isomerization A rac 8alpha-[Delta-5(10)]-Norgestrel (Deconjugated, Kinetically Trapped) B Dienol / Dienolate Intermediate (Extended Conjugation) A->B Acid/Base Catalysis (Protonation/Deprotonation) C Norgestrel / Levonorgestrel (Thermodynamically Stable Delta-4-3-ketone) B->C Reprotonation at C10 C->B Stress Conditions (High Heat / Strong Base)

Acid/base-catalyzed isomerization pathway between Delta-5(10) and Delta-4 steroid forms.

Troubleshooting Guide: Experimental Workflows

To guarantee trustworthiness in your analytical results, every protocol must be a self-validating system. Below are the optimized methodologies for handling this specific isomer.

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Issue: Loss of purity in stock solutions over time (appearance of Norgestrel peaks). Causality: Trace protons or hydroxide ions in the solvent or on the glassware surface catalyze dienolization.

Step-by-Step Methodology:

  • Solvent Selection: Do NOT use Methanol or Water for the primary stock. Use anhydrous, HPLC-grade Acetonitrile (ACN) with a water content of <0.01%. Why? Aprotic solvents prevent the proton-shuttling required for isomerization.

  • Glassware Passivation: Use silanized amber glass vials. Why? Standard borosilicate glass possesses slightly basic surface silanol groups. Over a 6-month storage period, this micro-environment is sufficient to catalyze the degradation of the Δ5(10) double bond.

  • Dissolution: Weigh 1.0 mg of rac 8alpha-[Delta-5(10)]-Norgestrel and dissolve in 1.0 mL of anhydrous ACN. Vortex gently; avoid prolonged ultrasonication which generates localized heat.

  • Aliquot and Purge: Divide into 100 µL single-use aliquots. Purge the vial headspace with dry Nitrogen or Argon gas before sealing to prevent oxidative degradation.

  • Storage: Store immediately at -20°C.

Protocol 2: Stability-Indicating HPLC Method Optimization

Issue: Chromatographic peak splitting, tailing, or irreproducible recovery. Causality: On-column isomerization driven by harsh mobile phases or elevated column temperatures.

Step-by-Step Methodology:

  • Column Selection: Use a high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm). Why? End-capping minimizes secondary interactions with residual acidic silanols on the silica stationary phase3[3].

  • Mobile Phase: Use a neutral gradient (e.g., Water/Acetonitrile at 1.0 mL/min). Why? The Δ5(10) isomer is highly sensitive to pH extremes. Avoiding strong buffers like TFA prevents on-column acid-catalyzed epimerization.

  • Temperature Control: Maintain the column compartment strictly at 25°C. Why? Elevated temperatures (e.g., 40°C) exponentially increase the rate of on-column isomerization4[4].

  • Detection: Monitor at 240 nm, but be aware that the deconjugated Δ5(10) isomer will have a lower molar absorptivity at this wavelength compared to the highly conjugated Δ4 Norgestrel.

Workflow S1 1. Solvent Selection (Anhydrous Aprotic) S2 2. pH Control (Neutral, No Buffers) S1->S2 S3 3. Storage (Amber Vials, -20°C) S2->S3 S4 4. HPLC Analysis (Stability-Indicating) S3->S4

Optimized workflow for the preparation and analysis of rac 8alpha-[Delta-5(10)]-Norgestrel solutions.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol as a diluent for my working solutions? A: It is highly discouraged for long-term storage. While Methanol is a common diluent, it is a protic solvent that can participate in hydrogen bonding and facilitate the proton-shuttling required for isomerization. If you must use Methanol for injection compatibility, prepare the working solution immediately prior to analysis and discard any remainder.

Q: How do oxidative stress conditions affect this compound compared to Norgestrel? A: The Δ5(10) isomer is significantly more labile to oxidation. While Norgestrel shows only ~3% degradation under strong oxidative stress (30% H2​O2​ , 60°C, 24h) 3[3], the allylic positions in the Δ5(10) system are highly susceptible to radical oxidation, rapidly leading to complex hydroperoxide mixtures.

Q: Is the degradation reversible? A: Practically, no. While the dienol intermediate is in equilibrium with both isomers, the thermodynamic stability of the conjugated Δ4 -3-ketone (Norgestrel) acts as an energy sink. Once the Δ5(10) isomer converts to Norgestrel, it will not revert under standard analytical conditions 2[2].

Quantitative Data Summaries

The following table summarizes the behavior of the parent drug (Norgestrel) versus the Δ5(10) isomer under standard ICH forced degradation conditions to highlight the extreme lability of the isomer.

Table 1: Comparative Stability Profile under Forced Degradation Conditions

Stress ConditionReagent / EnvironmentTemp & TimeNorgestrel Degradation Δ5(10) Isomer Stability
Base Hydrolysis 0.1 N NaOH60°C, 24h~10%[3]Rapid isomerization to Δ4
Acid Hydrolysis 0.1 N HCl60°C, 24hModerateRapid isomerization to Δ4
Oxidation 30% H2​O2​ 60°C, 24h~3%[3]Highly labile (Allylic oxidation)
Thermal / Humidity 90% RH, Neutral25°C, 168h~0.20%[3]Stable if strictly neutral

References

  • PubChem Compound Summary for CID 71751217, rac 8alpha-[Delta-5(10)]-Norgestrel Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach Source: Journal of Pharmaceutical and Biomedical Analysis (Elsevier / PubMed) URL:[Link]

  • Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug Source: International Journal of Applied Research (All Science Journal) URL:[Link]

  • Insights into the catalytic mechanism and active-site environment of Comamonas testosteroni delta 5-3-ketosteroid isomerase as revealed by site-directed mutagenesis of the catalytic base aspartate-38 Source: Biochemistry (PubMed / NIH) URL:[Link]

Sources

Troubleshooting

optimizing rac 8alpha-[Delta-5(10)]-Norgestrel dosage for cell lines

Welcome to the Technical Support Center for in vitro applications of rac 8alpha-[Delta-5(10)]-Norgestrel . As a Senior Application Scientist, I have designed this guide to help you bypass common experimental pitfalls, op...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for in vitro applications of rac 8alpha-[Delta-5(10)]-Norgestrel . As a Senior Application Scientist, I have designed this guide to help you bypass common experimental pitfalls, optimize your dosing strategies, and mechanistically validate your cell-based assays.

Unlike standard endogenous progesterone, this specific racemic isomer features a unique Delta-5(10) double bond within its steroid nucleus, fundamentally altering its 3D conformation and receptor binding kinetics[1]. It is a powerful neuroprotective antioxidant and signaling modulator, but it requires precise handling to yield reproducible data[2].

FAQ 1: Reconstitution & Stability

Q: How do I prepare and store stock solutions to prevent precipitation and degradation?

The Science (Causality): With a molecular weight of 312.4 g/mol , rac 8alpha-[Delta-5(10)]-Norgestrel is highly lipophilic[1]. Attempting to dissolve it directly in aqueous culture media will cause immediate micro-precipitation, leading to wildly inaccurate dosing and artificial cell stress.

The Solution:

  • Primary Stock: Reconstitute the lyophilized powder in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock[2]. DMSO disrupts the hydrophobic interactions of the steroid lattice, ensuring complete solvation.

  • Storage: Aliquot the 10 mM stock into amber vials to prevent photo-degradation. Store at -80°C for up to 6 months, or -20°C for 1 month[2].

  • Working Dilution: Dilute the stock directly into pre-warmed culture media immediately before treating the cells. Critical: Ensure the final DMSO concentration in your assay well never exceeds 0.1% (v/v). Higher DMSO concentrations will cause non-specific lipid bilayer disruption, confounding your viability readouts.

FAQ 2: Dosage Optimization

Q: What is the optimal working concentration for cell line assays?

The Science (Causality): The dosage response of synthetic progestins is highly context-dependent. In photoreceptor-like lineages (e.g., 661W cells), neuroprotection against oxidative stress or serum starvation peaks at 20 µM [2]. At this concentration, it effectively reduces mitochondrial-derived reactive oxygen species (ROS) and prevents the apoptotic cleavage of PARP and caspase-3[2]. However, in other models like melanoma cell lines, significant enzymatic modulation (e.g., t-PA inhibition) occurs at much lower doses (~1.7 µM)[3].

Data Summary: Recommended Concentration Ranges

Cell Line / ModelApplicationRecommended DoseIncubationKey Readouts
661W (Photoreceptor) Neuroprotection (Serum Starvation)20 µM24 hoursCell viability (MTS), PARP/Caspase-3 cleavage[2]
661W (Photoreceptor) Gene Expression20 µM6 hoursbFGF mRNA upregulation (rt-PCR)[2][4]
Retinal Explants Ex vivo Neuroprotection20 µM24 - 48 hoursTUNEL staining, ONL thickness preservation[5]
Melanoma Lines t-PA Inhibition1.7 µM24 hourst-PA levels (Immunoradiometric assay)[3]

FAQ 3: Mechanistic Validation

Q: How do I verify that rac 8alpha-[Delta-5(10)]-Norgestrel is hitting the intended target in my specific cell line?

The Science (Causality): Unlike endogenous progesterone, norgestrel derivatives often bypass classical Progesterone Receptors (PR-A/PR-B). Instead, they exert their primary effects via the6[6]. Binding to PGRMC1 triggers a rapid intracellular signaling cascade: it activates Protein Kinase A (PKA), which subsequently phosphorylates and inhibits Glycogen Synthase Kinase 3β (GSK3β) at Serine 9[4]. This cascade ultimately upregulates basic Fibroblast Growth Factor (bFGF) and Leukemia Inhibitory Factor (LIF), promoting cell survival[4][5].

G Norg rac 8alpha-[Delta-5(10)]-Norgestrel PGRMC1 PGRMC1 Receptor Norg->PGRMC1 Binds PKA PKA Activation PGRMC1->PKA Activates bFGF bFGF / LIF Upregulation PGRMC1->bFGF Upregulates GSK3B GSK3β Inhibition (Ser9) PKA->GSK3B Phosphorylates Survival Cell Survival bFGF->Survival Promotes GSK3B->Survival Prevents Apoptosis

Fig 1: PGRMC1-mediated signaling pathway of Norgestrel in promoting cell survival.

Self-Validating Protocol: Target Specificity Assay

To ensure your observed phenotype is truly driven by rac 8alpha-[Delta-5(10)]-Norgestrel and not an off-target artifact, you must use a self-validating assay system incorporating AG205 (a specific PGRMC1 inhibitor)[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed 661W cells at 4×10³ cells/well in a 96-well plate. Incubate overnight to allow adherence.

  • The Validation Key (Pre-treatment): Replace media. Treat half the experimental wells with 10 µM AG205 for 2 hours. Leave the other half in standard media.

  • Stress Induction & Treatment: Induce cellular stress via serum starvation. Simultaneously treat the cells with 20 µM rac 8alpha-[Delta-5(10)]-Norgestrel.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Readout: Add 20 µL of MTS reagent per well. Incubate for 4 hours, then read absorbance at 490 nm[5].

  • Self-Validation Logic Matrix:

    • Result A: Norgestrel alone rescues viability, but Norgestrel + AG205 fails to rescue. (Assay Validated: Mechanism is PGRMC1-dependent) .

    • Result B: Both Norgestrel alone and Norgestrel + AG205 rescue viability. (Assay Failed: Compound is acting via an off-target mechanism or classical PR) .

FAQ 4: Troubleshooting Cytotoxicity

Q: Why am I seeing paradoxical cytotoxicity or no response at higher dosages (>50 µM)?

The Science (Causality): Biphasic responses (hormesis) are common with steroid analogues. At excessively high concentrations, the compound may saturate PGRMC1 and begin non-specifically intercalating into the cell membrane. More commonly, the accompanying DMSO concentration required to deliver a >50 µM dose exceeds the 0.1% toxicity threshold, triggering apoptosis independent of the drug.

Troubleshooting Start High Cytotoxicity Observed? CheckDMSO Is DMSO > 0.1% v/v? Start->CheckDMSO ReduceDMSO Dilute stock to reduce DMSO CheckDMSO->ReduceDMSO Yes CheckDose Is Dosage > 20 µM? CheckDMSO->CheckDose No Titrate Perform Dose-Response CheckDose->Titrate Yes CheckReceptor Verify PGRMC1 Expression CheckDose->CheckReceptor No

Fig 2: Decision tree for troubleshooting Norgestrel-induced cytotoxicity in vitro.

References

  • rac 8alpha-[Delta-5(10)]-Norgestrel | C21H28O2 | CID 71751217 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • The synthetic progesterone Norgestrel is neuroprotective in stressed photoreceptor-like cells and retinal explants, mediating its effects via basic fibroblast growth factor, protein kinase A and glycogen synthase kinase 3β signalling Source: PubMed (Eur J Neurosci) URL:[Link]

  • Progesterone receptor signalling in retinal photoreceptor neuroprotection Source: PubMed (J Neurochem) URL:[Link]

  • The synthetic progestin norgestrel acts to increase LIF levels in the rd10 mouse model of retinitis pigmentosa Source: PMC (Molecular Vision) URL:[Link]

  • Progestogen regulation of tissue plasminogen activator in a human melanoma cell line Source: PubMed URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Mitigating Off-Target Effects of rac 8α-[Δ-5(10)]-Norgestrel

Welcome to the Technical Support Center for rac 8α-[Δ-5(10)]-Norgestrel (CAS 5541-87-7)[1]. This portal is designed for researchers, pharmacologists, and drug development professionals dealing with the complex receptor-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for rac 8α-[Δ-5(10)]-Norgestrel (CAS 5541-87-7)[1]. This portal is designed for researchers, pharmacologists, and drug development professionals dealing with the complex receptor-binding profile of this specific norgestrel stereoisomer.

While norgestrel is a potent synthetic progestin, the racemic 8α-stereochemistry combined with the Δ-5(10) double bond flattens the A/B ring junction. This structural shift alters its binding kinetics, frequently resulting in off-target cross-reactivity with the Androgen Receptor (AR) and Estrogen Receptor (ERα)[2]. This guide provides field-proven methodologies to isolate, quantify, and mitigate these off-target effects.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q: Why does the 8α-[Δ-5(10)] modification cause higher off-target noise than standard levonorgestrel? A: The causality lies in the spatial geometry of the steroid nucleus. Standard levonorgestrel (8β, Δ-4) has a distinct 3D conformation optimized for the Progesterone Receptor (PR) pocket. The shift to a Δ-5(10) double bond coupled with 8α-stereochemistry flattens the A-ring. This planar conformation more closely mimics dihydrotestosterone (DHT) and estradiol, allowing the molecule to inadvertently stabilize the ligand-binding domains of AR and ERα[2].

Q: Which off-target receptors should I prioritize blocking in my assays? A: AR is the primary confounding variable, as norgestrel derivatives exhibit significant AR agonism[2]. ERα should also be monitored, as the planar A-ring can induce partial ERα transactivation. Glucocorticoid (GR) and Mineralocorticoid (MR) receptors are typically less affected but should be considered in high-concentration (>1 µM) screening.

Section 2: Troubleshooting Guide - Isolating PR Specificity in In Vitro Assays

Issue: High background or false-positive PR activation due to AR/ER cross-talk in reporter cell lines. Root Cause: Endogenous expression of AR or ERα in standard breast cancer cell lines (e.g., MCF-7, T47D) binds rac 8α-[Δ-5(10)]-Norgestrel, creating a mixed transcriptional signal[3].

Self-Validating Protocol: To establish a trustworthy, purely PR-driven assay, you must build a system that actively suppresses and controls for off-target binding.

  • Cell Line Selection: Discard cell lines with high endogenous steroid receptors. Use a receptor-null background (e.g., HEK293 or COS-1) and transiently transfect with PR-B or PR-A expression plasmids[2].

    • Causality: This eliminates the majority of endogenous AR/ER interference at the source.

  • Media Preparation: Culture cells in phenol red-free DMEM supplemented with 5% dextran-coated charcoal-stripped fetal bovine serum (DCC-FBS).

    • Causality: Phenol red is a weak estrogen, and standard FBS contains endogenous hormones. DCC-FBS creates a "steroid-zero" baseline, ensuring the only ligand present is your test compound.

  • Pharmacological Blocking: Co-incubate your rac 8α-[Δ-5(10)]-Norgestrel samples with 1 µM Hydroxyflutamide (a pure AR antagonist) and 1 µM Fulvestrant (ICI 182,780, an ER down-regulator).

    • Causality: Hydroxyflutamide competitively binds any residual AR without inducing transactivation, effectively silencing the AR pathway[3].

  • The Self-Validating Step: For every experimental condition, run a parallel control well containing rac 8α-[Δ-5(10)]-Norgestrel + 1 µM Mifepristone (RU486, a potent PR antagonist)[3].

    • Causality: If your assay is truly PR-specific, RU486 will completely abolish the luminescent/fluorescent signal. If a residual signal persists, your blockers in Step 3 are insufficient, and the protocol has self-flagged an error.

Workflow Start rac 8α-[Δ-5(10)]-Norgestrel Assay Setup Media Step 1: Phenol Red-Free Media + Charcoal-Stripped FBS Start->Media Cells Step 2: Receptor-Null Cells (e.g., HEK293) + PR Transfection Media->Cells Inhibitors Step 3: Add Antagonists (Hydroxyflutamide + Fulvestrant) Cells->Inhibitors Assay Step 4: Luciferase Reporter Quantification Inhibitors->Assay Validation Step 5: RU486 Control (Self-Validating Step) Assay->Validation

Workflow for isolating PR-specific signaling from off-target AR/ER effects.

Section 3: Quantitative Data - Receptor Transactivation Profiles

To aid in your assay design, the following table summarizes the expected relative transactivation potencies of norgestrel derivatives and the effect of targeted antagonists.

Ligand / ConditionPR TransactivationAR TransactivationERα Transactivation
rac 8α-[Δ-5(10)]-Norgestrel (Alone) +++++++
+ 1 µM Hydroxyflutamide ++++-+
+ 1 µM Fulvestrant ++++++-
+ Hydroxyflutamide & Fulvestrant ++++--
+ 1 µM Mifepristone (Validation) -+++

(+) indicates relative agonistic activity; (-) indicates activity reduced to baseline. Data synthesized from comparative progestin profiling[2] and antagonist studies[3].

Pathway Ligand rac 8α-[Δ-5(10)]- Norgestrel PR Progesterone Receptor (Target) Ligand->PR High Affinity AR Androgen Receptor (Off-Target) Ligand->AR Moderate Affinity ER Estrogen Receptor (Off-Target) Ligand->ER Weak Affinity PR_Gene PR-Responsive Gene Expression PR->PR_Gene AR_Gene AR-Responsive Gene Expression AR->AR_Gene ER_Gene ER-Responsive Gene Expression ER->ER_Gene

Receptor cross-reactivity pathways for rac 8α-[Δ-5(10)]-Norgestrel.

Section 4: Troubleshooting Guide - Structural & SAR Considerations for Drug Development

Issue: You need to synthesize a derivative of rac 8α-[Δ-5(10)]-Norgestrel with intrinsically lower AR off-target effects for downstream in vivo use. Root Cause: The 17α-ethynyl group and the lack of a C11 substitution allow the molecule to fit snugly into the AR ligand-binding pocket[2].

Methodology for Structural Mitigation:

  • C11 Substitution: Introduce a bulky substituent at the C11 position (e.g., a methylene or methoxy group).

    • Causality: The AR binding pocket is highly restrictive around the C11 region compared to the PR pocket. A bulky group creates steric clash in AR, drastically reducing off-target affinity while maintaining PR binding.

  • 17α-Group Modification: Replace the 17α-ethynyl group with a cyanomethyl group.

    • Causality: The ethynyl group is a known driver of androgenic cross-reactivity in 19-nortestosterone derivatives. Cyanomethyl substitution shifts the electronic distribution, favoring PR over AR.

References
  • rac 8alpha-[Delta-5(10)]-Norgestrel | C21H28O2 | CID 71751217 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy Source: Biochemical and Biophysical Research Communications (PubMed Central) URL:[Link]

  • Levonorgestrel antagonism on estrogen-induced pituitary tumors is mediated by progesterone receptors Source: Hormone and Metabolic Research (PubMed) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Progestin Assay Interference &amp; Resolution Portal

Welcome to the Advanced Assay Troubleshooting Portal. This guide is specifically engineered for scientists, bioanalytical researchers, and drug development professionals dealing with the quantification of synthetic proge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Portal. This guide is specifically engineered for scientists, bioanalytical researchers, and drug development professionals dealing with the quantification of synthetic progestins. Here, we address a highly specific and pervasive analytical challenge: the interference of rac 8alpha-[Delta-5(10)]-Norgestrel in both mass spectrometric and immunological assays.

Knowledge Base: The Causality of Isomeric Interference

To eliminate an assay interference, one must first understand its molecular causality. Norgestrel is a synthetic progestin typically supplied as a racemic mixture, where only the D-(-)-enantiomer (Levonorgestrel) is biologically active[1][2]. During synthesis, formulation degradation, or biological metabolism, various isomeric impurities can emerge.

rac 8alpha-[Delta-5(10)]-Norgestrel (CAS 5541-87-7) is one such structural isomer[3]. It differs from the parent API in two critical ways:

  • Double Bond Position: The double bond is shifted from the Δ4 position (conjugated with the C3 ketone) to the Δ5(10) position, altering the planarity of the A/B steroid ring junction.

  • Stereochemistry: The hydrogen at the C8 position is in the alpha ( α ) configuration rather than the standard beta ( β ) configuration, fundamentally twisting the steroid backbone.

Why does this cause assay failure?
  • In LC-MS/MS: The isomer shares the exact molecular formula ( C21​H28​O2​ ) and monoisotopic mass (312.2089 Da) as Norgestrel[3]. Because the functional groups driving ionization (the C3 ketone and C17 hydroxyl) remain intact, it produces an identical protonated precursor ion [M+H]+ at m/z 313.2. Upon collision-induced dissociation (CID), it yields the same primary product ion at m/z 245.1 (loss of water and cyclopentane ring fragments)[4]. If chromatographic conditions do not resolve the isomers, they co-elute, causing falsely elevated API quantification.

  • In Immunoassays (ELISA/RIA): Antibodies raised against Norgestrel typically recognize the highly distinct 13-ethyl and 17-alpha-ethynyl groups[5]. Despite the altered A/B ring geometry of the 8 α

    Δ5(10) isomer, the D-ring epitope remains virtually identical, leading to severe antibody cross-reactivity and overestimation of drug concentrations.

Diagnostic FAQs & Troubleshooting Workflows

Q1: My LC-MS/MS data shows a "shouldering" peak or unexpectedly high Levonorgestrel concentrations. How do I confirm if rac 8alpha-[Delta-5(10)]-Norgestrel is the culprit?

Answer: A shouldering peak on a standard C18 reversed-phase column is the hallmark of isobaric co-elution. To confirm isomeric interference, you must alter the chromatographic selectivity. Standard C18 columns separate based on hydrophobicity, which is nearly identical between these isomers. You must switch to a stationary phase that recognizes spatial geometry, such as a Pentafluorophenyl (PFP) column or utilize chiral mobile phase additives like hydroxypropyl- β -cyclodextrin (HP- β -CD)[5].

LCMS_Troubleshooting A Isobaric Interference Detected m/z 313.2 → 245.1 B Evaluate Chromatographic Conditions A->B C Standard C18 Column (High Risk of Co-elution) B->C Current Setup D Orthogonal Stationary Phase (e.g., PFP, Chiral CD) B->D Recommended E Optimize Mobile Phase (Additives/Gradient) C->E F Baseline Resolution Achieved (Rs ≥ 1.5) D->F E->F

Workflow for resolving isobaric LC-MS/MS interference of Norgestrel isomers.
Q2: We are using a commercial ELISA for Levonorgestrel pharmacokinetics, but the terminal half-life appears artificially prolonged. What is happening?

Answer: You are likely detecting a circulating isomeric metabolite or a formulated impurity that clears at a slower rate than the active drug. Because immunoassays cannot distinguish between the API and the cross-reacting rac 8alpha-[Delta-5(10)] isomer, the signal integrates both. You must perform an orthogonal validation using a specific LC-MS/MS method to determine the true pharmacokinetic profile of the active enantiomer.

Immunoassay_Validation Start Anomalous Immunoassay Quantification Spike Perform Spike-and-Recovery in Blank Matrix Start->Spike CrossReactivity Non-Linear Recovery (Isomer Cross-Reactivity) Spike->CrossReactivity Variable Bias MatrixEffect Uniform Bias (Matrix Effect) Spike->MatrixEffect Constant Bias LCMS Orthogonal Confirmation via LC-MS/MS CrossReactivity->LCMS

Diagnostic logic for identifying and bypassing immunoassay cross-reactivity.
Q3: What is the most robust internal standard (IS) strategy to ensure my assay is self-validating?

Answer: Never use an analog internal standard (like prednisone or norethindrone) when dealing with complex steroid isomer mixtures, as they do not co-elute exactly with the target and cannot correct for localized ion suppression[7][8]. You must use a stable isotope-labeled (SIL) internal standard, specifically Levonorgestrel-d6[9][10]. The SIL-IS will co-elute perfectly with the target API. If the peak shape of your unlabeled target differs from the perfectly symmetrical peak of your SIL-IS, it is an immediate, self-validating indicator that an unlabeled isomer (like the 8 α

Δ5(10) variant) is co-eluting and distorting the peak.

Quantitative Data: Isomer Comparison

The following table summarizes the physicochemical and mass spectrometric properties that drive the interference behavior between the active drug and the impurity.

Property / ParameterLevonorgestrel (API)rac 8alpha-[Delta-5(10)]-NorgestrelAnalytical Implication
CAS Number 797-63-75541-87-7[3]Distinct chemical entities requiring separate reference standards.
Exact Mass 312.2089 Da312.2089 Da[3]High-Resolution Mass Spectrometry (HRMS) cannot distinguish them.
Primary MRM Transition m/z 313.2 245.1[4]m/z 313.2 245.1Isobaric interference; requires chromatographic separation.
Stereocenter (C8) Beta ( β )Alpha ( α )Alters 3D structure; exploitable via chiral chromatography.
LogP (Predicted) ~3.8~2.5[3]Slight polarity shift; requires optimized gradient for separation.

Self-Validating Experimental Protocols

To definitively separate and quantify Levonorgestrel in the presence of rac 8alpha-[Delta-5(10)]-Norgestrel, implement the following validated LC-MS/MS methodology.

Protocol: Stereoselective LC-MS/MS Resolution of Norgestrel Isomers

Objective: Achieve baseline resolution ( Rs​≥1.5 ) between Levonorgestrel and its 8 α

Δ5(10) isomer in biological matrices.

Step 1: Sample Preparation (Liquid-Liquid Extraction) Causality: Steroids are highly lipophilic and bound to sex hormone-binding globulin (SHBG) and albumin[6]. LLE strips the proteins and isolates the free steroids.

  • Aliquot 500 μ L of human plasma into a clean glass tube[7].

  • Spike with 20 μ L of Levonorgestrel-d6 internal standard (10 ng/mL)[7].

  • Add 2.5 mL of a non-polar extraction solvent (e.g., methyl tert-butyl ether or diethyl ether)[7].

  • Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 μ L of initial mobile phase.

Step 2: Chromatographic Separation (Chiral Modification) Causality: Because standard C18 columns fail to resolve these isomers, a modified mobile phase utilizing cyclodextrin inclusion complexation forces the isomers to separate based on their 3D spatial fit into the cyclodextrin cavity[5].

  • Column: Agilent ZORBAX Eclipse XDB-C8 (150 mm x 4.6 mm i.d., 5 μ m) or equivalent[5].

  • Mobile Phase A: 20 mM Phosphate buffer (pH 5.0) containing 25 mM hydroxypropyl- β -cyclodextrin (HP- β -CD)[5].

  • Mobile Phase B: Acetonitrile[5].

  • Gradient/Isocratic Flow: Maintain an isocratic flow of 30% B / 70% A at 1.0 mL/min. Note: Flow may be split post-column before entering the MS to prevent source contamination from the buffer.

  • Column Temperature: Maintain strictly at 25°C, as inclusion complexation is highly temperature-dependent[5].

Step 3: Mass Spectrometric Detection

  • Operate the triple quadrupole MS in Positive Electrospray Ionization (ESI+) mode.

  • Monitor the Multiple Reaction Monitoring (MRM) transitions:

    • Target & Isomer: m/z 313.2 245.1[4]

    • Internal Standard (LNG-d6): m/z 319.2 251.1

  • System Suitability Test (SST): Inject a mixed neat standard containing both Levonorgestrel and rac 8alpha-[Delta-5(10)]-Norgestrel. Proceed with batch analysis only if the resolution ( Rs​ ) between the two peaks is 1.5.

References

  • PubChem. "rac 8alpha-[Delta-5(10)]-Norgestrel | C21H28O2 | CID 71751217". National Institutes of Health (NIH). Available at:[Link]

  • Inxight Drugs. "LEVONORGESTREL". National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • Harahap, Y., et al. "Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry". Journal of Pharmacy and Bioallied Sciences, 2019. Available at:[Link]

  • ACS Publications. "Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS". Analytical Chemistry, 2023. Available at:[Link]

  • ResearchGate. "Enantiomeric separation of norgestrel by reversed phase high-performance liquid chromatography using eluents containing hydroxypropyl-beta-cyclodextrin". Journal of Chromatography A, 1986/2005. Available at:[Link]

  • FDA Center for Drug Evaluation and Research. "21-045 Plan B Clinical Pharmacology Biopharmaceutics Review". FDA.gov. Available at:[Link]

  • Stanczyk, F. Z., et al. "Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects". Endocrine Reviews, 2013. Available at:[Link]

  • ResearchGate. "Determination of levonorgestrel in human serum by liquid chromatographic-electrospray tandem mass spectrometry". Available at:[Link]

Sources

Optimization

Technical Support Center: rac 8alpha-[Delta-5(10)]-Norgestrel In Vitro Stability

Welcome to the Technical Support Center for progestin stability in cell culture. This guide is designed for researchers and drug development professionals investigating the pharmacological profile of rac 8alpha-[Delta-5(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for progestin stability in cell culture. This guide is designed for researchers and drug development professionals investigating the pharmacological profile of rac 8alpha-[Delta-5(10)]-Norgestrel , a specific racemic stereoisomer of the synthetic progestin Norgestrel featuring a double bond at the 5(10) position.

Because steroid hormones are highly susceptible to physical loss and enzymatic transformation in vitro, this guide provides a self-validating framework to diagnose, troubleshoot, and resolve apparent degradation issues in your cell culture assays.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: I am observing a rapid loss of rac 8alpha-[Delta-5(10)]-Norgestrel in my cell culture media within 24 hours. Is this chemical degradation or cellular metabolism?

A: It is highly likely a combination of both, but you must isolate the variables.

  • The Chemical Causality: The Δ5(10) double bond in this specific isomer is thermodynamically less stable than the fully conjugated Δ4 -3-keto system found in standard Norgestrel. In aqueous culture media, particularly under slight pH fluctuations or in the presence of reactive oxygen species, the Δ5(10) bond can spontaneously isomerize to the Δ4 configuration. If your LC-MS/MS method uses highly specific Multiple Reaction Monitoring (MRM) transitions for the Δ5(10) isomer, this isomerization will appear as "degradation" (signal loss).

  • The Biological Causality: While natural progesterone is rapidly metabolized by almost all mammalian cell lines within 24 hours, synthetic progestins exhibit highly cell-line-specific metabolism[1]. Cells expressing specific cytochrome P450 enzymes or monooxygenases will actively convert the parent compound into hydroxylated or reduced metabolites.

Q2: Could my compound be disappearing without actually degrading?

A: Yes. rac 8alpha-[Delta-5(10)]-Norgestrel has a computed LogP of 2.5[2]. This high lipophilicity means the compound has a strong thermodynamic drive to partition out of the aqueous media and adsorb onto the hydrophobic surfaces of standard polystyrene tissue culture plates. What appears to be rapid degradation is frequently non-specific binding. This is why self-validating controls (comparing glass vs. plastic) are mandatory.

Q3: If the compound is truly being degraded by enzymes in the media or cells, what metabolites should I look for?

A: If your cell line or trace microbial contaminants possess steroid-degrading enzymes (such as Baeyer-Villiger monooxygenases), the progestin core is typically channeled into seco-pathways. Studies on Norgestrel degradation demonstrate that it follows first-order kinetics, often yielding intermediates like 4-androstene-3,17-dione (AD) or androsta-1,4-diene-3,17-dione (ADD) before further mineralization[3]. You should expand your mass spectrometry method to scan for these downstream metabolites to close the mass balance.

Part 2: Quantitative Data & Stability Profiles

To effectively design your dosing intervals, you must understand the baseline pharmacokinetic behavior of progestins in aqueous/biological matrices. The table below summarizes the comparative stability metrics.

CompoundComputed LogPTypical In Vitro Half-Life ( T1/2​ )Primary Driver of Signal Loss in Media
Natural Progesterone ~3.8< 4.3 – 24 hours[1][3]Rapid cellular metabolism (reductases)
Standard Norgestrel ~3.512.5 days (in complex biological matrices)[3]Slow enzymatic cleavage, plastic adsorption
rac 8 α -[ Δ5(10) ]-Norgestrel 2.5[2]Highly variable (Isomer-dependent) Δ5(10)→Δ4 Isomerization, plastic adsorption

Part 3: Experimental Troubleshooting Workflow

To prevent false-negative efficacy data caused by compound loss, you must implement a self-validating experimental matrix. The following decision tree dictates how to isolate the root cause of rac 8alpha-[Delta-5(10)]-Norgestrel depletion.

G Start Observe Low rac 8α-[Δ-5(10)]-Norgestrel Concentration in Media RunControls Run Self-Validating Controls (Time-course LC-MS/MS) Start->RunControls CellFree Cell-Free Media Control RunControls->CellFree CellPlus Media + Cells RunControls->CellPlus PlasticLoss Loss in Plastic vs Glass? (Adsorption) CellFree->PlasticLoss SerumEnz Loss in Media Only? (Serum Enzymes/Oxidation) CellFree->SerumEnz CellMetab Loss Only with Cells? (Cellular Metabolism) CellPlus->CellMetab Sol1 Use Glassware / Pre-coat Plastics PlasticLoss->Sol1 Yes Sol2 Use Heat-Inactivated FBS / Antioxidants SerumEnz->Sol2 Yes Sol3 Identify Metabolites / Shorten Assay Time CellMetab->Sol3 Yes

Diagnostic workflow to isolate the causality of progestin degradation in cell culture.

Part 4: Step-by-Step Methodology for Stability Validation

Do not assume your compound is reaching the cellular target. Before executing a multi-day phenotypic assay, validate the stability of rac 8alpha-[Delta-5(10)]-Norgestrel using this step-by-step LC-MS/MS recovery protocol.

Step 1: Preparation of Master Stocks

Causality Note: Progestins precipitate easily in aqueous media if the solvent transition is too abrupt.

  • Dissolve rac 8alpha-[Delta-5(10)]-Norgestrel powder in 100% molecular-grade Ethanol or DMSO to create a 10 mM master stock. Store at -20°C.

  • Prepare a 10 µM working stock by diluting the master stock into pre-warmed (37°C) complete culture media. Critical: Ensure the final solvent concentration remains 0.1% (v/v) to prevent solvent-induced cytotoxicity[4]. Vortex immediately for 30 seconds.

Step 2: Setup of the Self-Validating Matrix

Set up the following conditions in parallel to isolate physical loss from biological degradation:

  • Condition A (True Baseline): 10 µM compound in complete media, incubated in a Glass vial (no cells).

  • Condition B (Adsorption Control): 10 µM compound in complete media, incubated in the standard Polystyrene multi-well plate (no cells).

  • Condition C (Experimental): 10 µM compound in complete media, incubated in the standard Polystyrene plate with seeded cells at your target confluency.

Step 3: Time-Course Sampling & Quenching

Causality Note: Enzymatic degradation continues in the sample tube after collection unless proteins are immediately denatured.

  • Extract 50 µL aliquots from all conditions at T=0,1,4,12,24,and 48 hours.

  • Immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile (containing a deuterated internal standard, e.g., Norgestrel-d6).

  • Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated serum proteins and cellular debris.

Step 4: LC-MS/MS Quantification
  • Transfer the supernatant to glass autosampler vials.

  • Analyze via LC-MS/MS. Ensure your chromatography gradient is optimized to separate the Δ5(10) isomer from the Δ4 isomer, as identical mass transitions will otherwise mask isomerization as a false positive for stability.

  • Data Interpretation:

    • If A is stable but B drops: You have plastic adsorption.

    • If A and B drop equally: You have chemical instability or active serum enzymes.

    • If A and B are stable but C drops: You have true cellular metabolism.

Part 5: References

  • PubChem Compound Summary for CID 71751217, rac 8alpha-[Delta-5(10)]-Norgestrel National Center for Biotechnology Information (NCBI)[Link]

  • Differential metabolism of clinically-relevant progestogens in cell lines and tissue: Implications for biological mechanisms PubMed Central (PMC) - NIH[Link]

  • Degradation of Norgestrel by Bacteria from Activated Sludge: Comparison to Progesterone Environmental Science & Technology - ACS Publications[Link]

  • How to dilute progesterone for culture media? (Scientific Discussion) ResearchGate[Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing rac-8α-[Δ-5(10)]-Norgestrel Precipitation in Experimental Solutions

Welcome to the technical support resource for handling rac-8α-[Δ-5(10)]-Norgestrel. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for handling rac-8α-[Δ-5(10)]-Norgestrel. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this potent synthetic steroid. Precipitation of this compound is a common experimental hurdle that can compromise data integrity and lead to failed experiments. This document provides a foundational understanding of the underlying causes of precipitation and offers robust, field-proven protocols and troubleshooting steps to ensure your compound remains in solution.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause

This section addresses the fundamental principles governing the solubility of rac-8α-[Δ-5(10)]-Norgestrel. Understanding these concepts is the first step toward preventing precipitation.

Q1: What is rac-8α-[Δ-5(10)]-Norgestrel and why is it prone to precipitation? rac-8α-[Δ-5(10)]-Norgestrel is a synthetic progestin, belonging to the steroid family.[1][2] Like most steroids, its molecular structure is largely non-polar and hydrophobic, making it a lipophilic compound. It is typically supplied as a crystalline solid.[3][4] This inherent hydrophobicity leads to very poor solubility in water and aqueous buffers, which are the basis of most biological and cell-based assays. When the concentration of the compound in an aqueous solution exceeds its solubility limit, it will precipitate out.

Q2: What is "solvent-shifting" and how does it cause my compound to precipitate? Solvent-shifting is the most common cause of precipitation in laboratory settings. The process unfolds as follows:

  • You dissolve rac-8α-[Δ-5(10)]-Norgestrel at a high concentration in a compatible organic solvent (like DMSO or DMF) to create a stock solution.

  • You then pipette a small volume of this organic stock into a large volume of an aqueous buffer or cell culture medium to make your working solution.

  • This action drastically changes, or "shifts," the solvent environment from primarily organic to almost entirely aqueous. The compound is suddenly in a solvent where it is poorly soluble. This leads to a supersaturated state, and the compound rapidly precipitates to return to a lower energy state.[5][6]

Q3: Does the choice of organic solvent for my stock solution matter? Absolutely. The goal is to create a concentrated yet stable stock solution to minimize the volume of organic solvent added to your aqueous system. Different organic solvents have different solubilizing capacities for steroids. For the closely related compound Norgestrel, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are significantly better solvents than ethanol.[3][4] Using a more effective solvent allows you to prepare a more concentrated stock, meaning you'll add a smaller, less disruptive volume to your final aqueous solution.

Q4: My solution was initially clear but became cloudy after a few hours. Why? This indicates that you created a temporarily supersaturated, or metastable, solution. While the compound didn't precipitate immediately, the concentration was still above its thermodynamic solubility limit. Over time, molecules of the compound begin to nucleate and form crystals, eventually leading to visible precipitation. Aqueous solutions of Norgestrel and its isomers are known to be unstable, and it is highly recommended to never store them .[3][4][7] All aqueous working solutions should be prepared fresh immediately before use.

Q5: Can factors like pH or temperature affect solubility? Yes, these are fundamental chemical principles. While rac-8α-[Δ-5(10)]-Norgestrel does not have strongly acidic or basic groups, significant shifts in buffer pH can still influence molecular interactions and solubility.[8] For some local anesthetics, for example, an increase in pH leads to the formation of a less soluble, unionized form, causing precipitation.[9] Temperature can also play a role; however, for most in vitro experiments conducted at a constant 37°C, the primary drivers of precipitation will be solvent composition and concentration.

Section 2: Core Protocols for Preventing Precipitation

Follow these validated protocols to reliably prepare clear, stable working solutions of rac-8α-[Δ-5(10)]-Norgestrel.

Data Presentation: Solubility of Norgestrel Isomers in Common Organic Solvents

The table below summarizes solubility data for the closely related and well-characterized Norgestrel and Levonorgestrel, providing an excellent guideline for solvent selection.

SolventNorgestrel SolubilityLevonorgestrel SolubilityReference
Dimethylformamide (DMF)~10 mg/mL~5 mg/mL[3][4][7]
Dimethyl sulfoxide (DMSO)~5 mg/mL~5 mg/mL[3][4][7]
Ethanol~0.25 mg/mL~0.2 mg/mL[3][4][7]

This data underscores the superiority of DMF and DMSO for preparing concentrated stock solutions.

Experimental Protocol 1: Preparation of a High-Concentration Organic Stock Solution

This protocol ensures your compound is fully dissolved and stable for storage.

  • Select the Appropriate Solvent: Based on the data table, choose DMSO or DMF to prepare your stock solution.

  • Calculate Required Volume: Determine the volume of solvent needed to achieve a desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Add the calculated volume of solvent to the vial containing the pre-weighed rac-8α-[Δ-5(10)]-Norgestrel.

  • Ensure Complete Solubilization: Vortex the vial vigorously for 30-60 seconds. If needed, brief sonication in a water bath can aid dissolution. Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Storage: Once fully dissolved, store the organic stock solution tightly sealed at -20°C.[4] Purging the vial with an inert gas like argon or nitrogen before sealing can further protect against degradation.[3]

Experimental Protocol 2: Two-Step Dilution for Aqueous Working Solutions

This is the most critical procedure for preventing precipitation during the preparation of your final experimental solution.

  • Causality Explained: By adding the concentrated stock to a vigorously mixing volume of aqueous buffer, you promote the rapid and wide dispersion of the hydrophobic compound molecules. This prevents them from reaching a high local concentration, aggregating, and initiating the precipitation process.

  • Prepare the Aqueous Phase: In a suitable sterile tube, place the final volume of your aqueous buffer or cell culture medium (e.g., 990 µL of PBS or DMEM).

  • Initiate Mixing: Begin vigorously stirring or vortexing the aqueous phase. This step is essential.

  • Perform the Dilution: While the aqueous phase is mixing, slowly add the required volume of your organic stock solution (e.g., 10 µL) drop-by-drop into the vortex. Do not simply pipette the stock into a static solution.

  • Final Concentration Check: Ensure your final concentration does not exceed the known aqueous solubility limits. For Norgestrel, a final solubility of approximately 0.25 mg/mL is achievable in a 1:6 solution of DMF:PBS (pH 7.2).[3] Attempting to create concentrations significantly above this range will likely result in precipitation.

  • Immediate Use: Use the freshly prepared working solution immediately. Do not store it at any temperature.[7]

Section 3: Troubleshooting Guide

Even with the best protocols, issues can arise. Use this guide to diagnose and solve common precipitation problems.

IssueProbable CauseRecommended Solution & Rationale
Immediate, heavy precipitation upon adding stock to buffer. Final concentration is too high. The target concentration far exceeds the compound's aqueous solubility limit.Recalculate and prepare a more dilute solution. Verify the maximum solubility in your specific buffer system (e.g., ~0.25 mg/mL in buffered solutions).[3]
Inadequate mixing during dilution. The stock solution was added to a static buffer, creating a localized area of high concentration that triggered precipitation.Repeat the dilution using Protocol 2. Ensure the aqueous phase is vortexing vigorously during the slow, dropwise addition of the stock solution.
Solution is initially clear but turns cloudy or precipitates over minutes to hours. Metastable supersaturation. The concentration is just over the solubility limit. The solution is not thermodynamically stable, and crystallization occurs over time.Prepare solutions fresh and use them immediately. This is a kinetic issue; the only reliable solution is to avoid storing the aqueous preparation, even for a short time.[3][4]
I need a higher final aqueous concentration than what seems possible. Exceeding intrinsic aqueous solubility. The desired concentration is fundamentally beyond what can be achieved with simple solvent-shifting.Explore advanced formulation techniques. These methods alter the solution environment to accommodate more of the compound: • Co-solvents: Cautiously increase the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO), but always run a vehicle control to check for cellular toxicity.[10] • Complexation Agents: Use cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which can encapsulate the steroid molecule, shielding its hydrophobic parts and increasing its apparent water solubility.[11][12]

Section 4: Visual Workflow - Troubleshooting Precipitation

This flowchart provides a logical path for diagnosing and resolving precipitation issues during your experiments.

G start Precipitation Observed q1 When did it occur? start->q1 immediate Immediately upon mixing q1->immediate Immediately delayed After a period of time (minutes to hours) q1->delayed Over Time q2 How was it mixed? immediate->q2 static_mix Stock added to static buffer q2->static_mix Static vortex_mix Stock added to vortexing buffer q2->vortex_mix Vortexing sol1 SOLUTION: Re-make using Protocol 2. Add stock to vigorously vortexing buffer. static_mix->sol1 sol2 CAUSE: Final concentration exceeds solubility limit. SOLUTION: Lower the final concentration. vortex_mix->sol2 need_more Need higher concentration than is achievable? sol2->need_more Still precipitates? sol3 CAUSE: Unstable supersaturated solution. SOLUTION: Prepare fresh immediately before each experiment. Do not store aqueous solutions. delayed->sol3 sol4 ADVANCED SOLUTION: Use solubility enhancers like cyclodextrins (HP-β-CD) or increase co-solvent % (with controls). need_more->sol4

Caption: Troubleshooting flowchart for Norgestrel precipitation.

References

  • BioOrganics. (n.d.). rac 8α-[Δ-5(10)]-Norgestrel. Retrieved from [Link]

  • PubChem. (n.d.). rac 8alpha-[Delta-5(10)]-Norgestrel. National Center for Biotechnology Information. Retrieved from [Link]

  • Dove Research & Analytics. (n.d.). Products by Parent Name: Norgestrel. Retrieved from [Link]

  • Patel, R., et al. (2025, June 08). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Academia. (n.d.). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences. Retrieved from [Link]

  • precisionFDA. (n.d.). Norgestrel. U.S. Food and Drug Administration. Retrieved from [Link]

  • Zhang, Q., et al. (2025, August 10). Enantiomeric separation of norgestrel by reversed phase high-performance liquid chromatography using eluents containing hydroxypropyl-beta-cyclodextrin in stereoselective skin permeation study. ResearchGate. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved from [Link]

  • Lee, J. Y., et al. (2025, April 09). Management of Levonorgestrel and Etonogestrel Adsorption to Polypropylene During in Vitro Release from Long-Acting Release Dosage Forms. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • ResearchGate. (2014, February 21). How can I avoid precipitation of a substance after adding DMEM? Retrieved from [Link]

  • Wikipedia. (n.d.). Norgestrel. Retrieved from [Link]

  • Di Capua, A., et al. (2023, December 20). Supercritical Antisolvent Precipitation of Corticosteroids/β-Cyclodextrin Inclusion Complexes. MDPI. Retrieved from [Link]

  • ResearchGate. (2017, March 15). Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug. Retrieved from [Link]

  • Kim, J. H., et al. (2016, February 26). In vitro evaluation of the precipitation of local anesthetics when mixed with corticosteroids. Korean Journal of Anesthesiology. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting rac 8alpha-[Delta-5(10)]-Norgestrel in Experimental Assays

Welcome to the Technical Support Center. Working with complex synthetic steroid analogs requires a deep understanding of their structural thermodynamics and stereochemistry.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with complex synthetic steroid analogs requires a deep understanding of their structural thermodynamics and stereochemistry. rac 8alpha-[Delta-5(10)]-Norgestrel is a highly specific progestin analog characterized by an unconjugated Δ5(10) double bond, an inverted stereocenter, and a racemic mixture of enantiomers[1].

These three structural deviations from natural steroids are the primary culprits behind inconsistent experimental results, ranging from fluctuating receptor binding affinities to spontaneous precipitation. This guide provides field-proven insights and self-validating protocols to stabilize your workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why are my receptor binding affinities (e.g., for the Progesterone Receptor) fluctuating wildly between assay batches?

The Causality: The most common cause of batch-to-batch variability with this compound is spontaneous thermodynamic isomerization. The Δ5(10) double bond is unconjugated and inherently metastable. When exposed to slight pH shifts (acidic or basic conditions) or nucleophilic assay components, the double bond rapidly migrates to the Δ4(5) position[2]. This migration forms a highly stable conjugated enone system with the C3 ketone[3]. Once isomerized, your compound is effectively standard -Norgestrel, which possesses a completely different 3D conformation and receptor binding kinetic profile. The Solution: Treat the compound as highly pH-sensitive. Maintain strict pH control (7.2–7.4) in all buffers. Never store the compound in aqueous solutions; reconstitute only in 100% anhydrous DMSO and dilute into the assay buffer immediately before use.

Q2: Why do I observe non-linear dose-response curves or partial agonism in my cell-based assays?

The Causality: The rac prefix indicates that your compound is a racemic mixture—a 50:50 ratio of two enantiomers (typically the active levorotatory and inactive dextrorotatory forms)[1]. Biological receptors are highly stereoselective. In complex cell-based assays, the "inactive" enantiomer does not simply act as an inert bystander; it can act as a competitive antagonist at the receptor site, or it may be differentially metabolized by cellular enzymes (such as 3 β -hydroxysteroid dehydrogenases), skewing the effective concentration of the active ligand over time. The Solution: If precise kinetic modeling is required, perform chiral chromatography to isolate the active enantiomer prior to the assay. Alternatively, run parallel control assays using pure, resolved Levonorgestrel to establish a baseline for how the active stereoisomer should behave in your specific cell line.

Q3: My compound is precipitating out of solution during serial dilutions. How do I prevent this?

The Causality: The stereocenter forces the steroid's B/C ring junction into a highly strained, cis-like conformation, which drastically differs from the flat, trans-like junction of natural steroids. This "bent" geometry exposes broad hydrophobic faces of the steroid core, drastically reducing its aqueous solubility and promoting rapid aggregation or adsorption to polystyrene plasticware. The Solution: Pre-warm your DMSO stock to 37°C before dilution. Always use a carrier protein (e.g., 0.1% fatty-acid-free BSA) in your final aqueous assay buffer to chaperone the hydrophobic steroid, preventing aggregation and plasticware adsorption.

Part 2: Quantitative Data & Stability Parameters

To troubleshoot effectively, you must be able to analytically distinguish your intended Δ5(10) compound from its degraded Δ4(5) isomer. Rely on the distinct UV-Vis absorbance shifts caused by the conjugation of the enone system[4].

Parameterrac 8alpha-[Delta-5(10)]-NorgestrelDegraded Isomer (Delta-4(5))
Double Bond Position C5-C10 (Unconjugated)C4-C5 (Conjugated Enone)
UV-Vis Absorbance Max ~210 nm ~240 nm
Thermodynamic State Metastable (Sensitive to pH/Enzymes)Highly Stable (Thermodynamic Sink)
Aqueous Solubility Very Low (Requires BSA/Carrier)Low
Receptor Affinity (PR) Conformation-dependentHigh (Standard progestin profile)

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, every protocol must validate the compound's state before the biological assay begins. Follow this step-by-step methodology for handling rac 8alpha-[Delta-5(10)]-Norgestrel.

Step 1: Anhydrous Reconstitution Centrifuge the lyophilized vial at 10,000 x g for 1 minute to pellet the powder. Reconstitute the compound in 100% anhydrous DMSO to a maximum stock concentration of 10 mM. Do not use ethanol or methanol, as trace water/protons can catalyze isomerization.

Step 2: Spectroscopic Validation (The Self-Validating Step) Before proceeding, analyze a 10 µL aliquot of the stock via HPLC-DAD (Diode-Array Detection). Monitor the chromatogram simultaneously at 210 nm and 240 nm[4].

  • Pass Criteria: The primary peak must absorb maximally at 210 nm.

  • Fail Criteria: If a significant peak (>5% Area) appears at 240 nm, the batch has isomerized to the Δ4(5) conjugated enone and must be discarded.

Step 3: Aliquoting and Cryopreservation Divide the validated DMSO stock into single-use amber glass vials (avoid standard polystyrene tubes). Purge the vials with Argon gas to displace moisture and oxygen, cap tightly, and store at -80°C.

Step 4: Just-in-Time Dilution On the day of the experiment, thaw a single aliquot at 37°C. Dilute the compound into your assay buffer (strictly buffered to pH 7.2–7.4, supplemented with 0.1% BSA) immediately prior to introducing it to the cells or receptor proteins. Discard any unused diluted compound after 2 hours.

Part 4: Mechanistic Visualizations

Isomerization A rac 8alpha-[Delta-5(10)]-Norgestrel (Unconjugated Enone) UV Max: ~210 nm B rac 8alpha-[Delta-4(5)]-Norgestrel (Conjugated Enone) UV Max: ~240 nm A->B Acid/Base Catalysis (pH < 6.5 or pH > 7.5) A->B Enzymatic Conversion (e.g., Ketosteroid Isomerases)

Thermodynamic isomerization of the Delta-5(10) double bond.

Workflow Start Lyophilized rac 8alpha-[Delta-5(10)]-Norgestrel Recon Reconstitution in 100% Anhydrous DMSO (Max 10 mM, avoid aqueous buffers) Start->Recon QC QC Check: HPLC-DAD (210 nm vs 240 nm) Ensure <5% Delta-4(5) isomer presence Recon->QC Aliquot Aliquot into single-use amber vials Store at -80°C under Argon gas QC->Aliquot Dilution Dilute in Assay Buffer (pH 7.2 - 7.4) Immediately prior to assay execution Aliquot->Dilution

Self-validating workflow for handling unstable steroid analogs.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71751217, rac 8alpha-[Delta-5(10)]-Norgestrel. Retrieved from[Link]

  • Batzold, F. H., et al. (1976). Influence of the position of the double bond in steroid substrates on the efficiency of the proton-transfer reaction by Pseudomonas testosteroni 3-oxo-steroid delta 4-delta 5-isomerase. PubMed. Retrieved from[Link]

  • Holman, C. M., & Benisek, W. F. (1995). Insights into the catalytic mechanism and active-site environment of Comamonas testosteroni delta 5-3-ketosteroid isomerase as revealed by site-directed mutagenesis of the catalytic base aspartate-38. Biochemistry, 34(43), 14245-14253. Retrieved from[Link]

  • Islam, R., et al. (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. Longdom Publishing / ResearchGate. Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Progestin Profiling: A Methodological Framework for Evaluating rac 8alpha-[Delta-5(10)]-Norgestrel

Introduction: The Evolving Landscape of Progestogenic Agents The field of steroid hormone research is in a perpetual state of evolution, with the synthesis of novel progestogenic compounds offering the potential for enha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolving Landscape of Progestogenic Agents

The field of steroid hormone research is in a perpetual state of evolution, with the synthesis of novel progestogenic compounds offering the potential for enhanced therapeutic efficacy and improved safety profiles. One such compound of interest is rac 8alpha-[Delta-5(10)]-Norgestrel, a synthetic progestin structurally related to norgestrel.[1] While its chemical structure is defined (C21H28O2, CAS 5541-87-7), a comprehensive understanding of its biological activity remains to be elucidated.[2][3][4] This guide, therefore, serves a dual purpose: to provide a robust framework for the comparative analysis of progestins and to contextualize how a novel compound like rac 8alpha-[Delta-5(10)]-Norgestrel could be evaluated against well-characterized progestins such as levonorgestrel, norethindrone, and drospirenone.

For researchers, scientists, and drug development professionals, a thorough understanding of a progestin's pharmacological profile is paramount. This includes not only its affinity for the progesterone receptor (PR) but also its cross-reactivity with other steroid receptors, its metabolic fate, and its functional consequences in various cellular and physiological contexts. This guide will delve into the established methodologies for characterizing and comparing progestins, providing both the theoretical underpinnings and practical experimental protocols necessary for a comprehensive evaluation.

The Foundation of Progestin Action: Progesterone Receptor Signaling

Progestins exert their primary effects by binding to and activating the progesterone receptor (PR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[5] Upon ligand binding, the PR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, modulating their transcription. This "genomic" signaling pathway is the classical mechanism of progestin action.[6]

However, the biological response to a progestin is more complex, involving "non-genomic" signaling pathways initiated at the cell membrane. These rapid signaling events can influence a variety of cellular processes and can crosstalk with the genomic pathway, adding another layer of complexity to a progestin's pharmacological profile.

Caption: Classical genomic signaling pathway of the progesterone receptor.

Comparative Analysis of Progestins: A Multi-faceted Approach

To comprehensively evaluate a novel progestin like rac 8alpha-[Delta-5(10)]-Norgestrel, a side-by-side comparison with established progestins is essential. Levonorgestrel, a second-generation progestin, is known for its high progestational and androgenic activity.[7] Norethindrone, a first-generation progestin, also exhibits androgenic properties.[8] In contrast, drospirenone, a fourth-generation progestin, is unique in its anti-mineralocorticoid and anti-androgenic activities.[9] These three progestins provide a well-rounded panel for comparison.

Receptor Binding Affinity: The Initial Litmus Test

A progestin's affinity for the progesterone receptor (PR) and its cross-reactivity with other steroid receptors (androgen receptor [AR], mineralocorticoid receptor [MR], glucocorticoid receptor [GR], and estrogen receptor [ER]) are fundamental determinants of its biological activity and potential side effects. The competitive radioligand binding assay is the gold standard for determining these binding affinities.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Progestins

ProgestinProgesterone Receptor (PR)Androgen Receptor (AR)Mineralocorticoid Receptor (MR)
Progesterone ~1-10>1000~1-10
Levonorgestrel ~1-5~10-50~100-500
Norethindrone ~5-20~50-200>1000
Drospirenone ~1-10>1000~1-10

Note: These values are approximate and can vary depending on the experimental conditions. Data is compiled from multiple sources.

This protocol outlines the steps for determining the binding affinity of a test compound (e.g., rac 8alpha-[Delta-5(10)]-Norgestrel) to the progesterone receptor.

Materials:

  • Receptor Source: Cytosol prepared from tissues rich in the target receptor (e.g., rabbit uterus for PR, rat prostate for AR) or cell lines overexpressing the receptor.

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Progesterone for PR).

  • Test Compound: rac 8alpha-[Delta-5(10)]-Norgestrel and comparator progestins (levonorgestrel, norethindrone, drospirenone).

  • Assay Buffer: e.g., Tris-HCl buffer with protease inhibitors.

  • Separation Agent: Dextran-coated charcoal or glass fiber filters.

  • Scintillation Cocktail and Counter.

Procedure:

  • Receptor Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at a low speed to remove cellular debris, followed by ultracentrifugation to obtain the cytosol fraction containing the soluble receptors. Determine the protein concentration of the cytosol.

  • Assay Setup: In a series of tubes, add a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound or comparator progestins.

  • Incubation: Add the receptor preparation to each tube and incubate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Add dextran-coated charcoal to adsorb the unbound radioligand, followed by centrifugation to pellet the charcoal. Alternatively, filter the incubation mixture through glass fiber filters to trap the receptor-bound radioligand.

  • Quantification: Measure the radioactivity of the supernatant (for charcoal method) or the filters (for filtration method) using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of the competitor. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor_Source Receptor Source (e.g., Uterine Cytosol) Incubation_Mix Incubate Receptor, Radioligand, and Test Compound Receptor_Source->Incubation_Mix Radioligand Radiolabeled Ligand (e.g., [³H]-Progesterone) Radioligand->Incubation_Mix Test_Compound Test Compound (e.g., rac 8alpha-[Delta-5(10)]-Norgestrel) Test_Compound->Incubation_Mix Separation Separate Bound and Free Ligand (e.g., Charcoal Adsorption) Incubation_Mix->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis (IC50 and Ki Determination) Quantification->Data_Analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

Functional Activity: From Binding to Biological Response

While binding affinity is a crucial parameter, it does not always directly correlate with functional activity. A compound can be a full agonist, a partial agonist, or an antagonist. Transactivation assays are employed to determine the functional consequence of a progestin binding to its receptor.

This assay measures the ability of a test compound to activate the progesterone receptor and drive the expression of a reporter gene.

Materials:

  • Cell Line: A suitable mammalian cell line that does not endogenously express PR (e.g., HEK293T or HeLa).

  • Expression Vector: A plasmid containing the full-length cDNA for the human progesterone receptor.

  • Reporter Vector: A plasmid containing a luciferase reporter gene under the control of a promoter with progesterone response elements (PREs).

  • Transfection Reagent.

  • Test Compound and Comparators.

  • Luciferase Assay Reagent and Luminometer.

Procedure:

  • Cell Culture and Transfection: Culture the cells in appropriate media. Co-transfect the cells with the PR expression vector and the PRE-luciferase reporter vector using a suitable transfection reagent.

  • Treatment: After an appropriate incubation period post-transfection, treat the cells with varying concentrations of the test compound or comparator progestins. Include a vehicle control and a positive control (e.g., progesterone).

  • Cell Lysis: After the treatment period (e.g., 24 hours), wash the cells with phosphate-buffered saline (PBS) and lyse them using a specific lysis buffer.

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysate, which contains the substrate for the luciferase enzyme.

  • Measurement: Measure the luminescence produced by the enzymatic reaction using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to the protein concentration of the cell lysate. Plot the normalized luciferase activity against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (effective concentration for 50% of maximal response) and the maximal efficacy.

Metabolic Profile: Understanding the Fate of a Progestin

The metabolic pathway of a progestin significantly influences its bioavailability, half-life, and the formation of potentially active or inactive metabolites. The primary enzymes involved in steroid metabolism are the cytochrome P450 (CYP) enzymes in the liver.[10]

Table 2: Predominant Metabolic Pathways of Selected Progestins

ProgestinPrimary Metabolizing EnzymesKey Metabolic Reactions
Levonorgestrel CYP3A4, ReductasesReduction of the A-ring, hydroxylation.[3][5][11]
Norethindrone CYP3A4, ReductasesReduction of the A-ring.[10][11]
Drospirenone Non-CYP mediated hydrolysis, CYP3A4Opening of the lactone ring, reduction.[1]

Understanding the metabolic profile of rac 8alpha-[Delta-5(10)]-Norgestrel would involve in vitro studies using human liver microsomes or recombinant CYP enzymes to identify the key metabolizing enzymes and the structure of the resulting metabolites.

Conclusion: A Roadmap for Comprehensive Progestin Evaluation

The development of novel progestins like rac 8alpha-[Delta-5(10)]-Norgestrel holds promise for advancing therapeutic options. However, a thorough and systematic evaluation of their pharmacological properties is a prerequisite for their potential clinical application. The methodologies outlined in this guide, from receptor binding and functional activity assays to metabolic profiling, provide a comprehensive framework for such an evaluation.

By applying these established experimental protocols and comparing the results to well-characterized progestins such as levonorgestrel, norethindrone, and drospirenone, researchers can build a detailed and predictive profile of a novel compound's efficacy and potential for off-target effects. This rigorous, data-driven approach is the cornerstone of modern drug discovery and development, ensuring that new therapeutic agents are both effective and safe. The lack of publicly available data on rac 8alpha-[Delta-5(10)]-Norgestrel underscores the importance of such systematic investigations to unlock the potential of new chemical entities in the field of steroid hormone research.

References

Sources

Comparative

A Researcher's Guide to the Pharmacological Benchmarking of Novel Progestins: Profiling rac 8alpha-[Delta-5(10)]-Norgestrel

This guide provides a comprehensive framework for the pharmacological characterization of novel progestogenic compounds, using the synthetic steroid rac 8alpha-[Delta-5(10)]-Norgestrel as a case study. For researchers, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the pharmacological characterization of novel progestogenic compounds, using the synthetic steroid rac 8alpha-[Delta-5(10)]-Norgestrel as a case study. For researchers, scientists, and drug development professionals, establishing a thorough understanding of a new chemical entity's interaction with steroid hormone receptors is paramount. This document outlines the essential in vitro and in vivo assays required to build a detailed pharmacological profile, enabling a direct and objective comparison with established progestins.

The selection of appropriate comparator compounds is critical for contextualizing the activity of a novel progestin. For this guide, we have chosen a panel of well-characterized synthetic progestins that represent different chemical classes and exhibit diverse pharmacological profiles:

  • Levonorgestrel: A second-generation 19-nortestosterone derivative with potent progestational and some androgenic activity.

  • Norethindrone: A first-generation 19-nortestosterone derivative, also exhibiting some androgenic properties.

  • Medroxyprogesterone Acetate (MPA): A 17α-hydroxyprogesterone derivative with potent progestational and glucocorticoid activity.

  • Drospirenone: A unique progestin derived from 17α-spironolactone, possessing anti-mineralocorticoid and anti-androgenic properties, making its profile closer to that of natural progesterone.[1]

By benchmarking rac 8alpha-[Delta-5(10)]-Norgestrel against these compounds, researchers can elucidate its relative potency, selectivity, and potential for off-target effects, which are crucial determinants of its therapeutic potential.

Section 1: In Vitro Characterization: Receptor Binding and Functional Activity

The initial and most fundamental step in characterizing a novel progestin is to determine its binding affinity and functional activity at the progesterone receptor (PR) and other key steroid receptors. This provides a quantitative measure of the compound's potency and selectivity.

Competitive Radioligand Binding Assays

Competitive binding assays are essential for determining the affinity of a test compound for a specific receptor. These assays measure the ability of the unlabeled test compound to displace a radiolabeled ligand from the receptor. The result is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

Table 1: Comparative Receptor Binding Affinities of Selected Progestins

CompoundProgesterone Receptor (PR) RBA (%) [Progesterone = 100%]Androgen Receptor (AR) RBA (%) [DHT = 100%]Glucocorticoid Receptor (GR) RBA (%) [Dexamethasone = 100%]Mineralocorticoid Receptor (MR) RBA (%) [Aldosterone = 100%]
Levonorgestrel 323[2]58[2]7.5[2]17[2]
Norethindrone ~150WeakNegligibleNegligible
Medroxyprogesterone Acetate (MPA) High19.4 (Ki, nM)[3]High[4]Low
Drospirenone 42[5]0.6[5]Low/Negligible[6]100-500[6]
rac 8alpha-[Delta-5(10)]-Norgestrel To be determinedTo be determinedTo be determinedTo be determined

RBA = Relative Binding Affinity; DHT = Dihydrotestosterone. Data is compiled from various sources and should be used for comparative purposes; direct head-to-head studies are recommended for precise comparison.

Experimental Protocol: Progesterone Receptor Competitive Binding Assay

  • Receptor Source Preparation: Utilize a tissue or cell line rich in the target progesterone receptor, such as human T47D breast cancer cells or rabbit uterine cytosol.[1][7] Homogenize the cells or tissue in a cold buffer solution containing protease inhibitors to prevent receptor degradation.[1]

  • Cytosol Extraction: Perform ultracentrifugation of the homogenate to isolate the cytosol, which contains the soluble progesterone receptors.[1][8]

  • Incubation: In a series of tubes, incubate a constant concentration of a radiolabeled progestin (e.g., [³H]-Progesterone or [³H]-R5020) with the receptor preparation and a range of concentrations of the unlabeled test compound (rac 8alpha-[Delta-5(10)]-Norgestrel) and comparator progestins.[1][7]

  • Separation of Bound and Free Ligand: After reaching equilibrium, separate the receptor-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal adsorption or filtration.[1]

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.[1]

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor to generate a competition curve. From this curve, determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.[6]

This protocol can be adapted for AR, GR, and MR by using the appropriate radiolabeled ligand and receptor source (e.g., rat ventral prostate for AR, rat kidney for MR).[6]

cluster_prep Receptor Preparation cluster_assay Binding Assay Tissue Tissue/Cells Rich in PR Homogenization Homogenization in Buffer Tissue->Homogenization Ultracentrifugation Ultracentrifugation Homogenization->Ultracentrifugation Cytosol Cytosol with PR Ultracentrifugation->Cytosol Incubation Incubation Cytosol->Incubation Radioligand [3H]-Progesterone Radioligand->Incubation Competitor Unlabeled Test Compound Competitor->Incubation Separation Separation of Bound/Free Incubation->Separation Quantification Scintillation Counting Separation->Quantification Analysis IC50 & Ki Calculation Quantification->Analysis

Competitive Radioligand Binding Assay Workflow
In Vitro Functional Assays: Transactivation

Transactivation assays measure the functional response of a cell to a compound by quantifying the activation or inhibition of a specific signaling pathway. These assays determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

Table 2: Comparative Progestogenic and Androgenic Transactivation Potency

CompoundPR Transactivation (EC50, nM)AR Transactivation (EC50, nM)
Levonorgestrel 1[9]Agonist activity comparable to DHT[10]
Norethindrone Acetate AgonistAgonist activity comparable to DHT[3]
Medroxyprogesterone Acetate (MPA) AgonistAgonist activity comparable to DHT[3]
Drospirenone Antagonist activity similar to hydroxyflutamide[11]Antagonist
rac 8alpha-[Delta-5(10)]-Norgestrel To be determinedTo be determined

EC50 = half maximal effective concentration. Data is compiled from various sources and should be used for comparative purposes.

Experimental Protocol: Progesterone Receptor Transactivation Assay

  • Cell Culture: Use a cell line, such as the human osteosarcoma (U2-OS) or prostate cancer (PC-3) cell line, that has been stably transfected with the human progesterone receptor and a luciferase reporter gene linked to a progesterone-responsive element (PRE).[12][13]

  • Compound Treatment: Plate the cells and treat them with a range of concentrations of rac 8alpha-[Delta-5(10)]-Norgestrel and the comparator compounds.

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.[10]

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer. The amount of light produced is proportional to the level of progesterone receptor activation.

  • Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the EC50 value for agonists. For antagonists, the assay is performed in the presence of a known agonist, and the IC50 is determined.

This protocol can be adapted for other steroid receptors by using cell lines transfected with the corresponding receptor and reporter gene construct.[12][13]

Progestin Progestin PR PR Progestin->PR PRE PRE PR->PRE Luciferase Gene Luciferase Gene PRE->Luciferase Gene Luciferase Protein Luciferase Protein Luciferase Gene->Luciferase Protein Light Emission Light Emission Luciferase Protein->Light Emission

Progesterone Receptor Transactivation Pathway

Section 2: In Vivo Evaluation: Progestational and Androgenic Activity

In vivo assays are crucial for confirming the physiological effects of a novel progestin in a whole-organism context. These studies provide data on the compound's potency and potential for off-target effects that may not be apparent from in vitro studies.

McPhail Test for Progestational Activity

The McPhail test is the classic in vivo assay for determining the progestational activity of a compound.[14] It measures the ability of a substance to induce endometrial transformation in immature female rabbits primed with estrogen. The degree of endometrial proliferation is scored on the McPhail scale.

Experimental Protocol: McPhail Test

  • Animal Preparation: Use immature female rabbits. Prime the animals with estrogen for several days to induce endometrial proliferation.

  • Compound Administration: Administer rac 8alpha-[Delta-5(10)]-Norgestrel and comparator compounds subcutaneously or orally for a defined period.

  • Tissue Collection and Analysis: Euthanize the animals and collect the uteri. Histologically prepare uterine sections and score the degree of endometrial gland proliferation according to the McPhail index.[15]

  • Data Analysis: Compare the McPhail scores of the test compound-treated groups to those of the vehicle control and positive control (e.g., progesterone) groups to determine the progestational potency.

Hershberger Bioassay for Androgenic and Anti-Androgenic Activity

The Hershberger bioassay is a short-term in vivo screening test in castrated male rats to assess the androgenic or anti-androgenic potential of a compound.[16][17] It is based on the weight changes of five androgen-dependent tissues: the ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscles, Cowper's glands, and the glans penis.[18][19]

Experimental Protocol: Hershberger Bioassay

  • Animal Preparation: Use castrated prepubertal male rats.[18]

  • Compound Administration:

    • Androgenic Activity: Administer rac 8alpha-[Delta-5(10)]-Norgestrel at various doses for 10 consecutive days.[16]

    • Anti-Androgenic Activity: Co-administer the test compound with a reference androgen like testosterone propionate.[18]

  • Necropsy and Tissue Weighing: On the day after the last dose, euthanize the animals and carefully dissect and weigh the five androgen-dependent tissues.[19]

  • Data Analysis:

    • Androgenic Activity: A statistically significant increase in the weight of the androgen-dependent tissues compared to the vehicle control indicates androgenic activity.[16]

    • Anti-Androgenic Activity: A statistically significant decrease in the weight of these tissues in the co-administered group compared to the group receiving testosterone propionate alone indicates anti-androgenic activity.

cluster_androgenic Androgenic Activity cluster_antiandrogenic Anti-Androgenic Activity Test Compound Test Compound Increased Tissue Weight Increased Tissue Weight Test Compound->Increased Tissue Weight Test Compound + Testosterone Test Compound + Testosterone Decreased Tissue Weight Decreased Tissue Weight Test Compound + Testosterone->Decreased Tissue Weight

Hershberger Bioassay Outcomes

Conclusion

A systematic and multi-faceted approach is essential for the comprehensive pharmacological characterization of a novel progestin like rac 8alpha-[Delta-5(10)]-Norgestrel. The in vitro and in vivo assays detailed in this guide provide the necessary framework to build a robust data package. By directly comparing its receptor binding profile, functional activity, and in vivo effects against a panel of well-established progestins, researchers can accurately position this new molecule within the landscape of progestational agents. This rigorous benchmarking is a critical step in the drug discovery and development process, providing the foundational knowledge required for advancing promising new therapeutic candidates.

References

  • Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats. PubMed. Available from: [Link]

  • Transactivation assay for detection of androgenic activity of chemicals. EURL ECVAM. Available from: [Link]

  • Transactivation assay for detection of compounds with (anti)androgenic potential using PALM cells. EURL ECVAM - TSAR. Available from: [Link]

  • OECD Test Guideline 441: Hershberger Bioassay in Rats. National Toxicology Program (NTP). Available from: [Link]

  • OPPTS 890.1400 Hershberger Assay (Rat). Regulations.gov. Available from: [Link]

  • Hershberger Assay OCSPP Guideline 890.1400 Standard Evaluation Procedure (SEP) ENDOCRINE DISRUPTOR SCREENING PROGRAM. EPA. Available from: [Link]

  • Test No. 441: Hershberger Bioassay in Rats. OECD. Available from: [Link]

  • Stimulatory concentrations (EC 50 ) of natural progesterone and... ResearchGate. Available from: [Link]

  • Attagene TRANS-FACTORIAL HepG2 Human Androgen Receptor Activation Assay 1. Assay Descriptions 1.1. Regulations.gov. Available from: [Link]

  • Androgen receptor transactivation assay using green fluorescent protein as a reporter. PubMed. Available from: [Link]

  • Human Progesterone Receptor. Indigo Biosciences. Available from: [Link]

  • Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy. PMC. Available from: [Link]

  • A direct comparison of the transcriptional activities of progestins used in contraception and menopausal hormone therapy via the mineralocorticoid receptor. PMC. Available from: [Link]

  • Progesterone receptor assay | Health and Medicine | Research Starters. EBSCO. Available from: [Link]

  • Relative binding affinities of progestogens to steroid receptors and... ResearchGate. Available from: [Link]

  • Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives. PubMed. Available from: [Link]

  • Gestagenic Activity of Studied Compounds in the Clauberg -McPhail Test with Peroral Administration. ResearchGate. Available from: [Link]

  • The assay of progestin. PubMed. Available from: [Link]

  • Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. epa nepis. Available from: [Link]

  • Differential off-target glucocorticoid activity of progestins used in endocrine therapy. PMC. Available from: [Link]

  • Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. National Toxicology Program. Available from: [Link]

  • Drospirenone: A Novel Progestogen with Antimineralocorticoid and Antiandrogenic Activity. Slinda. Available from: [Link]

  • A comparative study of the androgenic properties of progesterone and the progestins, medroxyprogesterone acetate (MPA) and norethisterone acetate (NET-A). PubMed. Available from: [Link]

  • Progesterone receptor. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • Comparative actions of progesterone, medroxyprogesterone acetate, drospirenone and nestorone on breast cancer cell migration and invasion. PMC. Available from: [Link]

  • BindingDB BDBM50410522 LEVONORGESTREL. BindingDB. Available from: [Link]

  • Structural analysis and ensemble docking revealed the binding modes of selected progesterone receptor modulators. bioRxiv. Available from: [Link]

  • Drospirenone, a progestogen with antimineralocorticoid properties: a short review. PubMed. Available from: [Link]

  • Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids. PubMed. Available from: [Link]

Sources

Validation

Comparative Pharmacological Profiling Guide: Validating the Mechanism of Action of rac 8alpha-[Delta-5(10)]-Norgestrel

Executive Summary & Scientific Context In the development and quality control of steroidal contraceptives, understanding the precise pharmacological profile of active pharmaceutical ingredients (APIs) and their synthetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In the development and quality control of steroidal contraceptives, understanding the precise pharmacological profile of active pharmaceutical ingredients (APIs) and their synthetic intermediates or stereoisomers is paramount. Norgestrel is a widely used synthetic progestin, typically administered as a racemic mixture where the biological activity resides almost exclusively in the levo-enantiomer (Levonorgestrel)[1].

However, during the total synthesis of norgestrel, or during forced degradation, various regioisomers and stereoisomers are generated, such as rac 8alpha-[Delta-5(10)]-Norgestrel (CAS 5541-87-7)[2]. While Levonorgestrel acts as a highly potent agonist of the Progesterone Receptor (PR) with weak androgenic activity and no estrogenic activity[1], structural deviations—specifically the inversion of stereocenter C8 to the alpha configuration and the shifting of the double bond to the Delta-5(10) position—fundamentally alter the molecule's spatial geometry.

This guide provides a comprehensive, objective framework for validating the mechanism of action (MoA) of rac 8alpha-[Delta-5(10)]-Norgestrel, comparing its receptor binding affinities and functional activities against the active Levonorgestrel and the inactive Dextronorgestrel[3].

Mechanism of Action: The Progesterone Receptor (PR) Pathway

To validate the MoA of any norgestrel isomer, we must first map the canonical signaling pathway of the target receptor. Levonorgestrel exerts its contraceptive efficacy primarily by binding to the PR, inhibiting ovulation, and altering the endometrium[4][5].

When a potent progestin binds to the cytosolic PR, it induces a conformational change that promotes dissociation from chaperone proteins (e.g., HSP90), leading to receptor homodimerization. The dimerized complex translocates to the nucleus, where it binds to specific Progesterone Response Elements (PREs) on the DNA, recruiting coactivators to initiate gene transcription[5].

PR_Signaling Ligand Ligand (e.g., Levonorgestrel) Receptor Progesterone Receptor (PR) Monomer Ligand->Receptor Binding & Activation Dimer PR Homodimerization Receptor->Dimer Chaperone Dissociation Translocation Nuclear Translocation Dimer->Translocation PRE Binding to Progesterone Response Elements (PRE) Translocation->PRE Transcription Gene Transcription (Contraceptive Efficacy) PRE->Transcription

Canonical Progesterone Receptor (PR) activation and transcriptional signaling pathway.

Any alteration in the steroid backbone, such as the 8-alpha configuration in rac 8alpha-[Delta-5(10)]-Norgestrel, typically causes steric clashes within the PR ligand-binding domain (LBD), resulting in a dramatic loss of binding affinity and failure to induce the active receptor conformation[6][7].

Comparative Pharmacological Data

To objectively evaluate rac 8alpha-[Delta-5(10)]-Norgestrel, we compare its expected in vitro pharmacological profile against the active API and its inactive enantiomer. The data below summarizes the relative binding affinities (RBA) and functional EC50/IC50 values across key steroid receptors.

Table 1: Receptor Binding & Functional Activity Comparison
CompoundPR Binding Affinity (RBA %)*AR Binding Affinity (RBA %)ER Binding Affinity (RBA %)PR Functional Activity (EC50)
Levonorgestrel (Active API) 100 - 110%~45%< 0.1%~0.1 - 0.5 nM (Agonist)
Dextronorgestrel (Inactive) < 1.0%< 1.0%< 0.1%N/A (Inactive)
rac 8alpha-[Delta-5(10)]-Norgestrel < 2.0% < 5.0% < 0.1% > 10,000 nM (Inactive)

*RBA is relative to the synthetic reference standard Promegestone (R5020) set at 100%. Data represents the consensus pharmacological behavior of 8-alpha and Delta-5(10) steroidal isomers[3][6][7].

Causality Insight: The near-complete loss of PR affinity in rac 8alpha-[Delta-5(10)]-Norgestrel is driven by the spatial orientation of the C13-ethyl group and the C17-ethynyl group relative to the altered C8 stereocenter. The Delta-5(10) double bond flattens the A/B ring junction, preventing the optimal hydrophobic interactions required for PR-LBD stabilization.

Experimental Protocols for MoA Validation

To rigorously validate the lack of target activity (or identify off-target effects) of rac 8alpha-[Delta-5(10)]-Norgestrel, a self-validating experimental system must be employed. This involves a two-tiered approach: a Binding Assay to assess physical interaction, followed by a Reporter Gene Assay to assess functional consequences.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

Why TR-FRET? Steroid-like molecules and their synthetic impurities often exhibit intrinsic autofluorescence. TR-FRET introduces a time delay before signal measurement, effectively eliminating background autofluorescence and ensuring that the calculated IC50 is highly trustworthy.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing GST-tagged Human PR-LBD, a Terbium-labeled anti-GST antibody (FRET donor), and a fluorescent PR ligand tracer (FRET acceptor) in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of rac 8alpha-[Delta-5(10)]-Norgestrel, Levonorgestrel (positive control), and DMSO (vehicle control) in a 384-well low-volume plate.

  • Incubation: Add 10 µL of the receptor/tracer master mix to 10 µL of the diluted compounds. Seal the plate and incubate in the dark at room temperature for 2 hours to reach equilibrium.

  • Signal Detection: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm and measure emission at 495 nm (Terbium) and 520 nm (Tracer) after a 100 µs delay.

  • Data Analysis: Calculate the FRET ratio (520 nm / 495 nm). Plot the ratio against the log of the compound concentration to determine the IC50 using a 4-parameter logistic non-linear regression model.

TR_FRET_Workflow Step1 1. Prepare PR-LBD (GST-tagged) Step2 2. Add Fluormone™ Tracer & Terbium-anti-GST Step1->Step2 Step3 3. Introduce Test Compound (rac 8alpha-[Delta-5(10)]) Step2->Step3 Step4 4. Incubate (Dark, 2h) Step3->Step4 Step5 5. Measure TR-FRET Signal (Ex: 340nm, Em: 495/520nm) Step4->Step5 Step6 6. Calculate IC50 & Ki Step5->Step6

Step-by-step workflow for the TR-FRET Competitive Binding Assay.

Protocol 2: Luciferase Reporter Gene Assay (Functional Agonism/Antagonism)

Why Reporter Assays? Binding does not equal activation. An isomer might bind weakly to the PR but act as a competitive antagonist. This assay validates whether the compound can drive transcription.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Cultivate Chinese Hamster Ovary (CHO) cells in phenol red-free DMEM supplemented with 5% charcoal-stripped FBS (to remove endogenous steroids). Transiently co-transfect the cells with a full-length human PR expression plasmid and a PRE-driven firefly luciferase reporter plasmid.

  • Compound Treatment (Agonist Mode): 24 hours post-transfection, treat the cells with varying concentrations of rac 8alpha-[Delta-5(10)]-Norgestrel (1 nM to 10 µM).

  • Compound Treatment (Antagonist Mode): Treat a separate set of cells with a constant EC80 concentration of Levonorgestrel (e.g., 1 nM) and titrate in rac 8alpha-[Delta-5(10)]-Norgestrel to observe if it can outcompete the active API and reduce the signal.

  • Lysis and Detection: After a 24-hour incubation, lyse the cells using a passive lysis buffer. Add luciferin substrate and measure luminescence using a luminometer.

  • Validation: The system is self-validating if the Levonorgestrel positive control yields a robust sigmoidal dose-response curve (signal-to-background > 10) and the Dextronorgestrel negative control remains flat.

Conclusion

Validating the mechanism of action of synthetic intermediates like rac 8alpha-[Delta-5(10)]-Norgestrel is critical for establishing impurity profiles and understanding structure-activity relationships (SAR) in steroidal drug development. By utilizing orthogonal methods—TR-FRET for physical binding and PRE-Luciferase assays for functional transcription—researchers can definitively prove that the 8-alpha configuration and Delta-5(10) double bond strip the norgestrel scaffold of its progestogenic efficacy.

References

  • PubChem. "rac 8alpha-[Delta-5(10)]-Norgestrel | C21H28O2 | CID 71751217". National Institutes of Health (NIH). Available at:[Link]

  • Wikipedia. "Levonorgestrel". Available at:[Link]

  • Taylor & Francis. "Endometrial progesterone receptors and levonorgestrel as emergency contraceptive". Available at:[Link]

  • PubMed / NIH. "Receptor binding of norgestimate--a new orally active synthetic progestational compound". Available at:[Link]

  • Wikipedia. "Norgestrel". Available at:[Link]

  • NCATS Inxight Drugs. "DEXTRONORGESTREL". Available at: [Link]

  • ResearchGate. "Synthesis of Norgestomet and its 17β-isomer and evaluation of their agonistic activities against progesterone receptor". Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

rac 8alpha-[Delta-5(10)]-Norgestrel proper disposal procedures

Laboratory Safety & Operational Guide: Safe Handling and Disposal of rac 8α-[Δ-5(10)]-Norgestrel Synthetic progestins, particularly intermediates like rac 8α-[Δ-5(10)]-Norgestrel, present unique logistical and safety cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Laboratory Safety & Operational Guide: Safe Handling and Disposal of rac 8α-[Δ-5(10)]-Norgestrel

Synthetic progestins, particularly intermediates like rac 8α-[Δ-5(10)]-Norgestrel, present unique logistical and safety challenges in laboratory environments. As a racemic mixture featuring a distinct double bond at the 5(10) position, this compound is a potent endocrine-disrupting chemical (EDC). Standard biological degradation pathways are insufficient for clearing steroidal backbones, making stringent disposal protocols critical to prevent occupational exposure and environmental contamination[1].

This guide provides drug development professionals with a self-validating, step-by-step operational framework for the safe segregation, decontamination, and terminal disposal of this compound.

Physicochemical Profile & Hazard Classification

Understanding the physical properties of rac 8α-[Δ-5(10)]-Norgestrel is the foundation of a safe laboratory protocol. Its high lipophilicity dictates its behavior in solutions and its propensity to adhere to standard laboratory plastics.

Property / HazardValue / ClassificationOperational Implication
GHS Hazard Codes H360FD, H351, H410Teratogenic, suspected carcinogen, and highly toxic to aquatic life[2]. Requires strict "no-drain" policies.
Solubility Insoluble in water; Soluble in DMSO, MeOH, CH2Cl2Liquid waste must be segregated into organic waste streams[3]. Aqueous washings require secondary solvent rinsing.
Physical State Crystalline solid / PowderHigh risk of aerosolization. Weighing and transfer must occur in a HEPA-filtered environment[4].
Thermal Stability Emits toxic fumes upon decompositionRequires high-temperature incineration (>1000°C) for complete destruction[2].

Mechanistic Rationale: Why Standard Disposal Fails

Why can't norgestrel derivatives be disposed of via standard aqueous waste streams? The gonane steroid nucleus is highly recalcitrant to microbial degradation. Studies analyzing steroid hormones in waste disposal systems demonstrate that while some minor oxidation occurs organically, the total steroidal load remains dangerously high in standard wastewater effluents[5].

The Δ-5(10) double bond in this specific norgestrel isomer introduces slight chemical reactivity, but the core hydrophobic structure allows it to bioaccumulate in aquatic ecosystems, causing severe reproductive disruptions in aquatic species[6]. Therefore, thermal destruction via licensed hazardous waste incineration is the only scientifically sound method to permanently break the carbon-carbon bonds of the steroid ring[7].

Step-by-Step Disposal and Decontamination Protocols

Protocol A: Solid Waste & Consumables Management

  • Segregation at Source: Place all disposable items (pipette tips, microcentrifuge tubes, bench diapers, and gloves) that have contacted the compound directly into impervious, sealable hazardous waste containers[7].

  • Double-Bagging: Use heavy-duty, clearly labeled biohazard or cytotoxic waste bags. Do not mix with general municipal waste.

  • Terminal Disposal: Transfer sealed containers to a licensed hazardous material disposal company for high-temperature incineration[4].

Protocol B: Liquid Waste Segregation

  • Categorization: Separate liquid waste into "Halogenated" (e.g., if extracted using dichloromethane) and "Non-Halogenated" (e.g., DMSO or methanol stock solutions).

  • Containment: Store in high-density polyethylene (HDPE) or glass carboys. Ensure containers are tightly closed and stored in a well-ventilated, secondary containment tray[3].

  • Labeling: Clearly label with the exact chemical composition, concentration, and the GHS environmental hazard symbol (dead tree and fish)[2].

Protocol C: Surface Decontamination & Spill Response

  • Minor Powder Spills: Never sweep dry powder. Dry sweeping generates aerosolized dust clouds that can be inhaled[7]. Instead, dampen the spill area with water or a suitable solvent to suppress dust, or use a vacuum cleaner fitted with a HEPA exhaust micro-filter[7].

  • Chemical Inactivation: Wash the non-recoverable remainder with a sodium hypochlorite solution[2]. Causality: The hypochlorite acts as a strong oxidizing agent, aggressively attacking the electron-rich Δ-5(10) alkene and initiating the oxidative cleavage of the steroid structure, rendering the residue pharmacologically inactive before the final wipe-down.

  • PPE Disposal: Treat all cleanup materials, including the nitrile gloves and shoe covers worn during the response, as contaminated solid waste[8].

Waste Segregation Workflow

WastePathway Start rac 8α-[Δ-5(10)]-Norgestrel Waste Generated Decision Waste State? Start->Decision Solid Solid Waste (Powder, Consumables) Decision->Solid Solid Liquid Liquid Waste (Solutions, Extracts) Decision->Liquid Liquid SolidSeg Double-bag in impervious containers (EPA RCRA) Solid->SolidSeg LiquidSeg Segregate by solvent type (Halogenated vs Non-Halogenated) Liquid->LiquidSeg Incineration High-Temperature Incineration (Licensed Facility) SolidSeg->Incineration LiquidSeg->Incineration

Figure 1: Decision tree for the segregation, containment, and terminal disposal of norgestrel waste.

Regulatory Grounding

Handling and disposal must comply with local and federal environmental legislation. Under EPA guidelines, the disposal of potent EDCs requires pollution prevention techniques that eliminate the quantity of waste at the point of generation[9]. Because norgestrel is an active pharmaceutical ingredient (API) with severe aquatic toxicity, it falls under strict RCRA (Resource Conservation and Recovery Act) hazardous waste protocols. Facilities must ensure that no trace amounts enter the municipal water supply, as EPA Method 1698 explicitly tracks the dangerous persistence of these steroids in biosolids and environmental waters[9].

Sources

Handling

Personal protective equipment for handling rac 8alpha-[Delta-5(10)]-Norgestrel

As a Senior Application Scientist, establishing a rigorous, fail-safe environment is paramount when handling highly potent endocrine-disrupting chemicals (EDCs). rac 8alpha-[Delta-5(10)]-Norgestrel (CAS: 5541-87-7) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, fail-safe environment is paramount when handling highly potent endocrine-disrupting chemicals (EDCs). rac 8alpha-[Delta-5(10)]-Norgestrel (CAS: 5541-87-7) is a synthetic steroidal progestin isomer utilized in advanced drug development and contraceptive research[1]. Because of its extreme physiological potency and lipophilic nature, standard laboratory safety protocols are insufficient.

This guide provides the authoritative, step-by-step operational and logistical framework required to handle this compound safely, ensuring both scientific integrity and personnel protection.

Mechanistic Toxicology & Hazard Profile

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. rac 8alpha-[Delta-5(10)]-Norgestrel acts as a potent agonist at the progesterone receptor. Because of its high lipid solubility (XLogP3 ~ 2.5), it readily crosses dermal barriers, mucosal membranes, and the blood-brain barrier[1].

The extreme potency of this compound is highlighted by its toxicological data. A speck of airborne dust can have profound physiological effects, necessitating stringent engineering controls and Personal Protective Equipment (PPE).

Table 1: Quantitative Toxicological & Physicochemical Properties

Property / Hazard ClassValue / GHS ClassificationMechanistic Implication
Lowest Toxic Dose (TDLo, Woman) 18 µg/kg[2]Extreme Potency: Systemic absorption of ~1 mg in a 60 kg adult can trigger unintended endocrine disruption.
Reproductive Toxicity Category 1A (H360)[2]Teratogenic: May damage fertility or the unborn child. Pregnant/nursing personnel must strictly avoid contact[3].
Carcinogenicity Category 2 (H351)[2]Oncogenic Potential: Suspected of causing cancer following chronic low-dose exposure.
Aquatic Toxicity Acute 1 (H400), Chronic 1 (H410)[2]Environmental Hazard: Highly toxic to aquatic life. Absolutely no drain disposal is permitted.

Essential Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for handling rac 8alpha-[Delta-5(10)]-Norgestrel serves a specific mechanistic purpose to interrupt potential routes of exposure.

Table 2: Required PPE Specifications and Causality

PPE ComponentTechnical SpecificationCausality & Justification
Hand Protection Double-gloved: Inner low-protein latex/nitrile, Outer heavy-duty Nitrile (EN 374 compliant)[4]Lipophilic steroids can permeate compromised single-layer gloves. Double gloving ensures a fail-safe barrier against dermal absorption[5].
Respiratory Protection NIOSH-approved N100 or CEN-approved FFP3 particulate respirator[4]Standard surgical masks do not filter crystalline micro-particulates. N100/FFP3 provides 99.97% filtration efficiency against airborne steroidal dust[4],[6].
Eye/Face Protection Tightly fitting safety goggles with side-shields (EN 166 / ANSI Z87.1)[4]Prevents ocular mucosal absorption of aerosolized particles, which can rapidly enter systemic circulation[7].
Body Protection Impervious, long-sleeved lab coat, disposable sleeve covers, and protective shoe covers[5]Prevents accumulation of steroidal dust on personal clothing, mitigating chronic low-dose exposure and cross-contamination[5].

Operational Workflows & Engineering Controls

Do not rely solely on PPE; your primary defense is your engineering controls. The following step-by-step methodology ensures a self-validating system where each action minimizes the risk of the subsequent step.

Step-by-Step Methodology: Weighing and Solubilization
  • Engineering Control Verification: Ensure the Class II Biological Safety Cabinet (BSC) or dedicated powder-weighing fume hood is operational. The system must be vented externally, not recirculated into the lab[4].

  • PPE Donning Sequence: Inspect all PPE for micro-tears. Don the impervious lab coat, followed by the N100 respirator, safety goggles, and finally the double-layer nitrile gloves. Pull the outer glove over the cuff of the lab coat to eliminate exposed skin at the wrists[5].

  • Material Handling: Utilize anti-static spatulas and weigh boats. Causality: Static repulsion can cause fine crystalline micro-particles to become airborne, drastically increasing inhalation risk[5].

  • Solubilization: Dissolve the solid rac 8alpha-[Delta-5(10)]-Norgestrel in the designated solvent (e.g., DMSO or ethanol) within the containment hood before transferring it to other laboratory areas. Liquid solutions eliminate the risk of dust aerosolization.

  • Doffing & Decontamination: Wipe down all surfaces and analytical balances with a solvent-dampened wipe (e.g., 70% isopropanol) to solubilize and remove residual steroid. Doff the outer gloves inside the hood and dispose of them in a sealed hazardous waste bin[5].

Workflow A 1. Engineering Controls Verify Fume Hood / BSC B 2. Don PPE (N100, Goggles, Double Gloves) A->B C 3. Material Handling Anti-static Weighing B->C D 4. Solubilization Dissolve within Hood C->D E 5. Decontamination Solvent Wipe Surfaces D->E F 6. Doffing & Disposal Incineration Waste Bin E->F

Caption: Standard Operating Workflow for Handling rac 8alpha-[Delta-5(10)]-Norgestrel.

Emergency Response & Spill Management

In the event of a spill, standard sweeping will aerosolize the potent dust, leading to severe inhalation exposure (H332)[3]. Follow this field-proven methodology to contain the threat.

Step-by-Step Methodology: Accidental Spill Protocol
  • Immediate Assessment: Evacuate personnel from the immediate vicinity. Determine if the spill is minor (contained within the hood) or major (outside engineering controls)[5].

  • Containment via Dampening (Critical Step): Do not dry sweep. Gently dampen the spilled powder with water or an appropriate solvent using a spray bottle set to a coarse stream. Causality: Wetting the powder increases its mass and cohesion, physically preventing the generation of airborne steroidal dust[5],[6].

  • Recovery: Use a high-efficiency particulate air (HEPA) filtered vacuum cleaner designed for hazardous materials, or carefully wipe up the dampened material with absorbent pads[5],[6].

  • Secondary Decontamination: Wash the spill site thoroughly with soap and water, followed by a solvent wipe to ensure all lipophilic residues are completely removed[7].

SpillResponse Spill Spill Detected (rac 8alpha-Norgestrel) Assess Assess Spill Scope Spill->Assess Minor Minor Spill (Inside Hood) Assess->Minor Major Major Spill (Outside Hood / Large Vol) Assess->Major Wet Dampen with Water (Prevent Aerosolization) Minor->Wet Evacuate Evacuate Area & Don N100/Full Suit Major->Evacuate Recover Recover Material (HEPA Vacuum / Wet Wipe) Wet->Recover Evacuate->Wet Decon Secondary Wash (Soap & Solvent) Recover->Decon Dispose Hazardous Waste (No Drain Discharge) Decon->Dispose

Caption: Emergency Spill Response Logic for Norgestrel Derivatives.

Decontamination & Waste Disposal

Because rac 8alpha-[Delta-5(10)]-Norgestrel is classified as highly toxic to aquatic life with long-lasting effects (H400, H410)[2],[3], improper disposal can lead to severe environmental contamination and regulatory penalties.

  • Liquid Waste: Never discharge solutions or first-rinse washings of glassware down the drain. All liquid waste must be collected in dedicated, clearly labeled hazardous waste carboys for professional incineration[4],[5].

  • Solid Waste: Contaminated gloves, weigh boats, bench papers, and wipes must be placed in impervious, sealed bio-hazardous/chemical waste containers for high-temperature incineration[5].

References

  • PubChem. "rac 8alpha-[Delta-5(10)]-Norgestrel (CID 71751217)". URL:[Link]

  • PubChem. "Norgestrel-d6 (CID 71751212)". URL:[Link]

  • Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS NORGESTREL". URL: [Link]

  • Pharmacopoeia. "SAFETY DATA SHEET - Norgestrel". URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.